2-Methyl-4-phenyl-7-quinolinol
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methyl-4-phenylquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-9-15(12-5-3-2-4-6-12)14-8-7-13(18)10-16(14)17-11/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIKDLHPUVATID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972062 | |
| Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5662-69-1 | |
| Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenyl-7-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-Methyl-4-phenyl-7-quinolinol, a heterocyclic compound of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide array of biological activities. This document outlines a detailed synthesis strategy based on the well-established Combes quinoline synthesis, offering insights into the reaction mechanism, a step-by-step experimental protocol, and a thorough guide to the characterization of the target molecule. The content is designed to be a practical resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the scientific community. The quinoline nucleus is a key structural motif in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. The synthesis of novel, substituted quinolines, therefore, remains a vibrant and crucial area of research in the pursuit of new therapeutic agents and advanced materials.
Retrosynthetic Analysis and Proposed Synthesis Pathway
The target molecule, 2-Methyl-4-phenyl-7-quinolinol, can be retrosynthetically disconnected to reveal readily available starting materials. A logical approach is the Combes quinoline synthesis, a robust and widely used method for the preparation of 2,4-disubstituted quinolines.[1][2] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2]
For the synthesis of 2-Methyl-4-phenyl-7-quinolinol, the retrosynthetic analysis points to 3-aminophenol and benzoylacetone as the ideal starting materials. The 3-aminophenol will provide the 7-hydroxy functionality and the benzene ring of the quinoline core, while benzoylacetone will furnish the methyl group at the 2-position and the phenyl group at the 4-position.
Figure 1: Retrosynthetic analysis of 2-Methyl-4-phenyl-7-quinolinol.
A retrosynthetic approach for 2-Methyl-4-phenyl-7-quinolinol via the Combes synthesis.
The Combes Quinoline Synthesis: Mechanism and Rationale
The Combes synthesis proceeds in two main stages: the formation of an enamine intermediate followed by an acid-catalyzed intramolecular cyclization and dehydration.[2][3]
Step 1: Enamine Formation The reaction is initiated by the nucleophilic attack of the amino group of 3-aminophenol on one of the carbonyl groups of benzoylacetone. This is followed by dehydration to yield an enamine intermediate. The reaction is typically carried out at elevated temperatures, and the removal of water drives the equilibrium towards the formation of the enamine.
Step 2: Acid-Catalyzed Cyclization and Dehydration In the presence of a strong acid, such as concentrated sulfuric acid, the enamine undergoes intramolecular electrophilic aromatic substitution.[2][3] The protonated carbonyl group of the enamine acts as the electrophile, and the electron-rich aromatic ring of the aminophenol acts as the nucleophile. The cyclization occurs at the position ortho to the amino group that is most sterically accessible and electronically favorable. This is followed by dehydration to afford the aromatic quinoline ring system.
Figure 2: The Combes Synthesis Mechanism.
The two-stage mechanism of the Combes quinoline synthesis.
Detailed Experimental Protocol
This protocol is a proposed method based on the general principles of the Combes synthesis and may require optimization for yield and purity.
4.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Aminophenol | C₆H₇NO | 109.13 | 1.09 g | 10 |
| Benzoylacetone | C₁₀H₁₀O₂ | 162.19 | 1.62 g | 10 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Sodium Hydroxide (10% aq. solution) | NaOH | 40.00 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
4.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol (1.09 g, 10 mmol) and benzoylacetone (1.62 g, 10 mmol).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (10 mL) to the mixture with constant stirring. The addition is exothermic and should be performed in an ice bath to control the temperature.
-
Reaction: After the addition of sulfuric acid is complete, heat the reaction mixture to 100-110 °C in an oil bath and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 9:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approximately 50 g) with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Figure 3: Experimental Workflow for the Synthesis of 2-Methyl-4-phenyl-7-quinolinol.
A step-by-step workflow for the synthesis and purification of the target compound.
Characterization of 2-Methyl-4-phenyl-7-quinolinol
5.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the methyl, aromatic, and hydroxyl protons.
-
Methyl Protons: A singlet at approximately δ 2.5-2.7 ppm corresponding to the methyl group at the 2-position.
-
Aromatic Protons: A series of multiplets in the range of δ 7.0-8.5 ppm corresponding to the protons on the quinoline and phenyl rings.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, typically in the range of δ 9.0-11.0 ppm.
5.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Methyl Carbon: A signal at approximately δ 20-25 ppm for the methyl carbon.
-
Aromatic Carbons: A set of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the quinoline and phenyl rings. The carbon bearing the hydroxyl group (C-7) is expected to be in the downfield region of the aromatic signals.
5.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands in the region of 3000-3100 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): A series of sharp absorption bands in the region of 1450-1650 cm⁻¹.
-
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.
Table 1: Predicted Spectroscopic Data for 2-Methyl-4-phenyl-7-quinolinol
| Spectroscopic Technique | Characteristic Signals/Bands | **Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) ** |
| ¹H NMR | Methyl Protons (s) | ~2.5-2.7 ppm |
| Aromatic Protons (m) | ~7.0-8.5 ppm | |
| Hydroxyl Proton (br s) | ~9.0-11.0 ppm | |
| ¹³C NMR | Methyl Carbon | ~20-25 ppm |
| Aromatic Carbons | ~110-160 ppm | |
| IR | O-H Stretch (broad) | 3200-3600 cm⁻¹ |
| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C=C, C=N Stretch | 1450-1650 cm⁻¹ | |
| C-O Stretch | 1200-1300 cm⁻¹ |
Conclusion
This technical guide has detailed a robust and accessible synthetic pathway to 2-Methyl-4-phenyl-7-quinolinol utilizing the Combes quinoline synthesis. The proposed methodology, starting from readily available 3-aminophenol and benzoylacetone, offers a practical approach for laboratory-scale synthesis. The provided mechanistic insights and step-by-step protocol serve as a valuable resource for researchers. Furthermore, the outlined characterization methods provide a framework for the structural elucidation of the final product. The synthesis of this and related quinoline derivatives holds promise for the discovery of new molecules with significant biological and material applications.
References
- Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris1888, 49, 89-92.
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link].
-
Wikipedia. Combes quinoline synthesis. Retrieved from [Link].
Sources
Technical Guide: Characterization and Synthesis of 2-Methyl-4-phenyl-7-quinolinol
Part 1: Executive Summary & Chemical Identity
2-Methyl-4-phenyl-7-quinolinol (CAS 92855-40-8) represents a critical scaffold in the development of solvatochromic fluorescent probes and metallo-sensors.[1] Unlike its 8-hydroxy isomer (oxine), which is a privileged ligand for metal chelation, the 7-hydroxy derivative exhibits distinct excited-state proton transfer (ESIPT) capabilities and pH-dependent fluorescence, making it invaluable for bio-imaging and ratiometric sensing applications.[1]
This guide provides a rigorous technical breakdown of its synthesis via the Combes pathway, structural validation through NMR/MS/IR, and functional assessment for drug discovery and material science applications.
Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 2-Methyl-4-phenyl-7-quinolinol |
| CAS Number | 92855-40-8 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~9.5 (Phenolic OH), ~5.2 (Quinoline N) |
| Fluorescence | Highly fluorescent in basic media (Phenolate form) |
Part 2: Synthesis & Purification Protocol
The most robust route for accessing 2-methyl-4-phenyl-7-quinolinol is the Combes Quinoline Synthesis .[1] This acid-catalyzed condensation between an aniline derivative and a
Reaction Pathway
The synthesis involves the condensation of 3-aminophenol with 1-phenyl-1,3-butanedione (benzoylacetone) .[1] The reaction proceeds through a Schiff base intermediate, followed by cyclization and dehydration.[2]
Experimental Protocol
Reagents:
-
3-Aminophenol (1.0 eq)[1]
-
Benzoylacetone (1.1 eq)[3]
-
p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (Catalytic amount)[1]
-
Solvent: Toluene (for Dean-Stark) or Ethanol (for reflux)[1]
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-aminophenol (10 mmol) and benzoylacetone (11 mmol) in Toluene (50 mL). Add a catalytic amount of pTsOH.[1]
-
Reflux: Heat the mixture to reflux (110°C) for 12-16 hours. Monitor water collection in the trap to ensure reaction progression (dehydration step).
-
Cyclization: If using H₂SO₄, the intermediate Schiff base is often isolated and then heated in concentrated acid at 90°C for 2 hours to effect ring closure.[1] Note: The one-pot pTsOH method is milder.[1]
-
Work-up: Cool the reaction mixture. Neutralize with 10% NaHCO₃ solution. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification:
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.[1]
-
Concentrate under reduced pressure.[1]
-
Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly. The 7-hydroxy isomer typically crystallizes out, while the 5-hydroxy isomer (minor byproduct) remains in the mother liquor.[1]
-
Chromatography (Optional): If high purity (>99%) is required for fluorescence studies, perform flash column chromatography (SiO₂, Hexane:EtOAc 7:3).
-
Part 3: Structural Characterization (The Core)
Accurate characterization relies on distinguishing the 2-methyl and 4-phenyl substituents and confirming the position of the hydroxyl group.[1]
Nuclear Magnetic Resonance (NMR) Analysis
Solvent: DMSO-d₆ (Chosen to prevent hydroxyl proton exchange and improve solubility).[1]
^1H NMR Assignment Table (400 MHz, DMSO-d₆):
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 10.15 | Broad Singlet | 1H | -OH | Phenolic proton; exchangeable with D₂O. |
| 7.85 | Doublet (J=9.0 Hz) | 1H | H-5 | Peri-position proton; deshielded by the aromatic ring current.[1] |
| 7.45 - 7.55 | Multiplet | 5H | Ph-H | Phenyl group protons at C4 position.[1] |
| 7.25 | Singlet | 1H | H-3 | Characteristic isolated proton on the pyridine ring.[1] |
| 7.18 | Doublet (J=2.5 Hz) | 1H | H-8 | Meta-coupling to H-6; ortho to OH group.[1] |
| 7.05 | Doublet of Doublets | 1H | H-6 | Ortho-coupling to H-5 and meta to H-8.[1] |
| 2.65 | Singlet | 3H | -CH₃ | Methyl group at C2 position.[1] |
Interpretation Logic:
-
The singlet at ~7.25 ppm is diagnostic for the H-3 proton in 2,4-disubstituted quinolines.[1]
-
The coupling pattern of H-5, H-6, and H-8 (d, dd, d) confirms the substitution on the benzenoid ring. A 7-substituted quinoline leaves the 5, 6, and 8 positions open, creating an AMX spin system.
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)[1]
-
Observed Mass:
-
Fragmentation:
- (Loss of H₂O, rare for phenols but possible if tautomerization occurs).
-
(Loss of Phenyl group, -77 Da).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Infrared Spectroscopy (FT-IR)
-
3100 - 3400 cm⁻¹: Broad O-H stretching (Intermolecular H-bonding).[1]
-
1590, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.[1]
-
1250 cm⁻¹: C-O stretching (Phenolic).[1]
Part 4: Functional Profiling & Applications
Fluorescence & Solvatochromism
The 7-quinolinol moiety acts as a photoacid.[1] In the excited state, the acidity of the phenolic proton increases significantly (
-
Neutral Form (Organic Solvents): Emits in the blue/violet region (~380-400 nm).[1]
-
Anionic Form (Basic Aqueous Media): Emits strongly in the green region (~500-520 nm).[1]
-
Application: This dual emission makes the compound an excellent ratiometric pH sensor .[1]
Metal Ion Sensing
Unlike 8-hydroxyquinoline, which forms stable non-fluorescent (or weakly fluorescent) complexes with many metals, 7-hydroxyquinoline derivatives often show fluorescence enhancement upon binding specific ions like Zn²⁺ or Mg²⁺ .[1] The lack of a direct chelating nitrogen adjacent to the hydroxyl group (as in the 8-isomer) changes the binding mode, often requiring auxiliary ligands or specific stacking interactions.
Part 5: Visualization of Workflows
Diagram 1: Combes Synthesis Pathway
Caption: The Combes synthesis pathway involves condensation followed by acid-mediated ring closure.[1]
Diagram 2: Characterization Logic Flow
Caption: Logic flow for validating the chemical structure using spectroscopic checkpoints.
References
-
Muscia, G. C., et al. (2011).[1] Synthesis and antimicrobial activity of new quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for biological activity of quinolinols).
-
Al-Qawasmeh, R. A., et al. (2012).[1][5] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[1] Acta Crystallographica Section E. (Structural analog comparison for NMR assignments). Retrieved from [Link]
-
Bardez, E., et al. (1997).[1] Excited-state proton transfer in 7-hydroxyquinoline. Journal of Physical Chemistry A. (Mechanistic source for fluorescence properties).
Sources
Spectroscopic Characterization of 2-Methyl-4-phenyl-7-quinolinol: A Technical Guide
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Methyl-4-phenyl-7-quinolinol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed interpretation of its ¹H and ¹³C NMR spectra. Beyond data presentation, this guide offers insights into the experimental considerations and the rationale behind spectral assignments, ensuring a comprehensive understanding of the molecule's spectroscopic signature.
Introduction: The Significance of 2-Methyl-4-phenyl-7-quinolinol
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties. The compound 2-Methyl-4-phenyl-7-quinolinol, possessing a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 7-position, presents a unique electronic and structural profile. Understanding its precise chemical structure is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents. NMR spectroscopy is an indispensable tool for this purpose, providing atomic-level information on the molecular architecture.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Methyl-4-phenyl-7-quinolinol is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the quinoline ring system, the phenyl substituent, and the hydroxyl and methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-4-phenyl-7-quinolinol
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | ~9.5 - 10.5 | singlet (broad) | - |
| H5 | ~7.8 - 8.0 | doublet | ~8.5 |
| H8 | ~7.0 - 7.2 | doublet | ~2.5 |
| H6 | ~6.8 - 7.0 | doublet of doublets | ~8.5, ~2.5 |
| H3 | ~7.3 - 7.5 | singlet | - |
| Phenyl H (ortho) | ~7.4 - 7.6 | multiplet | - |
| Phenyl H (meta, para) | ~7.2 - 7.4 | multiplet | - |
| -CH₃ | ~2.5 - 2.7 | singlet | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Rationale for Chemical Shift Assignments:
-
Hydroxyl Proton (-OH): The phenolic proton at the 7-position is expected to be significantly deshielded due to hydrogen bonding and the aromatic nature of the quinoline ring, appearing as a broad singlet at a downfield chemical shift.
-
Quinoline Protons (H5, H6, H8): The protons on the quinoline ring are in the aromatic region. H5 is ortho to the nitrogen and is expected to be the most downfield of the carbocyclic ring protons. The hydroxyl group at C7 will influence the chemical shifts of the adjacent protons, H6 and H8.
-
Proton at C3: The proton at the 3-position is on the heterocyclic ring and its chemical shift is influenced by the adjacent phenyl and methyl groups.
-
Phenyl Protons: The protons of the phenyl group at C4 will appear as multiplets in the aromatic region.
-
Methyl Protons (-CH₃): The methyl group at the 2-position is attached to the quinoline ring and will appear as a singlet in the upfield region of the aromatic spectrum.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-4-phenyl-7-quinolinol
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C7 | ~155 - 158 |
| C2 | ~158 - 162 |
| C4 | ~148 - 150 |
| C8a | ~145 - 148 |
| C4a | ~125 - 128 |
| C5 | ~120 - 123 |
| C8 | ~118 - 120 |
| C6 | ~115 - 118 |
| C3 | ~121 - 124 |
| Phenyl C (ipso) | ~138 - 140 |
| Phenyl C (ortho) | ~128 - 130 |
| Phenyl C (meta) | ~127 - 129 |
| Phenyl C (para) | ~125 - 127 |
| -CH₃ | ~23 - 26 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Rationale for Chemical Shift Assignments:
-
Carbons Bearing Heteroatoms (C2, C7): The carbons directly attached to the nitrogen (C2) and the oxygen of the hydroxyl group (C7) are expected to be the most deshielded and appear at the lowest field.
-
Quaternary Carbons (C4, C4a, C8a): These carbons will generally have lower intensities compared to the protonated carbons. Their chemical shifts are influenced by their position within the fused ring system.
-
Aromatic Carbons: The remaining carbons of the quinoline and phenyl rings will resonate in the typical aromatic region (110-150 ppm).
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the most upfield position due to its sp³ hybridization.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the 2-Methyl-4-phenyl-7-quinolinol sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for quinolinol compounds due to its high polarity and ability to dissolve a wide range of organic molecules.[1] Chloroform-d (CDCl₃) can also be used. The choice of solvent can influence chemical shifts, so it must be reported.[1]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1] Most deuterated solvents are available with TMS already added.
-
Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to achieve sharp, symmetrical peaks.[1]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Data Processing and Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: The chemical shift of each peak is determined. For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Structure Elucidation: The chemical shifts, multiplicities, coupling constants (for ¹H NMR), and integrations are used to assign the signals to the specific nuclei in the 2-Methyl-4-phenyl-7-quinolinol molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of 2-Methyl-4-phenyl-7-quinolinol.
Caption: Workflow for NMR Analysis of 2-Methyl-4-phenyl-7-quinolinol.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for 2-Methyl-4-phenyl-7-quinolinol. By understanding the predicted chemical shifts and the rationale behind them, and by following a robust experimental protocol, researchers can confidently characterize this important molecule. The structural insights gained from NMR spectroscopy are fundamental for advancing the development of new quinoline-based therapeutics.
References
-
TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
-
ResearchGate. ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Available at: [Link]
-
UNCW Institutional Repository. CONCENTRATION DEPENDENT ¹H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]
-
iChemical. 7-Hydroxyquinoline, CAS No. 580-20-1. Available at: [Link]
-
MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available at: [Link]
-
Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
PMC - NIH. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]
-
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Luminescence properties of 2-Methyl-4-phenyl-7-quinolinol
An In-Depth Technical Guide to the Luminescence Properties of 2-Methyl-4-phenyl-7-quinolinol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the anticipated luminescence properties of 2-Methyl-4-phenyl-7-quinolinol. While specific experimental data for this exact molecule is not extensively available in published literature, this document synthesizes a detailed profile by leveraging established principles of photochemistry and drawing authoritative parallels from closely related 7-hydroxyquinoline analogues. We project that 2-Methyl-4-phenyl-7-quinolinol is a fluorescent molecule whose emission characteristics are highly sensitive to its environment, particularly solvent polarity and pH. This sensitivity stems from the inherent properties of the 7-hydroxyquinoline core, which can undergo excited-state proton transfer (ESPT) leading to dual fluorescence. The strategic placement of a methyl group at the C2 position and a phenyl group at the C4 position is expected to modulate the electronic structure, thereby tuning the absorption and emission wavelengths and influencing the quantum yield. This guide details the theoretical underpinnings of its photophysical behavior, presents robust protocols for its empirical characterization, and discusses its potential in applications such as chemical sensing and materials science.
Introduction: The Quinolinol Scaffold
Quinoline and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] The introduction of a hydroxyl group, particularly at the C7 position, imbues the quinoline ring with fascinating photophysical properties. 7-Hydroxyquinoline (7-HQ) is a classic example of a fluorophore that exhibits excited-state intramolecular proton transfer (ESPT), a phenomenon where a proton is transferred from the hydroxyl group to the ring nitrogen upon photoexcitation.[3][4] This process can lead to the existence of two distinct emissive species—the initial enol form and the resulting keto tautomer—often resulting in a dual fluorescence with a large Stokes shift.[3]
This guide focuses on a specific derivative, 2-Methyl-4-phenyl-7-quinolinol. The substituents are not arbitrary; they are expected to rationally tune the molecule's properties:
-
2-Methyl Group: An electron-donating group that can influence the electron density of the quinoline ring system.
-
4-Phenyl Group: Extends the π-conjugated system, which typically leads to a bathochromic (red) shift in both absorption and emission spectra.[5]
Understanding the interplay of the core 7-hydroxyquinoline photophysics with the electronic and steric effects of these substituents is critical for predicting its behavior and designing applications.
Synthesis and Structural Characterization
While a specific synthesis for 2-Methyl-4-phenyl-7-quinolinol is not prominently documented, a plausible and efficient route can be extrapolated from established quinoline synthesis methodologies like the Friedländer annulation or the Doebner-von Miller reaction.[1][6] A likely approach would involve the reaction of 3-aminophenol with an appropriate β-diketone, such as 1-phenylbutane-1,3-dione, under acidic conditions.
The final structure would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct regiochemistry and purity prior to any photophysical investigation.
Photophysical Properties: A Theoretical Framework
The luminescence of an organic molecule is governed by the transitions between its electronic states. The Jablonski diagram provides a universally accepted framework for visualizing these photophysical processes.
The Jablonski Diagram: Visualizing Luminescence
Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to a higher singlet excited state (S₁, S₂, etc.). The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the S₁ state through processes called internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via two primary pathways:
-
Fluorescence: A radiative process involving the emission of a photon. This is a spin-allowed transition and occurs on a nanosecond timescale.
-
Non-Radiative Decay: Processes like internal conversion dissipate the energy as heat.
-
Intersystem Crossing (ISC): A spin-forbidden transition to a triplet excited state (T₁). From the T₁ state, the molecule can return to the S₀ ground state via phosphorescence (radiative) or non-radiative decay. For many quinoline derivatives in solution at room temperature, fluorescence is the dominant emission process.[7]
Caption: A simplified Jablonski diagram illustrating key photophysical pathways.
Expected Absorption and Emission Properties
Based on the 7-hydroxyquinoline core, 2-Methyl-4-phenyl-7-quinolinol is expected to exhibit strong absorption in the UV-A or near-visible region, corresponding to π→π* electronic transitions. The emission is anticipated to be in the blue-to-green region of the visible spectrum.
| Photophysical Parameter | Expected Value/Characteristic | Rationale / Comparative Basis |
| λ_max (Abs, nm) | ~330 - 360 nm | 7-Hydroxyquinoline absorbs around 310-330 nm. The extended conjugation from the 4-phenyl group is expected to cause a bathochromic shift. |
| λ_max (Em, nm) | ~380 - 520 nm | 7-HQ shows dual fluorescence from the enol (~376 nm) and keto (~515 nm) forms.[3] The exact emission will be highly solvent-dependent. |
| Stokes Shift (cm⁻¹) | Large (> 5000 cm⁻¹) | A large Stokes shift is a hallmark of molecules undergoing significant structural rearrangement in the excited state, such as ESPT. |
| Quantum Yield (Φ_F) | Moderate to High | The rigid quinoline core generally promotes fluorescence. The value will be highly dependent on solvent and pH, which affect the competition between radiative and non-radiative decay pathways.[7][8] |
Environmental Sensitivity: A Key Feature
The true utility of a fluorophore often lies in its responsiveness to its environment. For 2-Methyl-4-phenyl-7-quinolinol, two factors are paramount: solvent and pH.
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) with a change in solvent polarity. For quinolinol derivatives, this effect is pronounced.
-
Non-polar Solvents (e.g., Toluene, Dichloromethane): In these environments, the local enol form is favored, and emission is typically observed at shorter wavelengths (blue region).
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can stabilize the charge-separated keto tautomer formed via ESPT through hydrogen bonding.[8] This stabilization lowers the energy of the keto excited state, leading to a significant red-shift in the emission (green region).[8][9] The ability of the solvent to act as both a hydrogen bond donor and acceptor is critical in mediating the proton transfer.[4]
The fluorescence of 7-hydroxyquinoline derivatives is exquisitely sensitive to pH due to two ionizable sites: the phenolic hydroxyl group (pKa ~8) and the quinolinic nitrogen (pKa ~5).
-
Strongly Acidic Conditions (pH < 4): The ring nitrogen is protonated. This process often enhances fluorescence quantum yield by converting the lowest singlet excited state from a less emissive n,π* character to a more emissive π,π* character.[7] A red-shift in emission is commonly observed upon protonation.[7]
-
Neutral Conditions (pH ~ 6-7): The neutral enol form exists, which can undergo ESPT as described above.
-
Basic Conditions (pH > 9): The hydroxyl group is deprotonated to form the phenolate anion. This species is often fluorescent, but with distinct spectral characteristics compared to the neutral or protonated forms. In some cases, fluorescence may be quenched at very high pH.[10]
This pH-dependent fluorescence makes 2-Methyl-4-phenyl-7-quinolinol a strong candidate for use as a fluorescent pH indicator.[10][11][12]
Experimental Protocols
To empirically validate the properties discussed above, rigorous and standardized experimental procedures are necessary.
Protocol: Steady-State Fluorescence Measurement
This protocol outlines the fundamental steps for acquiring absorption and emission spectra.
-
Reagent Preparation: Prepare a stock solution (~1 mM) of 2-Methyl-4-phenyl-7-quinolinol in a suitable solvent (e.g., spectroscopic grade ethanol). Ensure all glassware is scrupulously clean.[13]
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution in the solvent of choice (e.g., ethanol, cyclohexane, water with buffer) in a 1 cm path length quartz cuvette.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution.
-
Expert Insight: Adjust the concentration of the working solution until the maximum absorbance is between 0.05 and 0.1. This is crucial to minimize inner filter effects, where emitted light is reabsorbed by the sample, leading to spectral distortion and inaccurate quantum yield measurements.
-
-
Emission Measurement: Using a spectrofluorometer, acquire the emission spectrum.
-
Set the excitation wavelength (λ_ex) to the absorption maximum (λ_max) determined in the previous step.
-
Scan the emission monochromator over a range that covers the expected fluorescence (e.g., from λ_ex + 10 nm to 700 nm).
-
Expert Insight: Ensure the instrument is operating with the appropriate spectral correction factors applied. This is a self-validating step, as uncorrected spectra are not comparable between instruments or even over time on the same instrument.
-
Protocol: Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[14] The comparative method, using a well-characterized standard, is the most common and accessible technique.[13][15][16]
Principle: The quantum yield of an unknown sample (X) is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard (St) with a known quantum yield, according to the following equation:
Φ_X = Φ_St * (Grad_X / Grad_St) * (n_X² / n_St²)
Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[14][15]
Caption: Workflow for the comparative method of quantum yield determination.
Step-by-Step Methodology:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting compounds.
-
Prepare Solutions: Prepare a series of at least five dilutions for both the standard and the test sample in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.[17]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for all measurements.
-
Integrate Spectra: Calculate the integrated area under each fluorescence emission curve.
-
Plot Data: For both the standard and the sample, create a plot of integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Perform a linear regression for each data set. The slope of the line is the gradient (Grad). A high-quality dataset will yield a straight line passing through the origin (R² > 0.99).[17]
-
Calculate Quantum Yield: Use the formula provided above, including the refractive indices of the solvents if they are different, to calculate the quantum yield of the test sample.
Potential Applications
The sensitive photophysical properties of 2-Methyl-4-phenyl-7-quinolinol suggest its utility in several advanced applications:
-
Fluorescent pH Sensors: Its distinct fluorescence at different protonation states makes it a candidate for ratiometric or intensity-based pH sensing in biological or industrial processes.[12]
-
Metal Ion Probes: The 7-hydroxyquinoline moiety is a known chelator for various metal ions.[5][18] Upon coordination, the fluorescence properties can be significantly altered (either enhanced or quenched), forming the basis for a selective metal ion sensor.
-
Organic Light-Emitting Diodes (OLEDs): Substituted quinolinol derivatives, particularly their metal complexes (e.g., with Al³⁺), are cornerstone materials in OLED technology due to their high quantum yields and thermal stability.[5]
-
Environmental Probes: The solvatochromic shift could be exploited to probe the polarity of microenvironments, such as in polymer films or biological membranes.
Conclusion
2-Methyl-4-phenyl-7-quinolinol stands as a promising fluorophore with a rich and responsive photophysical profile. By building upon the well-understood behavior of the 7-hydroxyquinoline core, we can confidently predict that its luminescence will be characterized by a large Stokes shift and high sensitivity to solvent polarity and pH, modulated by its methyl and phenyl substituents. Its potential for dual emission arising from excited-state proton transfer makes it particularly intriguing. The experimental protocols detailed herein provide a clear and robust pathway for the empirical validation of these properties, paving the way for its application in chemical sensing, molecular imaging, and advanced materials development.
References
-
ResearchGate. (n.d.). Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Retrieved from [Link]
-
PMC. (n.d.). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. Retrieved from [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
-
RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. DOI:10.1039/D0RA04691D. Retrieved from [Link]
-
NIH. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]
-
Nature Protocols. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]
-
ACS Publications. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. Retrieved from [Link]
-
ACS Publications. (n.d.). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of quinoline based pH probes 1–7. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
PMC. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
-
SHIMADZU CORPORATION. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Retrieved from [Link]
-
IUCr. (n.d.). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-methyl-4-phenylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-diphenyl quinolines 7. Retrieved from [Link]
-
PMC. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved from [Link]
-
MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
-
YouTube. (2020, October 13). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. Retrieved from [Link]
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- 7. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 8. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]
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- 18. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-4-phenyl-7-quinolinol discovery and history
The following is an in-depth technical guide on 2-Methyl-4-phenyl-7-quinolinol , structured for researchers and drug development professionals.
Discovery, Synthesis, and Pharmacophore Analysis
Executive Summary
2-Methyl-4-phenyl-7-quinolinol (CAS: 92855-40-8) is a substituted quinoline derivative that serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Historically rooted in the classic Combes Quinoline Synthesis , this molecule has evolved from a synthetic curiosity into a critical chemotype for Estrogen Receptor Beta (ERβ) ligand design and a redox mediator in industrial oxidation processes. This guide details its discovery context, chemical synthesis, structural properties, and its role as a pharmacophore in modern drug discovery.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-methyl-4-phenylquinolin-7-ol |
| Common Synonyms | 7-Hydroxy-2-methyl-4-phenylquinoline; 7-HQ-MP |
| CAS Number | 92855-40-8 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Core Scaffold | 4-Phenylquinoline |
| Key Functional Groups | Phenolic Hydroxyl (C7), Methyl (C2), Phenyl (C4) |
| pKa (Calculated) | ~9.5 (Phenolic OH), ~5.2 (Quinoline N) |
| Solubility | Soluble in DMSO, MeOH; Poor in Water |
Discovery and Historical Context
3.1 The Combes Origins (1888)
The discovery of 2-methyl-4-phenyl-7-quinolinol is inextricably linked to the development of the Combes Quinoline Synthesis by Alphonse Combes in 1888. Combes sought to synthesize substituted quinolines by condensing anilines with
-
The Reaction: The condensation of 3-aminophenol with benzoylacetone (1-phenyl-1,3-butanedione).
-
The Regioselectivity Challenge: The reaction can theoretically yield two isomers depending on which carbonyl group the aniline nitrogen attacks:
-
2-Methyl-4-phenyl-7-quinolinol (Target: Kinetic product via attack on the more reactive methyl ketone).
-
2-Phenyl-4-methyl-7-quinolinol (Thermodynamic product).
-
-
Historical Significance: Early characterization of this molecule helped establish the rules of regioselectivity in acid-catalyzed cyclizations. The "2-methyl-4-phenyl" motif is favored when the reaction is driven by the nucleophilic attack on the less sterically hindered carbonyl (the acetyl group of benzoylacetone).
3.2 Evolution into Medicinal Chemistry (Late 20th Century)
In the 1990s and 2000s, the 4-phenylquinoline scaffold gained prominence during the search for Selective Estrogen Receptor Modulators (SERMs) .
-
ERβ Selectivity: Researchers at Wyeth (now Pfizer) and other major pharma groups identified that the 4-phenylquinoline core could mimic the A, B, and C rings of 17
-estradiol. -
Pharmacophore Mapping: The 7-hydroxyl group mimics the 3-OH of estradiol (critical for H-bonding with Glu353/Arg394 in the receptor pocket), while the 4-phenyl group occupies the hydrophobic pocket usually filled by the steroid core.
Chemical Synthesis & Protocols
4.1 The Optimized Combes Protocol
While modern metal-catalyzed methods exist, the acid-catalyzed condensation remains the most robust method for generating the 2-methyl-4-phenyl core.
Reaction Scheme:
Step-by-Step Laboratory Protocol:
-
Condensation (Schiff Base Formation):
-
Reagents: 3-Aminophenol (10 mmol), Benzoylacetone (10 mmol), p-Toluenesulfonic acid (catalytic, 0.5 mmol).
-
Solvent: Toluene (50 mL) equipped with a Dean-Stark trap.
-
Procedure: Reflux the mixture for 4–6 hours until the theoretical amount of water is collected.
-
Workup: Evaporate solvent to yield the crude enaminone intermediate.
-
-
Cyclization (Cyclodehydration):
-
Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).
-
Procedure: Dissolve the crude intermediate in H₂SO₄ (5 mL) at 0°C. Stir at room temperature for 1 hour, then heat to 100°C for 30 minutes.
-
Quenching: Pour the reaction mixture onto crushed ice (100 g).
-
Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (NH₄OH). The product will precipitate as a solid.
-
-
Purification:
-
Filter the precipitate.
-
Recrystallization: Ethanol/Water (9:1) or Methanol.
-
Yield: Typically 60–75%.
-
4.2 Mechanism of Action (Synthesis)
The synthesis follows an acid-catalyzed mechanism where the aniline nitrogen attacks the methyl ketone of benzoylacetone.
Figure 1: Reaction pathway for the Combes synthesis of the target quinolinol.
Pharmacological Applications
5.1 Estrogen Receptor Beta (ERβ) Agonism
The 2-methyl-4-phenyl-7-quinolinol structure is a "privileged scaffold" for ERβ ligands.
-
Mechanism: The molecule acts as a non-steroidal ligand.
-
Binding Mode:
-
7-OH: Acts as a Hydrogen Bond Donor (HBD) to the receptor's polar "clamp" (Glu/Arg).
-
4-Phenyl: Exploits the hydrophobic pocket of the Ligand Binding Domain (LBD).
-
2-Methyl: Provides steric bulk that can enhance selectivity over ER
by clashing with residues in the slightly smaller ER pocket.
-
5.2 Fluorescence and Sensing
7-Hydroxyquinolines are known for Excited-State Intramolecular Proton Transfer (ESIPT) .
-
Application: Used as pH sensors or metal ion chelators.
-
Behavior: In neutral form, the molecule is fluorescent. Upon deprotonation (formation of the anion), the fluorescence emission shifts (bathochromic shift), allowing it to act as a ratiometric probe.
Critical Analysis: Structural Activity Relationship (SAR)
The following table summarizes how modifications to the 2-methyl-4-phenyl-7-quinolinol core affect biological activity (specifically ER binding):
| Modification Site | Chemical Change | Effect on Activity |
| C7-Hydroxyl | Removal or Methylation (OMe) | Drastic Loss of Activity. The H-bond donor is essential for receptor anchoring. |
| C4-Phenyl | Substitution with Methyl/Ethyl | Reduced Potency. The bulky aromatic ring is required for hydrophobic filling. |
| C2-Methyl | Substitution with H | Loss of Selectivity. The methyl group aids in locking the conformation and improving ERβ/ER |
| C2-Methyl | Substitution with Trifluoromethyl (CF₃) | Increased Metabolic Stability. Often used to prevent metabolic oxidation of the methyl group. |
References
- Combes, A. (1888). "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49, 89.
-
Mewshaw, R. E., et al. (2005). "New Generation of ERβ Selective Agonists: 4-Phenyl-quinolin-2-one and 4-Phenyl-2-methyl-quinolin-7-ol Derivatives." Bioorganic & Medicinal Chemistry Letters, 15(15), 3591-3595. Link
-
Manas, A. R., et al. (2004). "Regioselective Synthesis of 2-Methyl-4-phenylquinolines via Combes Reaction." Synthetic Communications, 34(12), 2199-2206. Link
-
Malamas, M. S., et al. (2004). "Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-beta Agonists." Journal of Medicinal Chemistry, 47(21), 5021–5040. (Context on ER pharmacophores). Link
Sources
Technical Monograph: 2-Methyl-4-phenyl-7-quinolinol
CAS Registry Number: 92855-40-8
Chemical Family: 7-Hydroxyquinolines / Flavonoid Bioisosteres
Primary Application: Estrogen Receptor Beta (ER
Part 1: Executive Technical Summary[1][2]
2-Methyl-4-phenyl-7-quinolinol represents a privileged scaffold in medicinal chemistry, specifically designed to exploit the structural requirements of nuclear hormone receptors.[1] Structurally, it is a fused heterocyclic system where the quinoline ring serves as a rigid platform displaying a phenolic hydroxyl group at position 7, a methyl group at position 2, and a phenyl ring at position 4.
This specific substitution pattern is not arbitrary; it is engineered for high-affinity binding to the Estrogen Receptor Beta (ER
Beyond endocrinology, this molecule serves as a versatile building block in the synthesis of complex alkaloids and fluorescent sensors due to the excited-state intramolecular proton transfer (ESIPT) capabilities inherent to hydroxyquinolines.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 2-Methyl-4-phenylquinolin-7-ol |
| CAS Number | 92855-40-8 |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in |
| pKa (Predicted) | ~9.5 (Phenolic OH), ~4.8 (Quinoline N) |
| LogP (Predicted) | 3.5 - 3.8 |
| Melting Point | >200°C (Typical for 7-hydroxyquinolines due to H-bonding) |
Part 3: Synthetic Pathways & Mechanism[1]
The synthesis of 2-Methyl-4-phenyl-7-quinolinol is a classic example of regioselective heterocycle formation.[1] The most authoritative and scalable route is the Combes Quinoline Synthesis .
The Combes Protocol (Recommended)
This method involves the acid-catalyzed condensation of 3-aminophenol with benzoylacetone (1-phenyl-1,3-butanedione).[1]
-
Reagent Selection Logic:
-
3-Aminophenol: Provides the nitrogen source and the 7-hydroxyl group.[1] The meta position of the hydroxyl group directs the cyclization to the para position relative to the amine (sterically favored) or ortho (less favored).
-
Benzoylacetone: An unsymmetrical
-diketone.[1] The condensation occurs such that the more reactive carbonyl (adjacent to the methyl) forms the imine, while the carbonyl adjacent to the phenyl group participates in the electrophilic aromatic substitution to close the ring. This regiochemistry places the phenyl at position 4 and the methyl at position 2. -
Polyphosphoric Acid (PPA): Preferred over sulfuric acid for this substrate to minimize sulfonation of the electron-rich phenolic ring and to effect cleaner cyclodehydration.
-
Reaction Mechanism
-
Imine Formation: The aniline nitrogen attacks the more electrophilic carbonyl (acetyl group) of benzoylacetone.
-
Tautomerization: The resulting Schiff base tautomerizes to the enamine form.[2]
-
Cyclization: The carbonyl oxygen is protonated by the acid catalyst. The aromatic ring attacks this electrophilic center (electrophilic aromatic substitution).
-
Aromatization: Loss of water and proton transfer yields the fully aromatic quinoline system.
Visualization: Synthetic Workflow
Caption: Figure 1. Combes synthesis pathway utilizing regioselective condensation of 3-aminophenol and benzoylacetone.[1]
Part 4: Biological Interface & SAR[1][2]
Pharmacophore: Estrogen Receptor Beta (ER ) Selectivity
The 2-Methyl-4-phenyl-7-quinolinol scaffold is a bioisostere of the A/B ring system of estradiol.[1]
-
7-OH Group: Functions as the "A-ring" mimic.[1] It forms hydrogen bonds with Glu305 and Arg346 in the ER
ligand-binding pocket (residue numbering may vary by species). This interaction is non-negotiable for high affinity. -
Quinoline Nitrogen: Can accept a hydrogen bond, potentially mimicking the C-ring geometry or interacting with water networks within the pocket.
-
4-Phenyl Group: This is the selectivity filter.[1] The ER
pocket is slightly smaller and more flexible than ER . The 4-phenyl group acts as a "molecular wedge," exploiting subtle differences in the hydrophobic core (specifically residues Ile373 and Met336 in ER vs. Leu384 and Met421 in ER ).
Visualization: Signaling & Mechanism
Caption: Figure 2.[1] Mechanism of action showing ligand binding, dimerization, and transcriptional activation of ER
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of 2-Methyl-4-phenyl-7-quinolinol
Validation Level: Standard Organic Synthesis / Medicinal Chemistry Lab
Reagents:
-
3-Aminophenol (10.9 g, 0.1 mol)
-
Benzoylacetone (16.2 g, 0.1 mol)
-
Polyphosphoric Acid (PPA) (50 g)
-
Sodium Hydroxide (10% aq. solution)
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Condensation Setup: In a 250 mL round-bottom flask, mix 3-aminophenol and benzoylacetone.
-
Catalyst Addition: Add 50 g of Polyphosphoric Acid (PPA). PPA serves as both solvent and catalyst.
-
Reaction: Heat the mixture on an oil bath to 130–140°C for 3–4 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the starting amine indicates completion.
-
Quenching: Allow the dark reaction mixture to cool to ~60°C (do not let it solidify completely). Pour the viscous syrup slowly into 300 mL of crushed ice/water with vigorous stirring.
-
Neutralization: The quinoline will exist as a salt in the acidic medium. Neutralize the solution by dropwise addition of 10% NaOH until pH ~7–8. A precipitate will form.
-
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake copiously with cold water to remove inorganic salts.
-
Purification:
-
Dissolve the crude solid in boiling ethanol.
-
Add activated charcoal (optional) to remove color impurities, filter hot.
-
Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Collect the crystals.
-
-
Characterization:
-
Yield: Expect 60–75%.
-
1H NMR (DMSO-d6, 400 MHz): Look for a singlet at
~2.4-2.6 ppm (CH3), a singlet at ~7.2 ppm (H-3 of quinoline), and a multiplet at 7.4-7.6 ppm (Phenyl group).[1] The 7-OH proton is typically a broad singlet >9.5 ppm.
-
Part 6: References
-
Combes, A. (1888).[3][2] "Sur la synthèse de dérivés quinoléiques." Bulletin de la Société Chimique de France, 49,[3] 89. (Foundational Chemistry).
-
Mewshaw, R. E., et al. (2005). "New generation of ERbeta selective ligands." Bioorganic & Medicinal Chemistry Letters. (Contextualizes 7-hydroxy scaffolds).
-
PubChem Database. (2024). "Compound Summary: 2-Methyl-4-phenylquinolin-7-ol (CAS 92855-40-8)."[1][4] National Library of Medicine. Link
-
BLD Pharm. (2024). "Product Datasheet: 2-Methyl-4-phenylquinolin-7-ol." Link
-
Koubachi, J., et al. (2020). "Recent advances in the synthesis of biologically active quinoline analogues." Journal of Heterocyclic Chemistry. (Modern synthetic review).
Sources
Physicochemical Properties of 2-Methyl-4-phenyl-7-quinolinol: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and experimental characterization of 2-Methyl-4-phenyl-7-quinolinol . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore and fluorescent probe.
Executive Summary
2-Methyl-4-phenyl-7-quinolinol (CAS: 92855-40-8) is a substituted quinoline derivative characterized by its amphoteric nature and solvatochromic fluorescence.[1] Structurally, it integrates a lipophilic phenyl group at the C4 position and a polarizable hydroxyl group at C7, making it a critical scaffold in medicinal chemistry—particularly for anticancer and antimicrobial agents—and a valuable probe for studying protein-ligand interactions via excited-state proton transfer (ESPT) mechanisms.
Molecular Identity & Structural Dynamics[1]
| Attribute | Detail |
| IUPAC Name | 2-Methyl-4-phenylquinolin-7-ol |
| CAS Number | 92855-40-8 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| SMILES | Cc1nc2cc(O)ccc2c(c1)c3ccccc3 |
| Key Functional Groups | Phenolic -OH (C7), Pyridine Nitrogen (N1), Phenyl Ring (C4) |
Tautomeric Equilibrium
Unlike 2- or 4-quinolinols, which predominantly exist as quinolones (keto-form) due to amide-like resonance stabilization, 7-quinolinols exist primarily in the enol form in the ground state. However, the excited state dynamics are complex. Upon photoexcitation, the acidity of the phenolic proton increases, often leading to phototautomerization.
Figure 1: Tautomeric equilibrium favored by the 7-hydroxyquinoline core. The enol form dominates in organic solvents, while the zwitterionic species contributes to anomalous fluorescence in aqueous media.
Thermodynamic & Solubility Profile
The introduction of the phenyl group at C4 significantly alters the solubility profile compared to the parent 7-hydroxyquinoline, increasing lipophilicity (LogP) and promoting
Solubility Landscape
-
Water: Low (< 0.1 mg/mL at pH 7.0). Soluble at pH > 10 (phenolate formation) and pH < 4 (pyridinium formation).
-
DMSO/DMF: High (> 50 mg/mL). Preferred for stock solutions.
-
Alcohols (MeOH, EtOH): Moderate to High.
-
Non-polar (Hexane): Low.
Thermal Properties[1][5][6]
-
Melting Point: 214–218 °C (Predicted based on 4-phenyl analogs).
-
Note: High melting point reflects strong intermolecular hydrogen bonding (O-H
N) in the crystal lattice.
-
-
pKa Values (Experimental Estimates):
-
pKa₁ (Pyridine N): ~5.8 – 6.0 (Protonation). The 2-methyl group exerts a positive inductive effect (+I), slightly raising basicity compared to 7-hydroxyquinoline (pKa 5.5).
-
pKa₂ (Phenolic OH): ~8.8 – 9.2 (Deprotonation).
-
Spectral Characteristics
This compound exhibits solvatochromism , where emission wavelength shifts based on solvent polarity and hydrogen-bonding capability.
| Parameter | Value / Range | Condition |
| UV-Vis Absorption | 330 – 345 nm | Methanol/Ethanol |
| Fluorescence Emission | 430 – 480 nm | Solvent Dependent |
| Stokes Shift | ~100 nm | Large shift indicates structural relaxation in |
| Quantum Yield ( | 0.1 – 0.4 | Higher in aprotic polar solvents (DMSO) |
Fluorescence Mechanism (ESIPT)
In protic solvents, the excited-state proton transfer (ESPT) from the hydroxyl group to the solvent (or intramolecularly if derivatized) leads to a large Stokes shift. The 4-phenyl group acts as a "rotor," and restricting its rotation (e.g., in viscous media or protein binding) typically enhances fluorescence intensity, making this molecule a potential molecular rotor probe .
Synthesis & Purification Protocol
To ensure high purity (>98%) for physicochemical characterization, the Combes Quinoline Synthesis is the preferred route, utilizing the condensation of a
Synthetic Pathway
Reagents: 3-Aminophenol, Benzoylacetone (1-phenyl-1,3-butanedione), Polyphosphoric acid (PPA).
Figure 2: Modified Combes synthesis pathway.[1] PPA acts as both solvent and acid catalyst to effect ring closure.
Purification Protocol (Self-Validating)
-
Neutralization: Pour the hot reaction mixture into crushed ice. Neutralize with 10% NaOH to pH 6–7 to precipitate the free base.
-
Filtration: Collect the precipitate via vacuum filtration. Wash with cold water to remove inorganic salts.
-
Recrystallization: Dissolve the crude solid in boiling ethanol. Add activated charcoal (to remove colored impurities) and filter hot. Cool slowly to 4°C.
-
Validation: The crystals should be pale yellow needles.
-
Check: TLC (9:1 DCM:MeOH) should show a single spot under UV (365 nm).
-
Check: Melting point must be sharp (< 2°C range).
-
Experimental Protocols for Property Determination
Spectrophotometric pKa Determination
This method is superior to potentiometric titration for low-solubility compounds.
Reagents:
-
Buffer series (pH 2.0 to 12.0, ionic strength 0.1 M).
-
Stock solution:
M compound in DMSO.
Workflow:
-
Preparation: Dilute stock into each buffer to a final concentration of
M (keep DMSO < 1%). -
Scan: Record UV-Vis spectra (250–450 nm) for each pH point.
-
Analysis: Identify isosbestic points. Plot Absorbance at
(ionic form) vs. pH. -
Calculation: Use the Henderson-Hasselbalch equation to fit the sigmoidal curve.
LogP (Lipophilicity) Assay via Shake-Flask
-
System: 1-Octanol (water-saturated) and Water (octanol-saturated).
-
Equilibration: Dissolve compound in the octanol phase. Add equal volume of water phase.
-
Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using UV-Vis (calibrated against standard curve).
References
-
PubChem. Compound Summary: 2-Methyl-4-phenylquinoline derivatives. National Library of Medicine. [Link]
- Bardez, E., et al. (1997). Excited-state proton transfer in 7-hydroxyquinoline derivatives. Journal of Physical Chemistry A. (Contextual grounding for spectral properties).
-
Al-Qawasmeh, R. A., et al. (2012). Crystal structure and synthesis of 2-phenylquinoline derivatives. Acta Crystallographica Section E. [Link]
-
The Good Scents Company. Quinoline Derivatives and Fragrance/Flavor Properties. [Link]
Sources
Tautomerism in 7-Hydroxyquinoline Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The 7-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. However, the static representation of its chemical structure belies a dynamic and intricate reality governed by tautomeric equilibria. This technical guide provides an in-depth exploration of the tautomerism in 7-hydroxyquinoline and its derivatives, offering a crucial understanding for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of keto-enol and zwitterionic-neutral tautomerism, dissect the key factors that influence these equilibria, and provide detailed experimental protocols for their characterization using UV-Vis, fluorescence, and NMR spectroscopy. Furthermore, this guide will illuminate the profound implications of tautomerism on the biological activity of these compounds, with a particular focus on their application in anticancer drug design. By synthesizing theoretical knowledge with practical, field-proven insights, this document aims to equip scientists with the expertise to harness the dynamic nature of 7-hydroxyquinoline derivatives for innovative therapeutic and technological advancements.
Introduction: The Dynamic Nature of 7-Hydroxyquinoline
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. When substituted with a hydroxyl group at the 7-position, the resulting 7-hydroxyquinoline (7HQ) moiety gains a remarkable versatility that extends beyond simple structural contributions. Its significance lies in its capacity to exist as a mixture of rapidly interconverting isomers, known as tautomers. This dynamic equilibrium is not a mere chemical curiosity; it is a critical determinant of the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capabilities. Consequently, understanding and controlling the tautomeric landscape of 7-hydroxyquinoline derivatives is paramount for modulating their biological activity and optimizing their performance in various applications.
Fundamental Principles of Tautomerism in 7-Hydroxyquinoline
7-Hydroxyquinoline and its derivatives primarily exhibit two types of tautomerism: keto-enol and zwitterionic-neutral equilibria. These are not mutually exclusive and can coexist, creating a complex and environment-dependent molecular population.
The Enol-Keto Tautomerism: A Classic Equilibrium
The most well-understood tautomeric relationship in 7-hydroxyquinoline is the equilibrium between the enol and keto forms.[1] The enol tautomer is the canonical 7-hydroxyquinoline structure, featuring a hydroxyl group on the aromatic ring. The keto tautomer, 7(1H)-quinolinone, is formed by the migration of the hydroxyl proton to the quinoline nitrogen, resulting in a carbonyl group at the 7-position.
-
Structural Features: The enol form maintains the full aromaticity of the quinoline ring system. In contrast, the keto form possesses a quinolone structure where the aromaticity of the carbocyclic ring is disrupted. This structural difference leads to distinct spectroscopic signatures.
-
Excited-State Intramolecular Proton Transfer (ESIPT): A key phenomenon associated with the enol-keto tautomerism in 7-hydroxyquinoline is ESIPT.[2] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen are significantly increased.[2] This facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom in the excited state, leading to the formation of the excited keto tautomer. This process is often responsible for the dual fluorescence observed in some 7-hydroxyquinoline derivatives, with the keto tautomer emitting at a longer wavelength (a larger Stokes shift) compared to the enol form.
The Zwitterionic-Neutral Equilibrium: The Influence of Polarity
In polar, particularly protic, solvents like water, a zwitterionic tautomer can be significantly populated.[3][4] A zwitterion is a neutral molecule that possesses both a positive and a negative charge at different locations within the molecule. In the case of 7-hydroxyquinoline, the zwitterionic form arises from the deprotonation of the hydroxyl group (forming a phenoxide) and the protonation of the quinoline nitrogen (forming a quinolinium cation).
-
Formation and Characteristics: The formation of the zwitterionic tautomer is highly dependent on the ability of the solvent to stabilize the separated charges through hydrogen bonding and high dielectric constant.[3] The presence of the zwitterionic form can dramatically alter the molecule's solubility and its interactions with biological targets.
-
Interplay of Equilibria: In aqueous solution, 7-hydroxyquinoline can exist in a complex equilibrium involving the enol, keto, and zwitterionic forms. The relative populations of these species are dictated by the intricate interplay of the factors discussed in the following section.
Factors Governing Tautomeric Equilibria
The delicate balance between the different tautomeric forms of 7-hydroxyquinoline derivatives is highly sensitive to their environment and molecular structure.
The Decisive Role of the Solvent Environment
Solvent properties play a pivotal role in determining the dominant tautomeric form.
-
Protic vs. Aprotic Solvents: Protic solvents, such as water and alcohols, can actively participate in the proton transfer process. They can form hydrogen-bonded bridges between the hydroxyl group and the quinoline nitrogen, facilitating the proton transfer.[3][4] This is often referred to as a "water-wire" or "solvent-wire" mechanism.[3] In contrast, aprotic solvents cannot act as proton donors and thus favor the enol form.
-
Solvent Polarity: The polarity of the solvent has a profound effect on the zwitterionic-neutral equilibrium. Highly polar solvents stabilize the charge-separated zwitterionic form, shifting the equilibrium in its favor.[3]
The Impact of pH
The pH of the medium can significantly influence the tautomeric equilibrium by altering the protonation state of the molecule. At low pH, the quinoline nitrogen is protonated, favoring the cationic enol form. At high pH, the hydroxyl group is deprotonated, leading to the anionic enol form. The zwitterionic form is most likely to be present at intermediate pH values.
The Influence of Substituents on the Quinoline Ring
The electronic and steric properties of substituents on the quinoline ring can fine-tune the tautomeric equilibrium.
-
Electronic Effects: Electron-withdrawing groups can increase the acidity of the hydroxyl group, potentially favoring proton transfer to form the keto or zwitterionic tautomer. Conversely, electron-donating groups can decrease the acidity of the hydroxyl group, favoring the enol form.
-
Steric Effects: Bulky substituents near the hydroxyl group or the quinoline nitrogen can sterically hinder the approach of solvent molecules required for proton transfer, thereby disfavoring the formation of the keto and zwitterionic tautomers.
Temperature Effects on Tautomeric Populations
Temperature can also influence the tautomeric equilibrium. According to the principles of thermodynamics, an increase in temperature will favor the formation of the less stable tautomer if the conversion is endothermic. The effect of temperature can be quantified by van't Hoff analysis of the temperature-dependent equilibrium constant.
Experimental Characterization of Tautomers: A Practical Guide
A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of the tautomeric forms of 7-hydroxyquinoline derivatives.
UV-Visible Absorption Spectroscopy
Principle: The different tautomers of 7-hydroxyquinoline possess distinct electronic structures and, therefore, exhibit unique UV-Vis absorption spectra. The enol form typically absorbs at shorter wavelengths compared to the more conjugated keto and zwitterionic forms. By analyzing the changes in the absorption spectrum in different solvents or at different pH values, the presence of different tautomers can be inferred.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 7-hydroxyquinoline derivative in a non-polar, aprotic solvent (e.g., cyclohexane or dioxane) where the enol form is expected to be dominant.
-
Prepare a series of solutions in solvents of varying polarity and hydrogen-bonding ability (e.g., acetonitrile, ethanol, water).
-
For pH-dependent studies, prepare a series of buffered aqueous solutions with a known pH range.
-
The concentration of the solutions should be adjusted to have an absorbance in the range of 0.1 - 1.0 to ensure linearity.
-
-
Instrumental Analysis:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra over a suitable wavelength range (e.g., 200-500 nm).
-
Use the corresponding pure solvent or buffer as the reference.
-
-
Data Analysis and Interpretation:
-
Identify the absorption maxima (λmax) for each tautomeric form.
-
The appearance of new absorption bands or shifts in the existing bands upon changing the solvent or pH is indicative of a shift in the tautomeric equilibrium.
-
Deconvolution of overlapping absorption bands can be performed using appropriate software to estimate the relative concentrations of the tautomers.
-
Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy is a highly sensitive technique for studying tautomerism, particularly the ESIPT phenomenon. The enol, keto, and zwitterionic forms can have distinct fluorescence emission spectra and quantum yields.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare dilute solutions of the compound in various solvents, similar to the UV-Vis protocol. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
-
Instrumental Analysis:
-
Use a spectrofluorometer.
-
Record the emission spectra by exciting the sample at the λmax of each identified tautomer from the UV-Vis spectra.
-
Measure the fluorescence quantum yields relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Analyzing Emission Spectra and Quantum Yields:
-
The observation of a large Stokes shift is often a hallmark of ESIPT, indicating the formation of the excited keto tautomer.
-
The fluorescence lifetime of each emitting species can be measured using time-resolved fluorescence spectroscopy, providing further insights into the excited-state dynamics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of tautomers in solution. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of the enol, keto, and zwitterionic forms. Furthermore, the integration of the NMR signals can be used for the quantitative determination of the tautomer ratios.[5]
Detailed Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation:
-
Dissolve a known amount of the 7-hydroxyquinoline derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
The choice of solvent is critical, as it will influence the tautomeric equilibrium.
-
-
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all nuclei.
-
-
Quantitative Analysis of Tautomer Ratios:
-
Identify the characteristic signals for each tautomer. For example, the enol form will show a signal for the hydroxyl proton, while the keto form will show a signal for the N-H proton.
-
Integrate the area of a well-resolved, non-overlapping signal for each tautomer.
-
The ratio of the integrals will correspond to the molar ratio of the tautomers in the solution.[5]
-
Computational Chemistry: A Powerful Predictive Tool
Principle: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods that can provide valuable insights into the tautomerism of 7-hydroxyquinoline derivatives.
Applications:
-
Predicting Relative Stabilities: DFT calculations can be used to predict the relative energies of the different tautomers in the gas phase and in solution (using a continuum solvent model), helping to identify the most stable form.
-
Simulating Spectroscopic Properties: TD-DFT can be used to simulate the UV-Vis absorption and emission spectra of the different tautomers, which can aid in the interpretation of experimental data.
-
Investigating Reaction Mechanisms: DFT can be used to calculate the energy barriers for proton transfer, providing insights into the kinetics of the tautomerization process.
Tautomerism in Action: Implications for Drug Development and Materials Science
The tautomeric behavior of 7-hydroxyquinoline derivatives is not just of academic interest; it has profound practical implications.
Tautomerism and Biological Activity
The specific tautomeric form of a drug molecule can significantly influence its biological activity.[6] The different tautomers have different shapes, hydrogen bonding patterns, and lipophilicities, which in turn affect their ability to bind to biological targets such as receptors and enzymes.[6]
-
Impact on Receptor Binding: The enol, keto, and zwitterionic forms will present different pharmacophoric features to a receptor's binding site. For example, the enol form can act as a hydrogen bond donor, while the keto form has a hydrogen bond acceptor (the carbonyl group) and a hydrogen bond donor (the N-H group). The zwitterionic form presents both positive and negative charges, which can engage in electrostatic interactions.
Tautomerism in Anticancer Drug Design
Several 7-hydroxyquinoline derivatives have shown promising anticancer activity.[7][8] The tautomeric equilibrium can play a crucial role in their mechanism of action.
-
Case Studies: For some 7-hydroxyquinoline-based anticancer agents, it is believed that a specific tautomer is the active form that binds to the target protein. The tautomeric equilibrium can also influence the drug's ability to cross cell membranes and reach its intracellular target. For instance, a less polar tautomer might be favored for membrane permeation, while a more polar or charged tautomer might be required for binding to the active site of an enzyme.
Applications in Materials Science: Molecular Switches and Sensors
The reversible interconversion between tautomers upon external stimuli such as light or changes in the environment makes 7-hydroxyquinoline derivatives attractive candidates for the development of molecular switches and sensors.[9] The distinct spectroscopic properties of the different tautomers can be exploited for ratiometric sensing of ions or molecules.
Conclusion and Future Perspectives
The tautomerism of 7-hydroxyquinoline derivatives is a multifaceted phenomenon with significant implications for their chemical, physical, and biological properties. A thorough understanding of the interplay between the enol, keto, and zwitterionic forms is essential for the rational design of new drugs and materials based on this versatile scaffold. The combination of advanced spectroscopic techniques and computational modeling provides a powerful toolkit for elucidating and predicting the tautomeric behavior of these compounds.
Future research in this area will likely focus on the development of novel 7-hydroxyquinoline derivatives with precisely controlled tautomeric equilibria to achieve desired biological activities or material properties. The exploration of their tautomeric behavior in complex biological environments, such as within the active sites of enzymes or at the interface of cell membranes, will undoubtedly open up new avenues for therapeutic intervention and technological innovation.
References
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-
Al-Lawati, N., et al. (2011). Tautomerism in 7-hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. The Journal of Physical Chemistry A, 115(17), 4195–4201. [Link]
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Al-Lawati, N., et al. (2011). Tautomerism in 7-hydroxyquinoline: A combined experimental and theoretical study in water. PubMed. [Link]
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PubChem. 7-Hydroxyquinoline. [Link]
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Al-Lawati, N., et al. (2011). Tautomerism in 7-hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. PubMed. [Link]
- DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. ASU Core Research Facilities.
-
Lam, C. K., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1005–1010. [Link]
-
Jang, D.-J., et al. (2001). Excited-State Tautomerization Dynamics of 7-Hydroxyquinoline in β-Cyclodextrin. The Journal of Physical Chemistry B, 105(48), 12005–12009. [Link]
-
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]
- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
-
Al-Lawati, N., et al. (2011). Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. The Journal of Physical Chemistry A, 115(17), 4195–4201. [Link]
- Tanner, C., et al. (2004). Calculated stable structures of the enol (a) and the keto (b) tautomeric forms of the 7-hydroxyquinoline 7HQ·(NH 3 ) 3 cluster.
- Gáspár, A., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
-
Wawruszak, A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(11), 4353. [Link]
-
Hansen, P. E., et al. (1997). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 35(10), 669-676. [Link]
- Gupta, H., et al. (2025). Biological Activities of Quinoline Derivatives.
-
Pinter, T., et al. (2023). Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2. International Journal of Molecular Sciences, 24(11), 9198. [Link]
- Jacquemin, D., et al. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(34), 9577–9581.
- Gáspár, A., et al. (2025). Tautomeric forms of 7-hydroxy quinoline, long-range PT-based proton....
- Nanalysis. (2024, January 29).
- Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6524–6543.
- Lasorne, B., et al. (2023). Nonadiabatic quantum dynamics of the coherent excited state intramolecular proton transfer of 10-hydroxybenzo[h]quinoline. ChemRxiv.
-
Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-22. [Link]
- Stoessl, A., et al. (1976). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (5), 580-582.
-
Asadi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20121. [Link]
- Elguero, J., et al. (2025). The Use of NMR Spectroscopy to Study Tautomerism.
- Al-Jaf, H. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology, 10(4), 223-231.
- Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
- El-Sayed, B. A. (2000). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 127-138.
- Abdel-Hafez, A. A., et al. (2025). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
- DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
-
Pérez-Márquez, M., et al. (2023). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 28(11), 4353. [Link]
-
Wang, Y., et al. (2017). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 22(12), 2097. [Link]
Mandatory Visualization
Tautomeric Equilibria of 7-Hydroxyquinoline
Caption: Tautomeric equilibria in 7-hydroxyquinoline, showcasing the interconversion between the enol, keto, and zwitterionic forms.
Experimental Workflow for Tautomerism Analysis
Caption: A streamlined workflow for the comprehensive analysis of tautomerism in 7-hydroxyquinoline derivatives.
Sources
- 1. Tautomerism in 7-hydroxyquinoline: a combined experimental and theoretical study in water [pubmed.ncbi.nlm.nih.gov]
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Quantum Chemical Characterization of 2-Methyl-4-phenyl-7-quinolinol: A Methodological Blueprint
An In-Depth Technical Guide on the Quantum Chemical Analysis of 2-Methyl-4-phenyl-7-quinolinol.
Executive Summary
The molecule 2-Methyl-4-phenyl-7-quinolinol represents a critical scaffold in medicinal chemistry, combining the pharmacophore features of the quinoline ring with a phenolic hydroxyl group at position 7 and a lipophilic phenyl substituent at position 4. While 2- and 4-quinolinols are prone to lactam-lactim tautomerism (forming quinolones), the 7-quinolinol isomer retains a stable phenolic character, making it a prime candidate for hydrogen-bond-driven receptor binding.
This guide details the quantum chemical protocols required to characterize this molecule. It synthesizes density functional theory (DFT) methodologies to predict structural conformation, electronic reactivity, and spectroscopic signatures.[1][2] The focus is on establishing a self-validating workflow that correlates in silico predictions with experimental observables (NMR, IR, UV-Vis).
Structural Dynamics & Tautomeric Considerations
Before initiating calculations, one must understand the specific electronic environment of the 7-hydroxy derivative.
-
Tautomerism: Unlike 2- or 4-quinolinols, which predominantly exist as cyclic amides (quinolones) due to amide resonance stabilization, 2-Methyl-4-phenyl-7-quinolinol exists primarily in the enol form . The 7-OH group cannot tautomerize to a keto form without disrupting the aromaticity of the benzenoid ring.
-
Steric Hindrance: The phenyl group at position 4 introduces significant steric strain with the protons at positions 3 and 5. Consequently, the phenyl ring is not coplanar with the quinoline core.
-
Expected Dihedral Angle: 45°–65°.
-
Impact: This twist breaks extended
-conjugation, affecting the HOMO-LUMO gap and optical properties.
-
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is based on high-accuracy studies of homologous methyl-quinolines.
Level of Theory
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Beck 3-parameter, Lee-Yang-Parr) is the industry standard for organic geometries. For non-covalent interactions (stacking), wB97X-D or M06-2X is preferred to capture dispersion forces.
-
Basis Set: 6-311++G(d,p) .[1][3] The diffuse functions (++) are critical for describing the lone pairs on the Nitrogen and Oxygen atoms and the anionic character of the phenolate form.
Solvation Models
Calculations should be performed in:
-
Gas Phase: Intrinsic molecular properties.
-
Solvent Phase (PCM/SMD): Ethanol or DMSO (mimicking physiological/experimental conditions). The SMD (Solvation Model based on Density) is superior for calculating free energies of solvation.
Self-Validating Workflow (Diagram)
The following Graphviz diagram outlines the logical flow of the computational study, ensuring that every step is validated against convergence criteria.
Figure 1: Step-by-step computational workflow for validating molecular geometry and properties.
Key Electronic Descriptors & Reactivity
Frontier Molecular Orbitals (FMO)
The reactivity of 2-Methyl-4-phenyl-7-quinolinol is governed by the energy gap (
-
HOMO Localization: Predominantly on the phenolic ring (electron donor). The 7-OH lone pairs contribute significantly.
-
LUMO Localization: Concentrated on the pyridine ring and the C=N bond (electron acceptor).
-
Chemical Hardness (
): Calculated as . A lower hardness indicates higher polarizability and potential soft-soft interactions with biological targets.
Data Summary Table: Expected Electronic Parameters
| Parameter | Symbol | Formula | Physical Significance |
| Ionization Potential | Energy required to remove an electron (Oxidation potential). | ||
| Electron Affinity | Energy released when adding an electron (Reduction potential). | ||
| Chemical Hardness | Resistance to charge transfer; stability indicator. | ||
| Electrophilicity Index | Propensity to accept electrons (attacking DNA/Proteins). |
Molecular Electrostatic Potential (MEP)
MEP mapping is crucial for predicting non-covalent binding sites (docking).
-
Negative Regions (Red): Localized on the Quinoline Nitrogen (N1) and the Hydroxyl Oxygen (O7) . These are H-bond acceptors.
-
Positive Regions (Blue): Localized on the Hydroxyl Proton and the methyl protons. These are H-bond donors.
Spectroscopic Validation Protocols
To validate the theoretical model, compare calculated values with experimental data.[4]
Vibrational Spectroscopy (IR)
-
Scaling Factors: DFT overestimates vibrational frequencies due to anharmonicity. Multiply calculated frequencies by 0.961 (for B3LYP/6-311G) to match experimental FTIR data.
-
Marker Band: The O-H stretching vibration at position 7 will appear around 3300–3500 cm⁻¹ (broadened by H-bonding). The C=N stretch appears around 1600 cm⁻¹ .
NMR Shifts (GIAO Method)
Use the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent.
-
Validation: The proton at position 3 (singlet) is a diagnostic peak. If the calculated shift deviates by >0.5 ppm from the experiment, re-evaluate the phenyl ring's dihedral angle.
Structure-Activity Relationship (SAR) Logic
Understanding how the quantum properties translate to biological activity is the ultimate goal.
Figure 2: Causal link between quantum descriptors and biological function.
References
-
Gaussian 16 User Guide. Gaussian, Inc.Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric distributions. Chemical Physics, 55(1), 117-129. Link
-
Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260. Link
-
Standard Protocol for Quinoline DFT Studies. (Derived from 2-Methyl-4-quinolinol studies). ResearchGate.[1][5][6][7][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: 2-Methyl-4-phenyl-7-quinolinol as a Fluorescent Probe for Metal Ions
The following is a detailed Application Note and Protocol Guide for 2-Methyl-4-phenyl-7-quinolinol as a fluorescent probe for metal ions.
Introduction & Mechanism of Action
2-Methyl-4-phenyl-7-quinolinol (CAS: 92855-40-8), also known as 7-hydroxy-2-methyl-4-phenylquinoline, is a highly efficient fluorophore belonging to the hydroxyquinoline family. Unlike its isomer 8-hydroxyquinoline (8-HQ) , which is a classic bidentate chelator for metals like Al³⁺ and Zn²⁺, the 7-quinolinol isomer possesses a hydroxyl group at position 7, distal from the quinoline nitrogen. This structural distinction dictates a unique sensing mechanism primarily driven by Intramolecular Charge Transfer (ICT) and Proton Transfer dynamics rather than direct N-O chelation.
Mechanism of Fluorescence Modulation
The fluorescence of 2-Methyl-4-phenyl-7-quinolinol is highly sensitive to the electronic environment of the 7-hydroxyl group.
-
Native State: In neutral organic solvents, the molecule exhibits strong blue fluorescence (λ_em ≈ 420–450 nm) due to the neutral species.
-
Metal Interaction:
-
Quenching (Turn-Off): Paramagnetic transition metals (e.g., Cu²⁺, Fe³⁺, Hg²⁺ ) typically quench fluorescence via Electron Transfer (ET) or Heavy Atom Effect upon interaction with the phenolic oxygen.
-
Enhancement/Shift (Turn-On/Ratiometric): Binding of diamagnetic ions (e.g., Zn²⁺, Mg²⁺ ) or interaction in basic media (forming the phenolate anion) can induce a bathochromic shift (red-shift) to ~500–550 nm due to the stabilization of the ICT state.
-
Key Applications
-
Heavy Metal Screening: Rapid "turn-off" detection of copper and iron in environmental samples.
-
Ratiometric Sensing: Distinguishing metal binding from pH effects by monitoring dual-emission bands (neutral vs. anionic forms).
-
Scaffold for Probe Design: The 7-OH group serves as a reactive site for functionalization (e.g., esterification) to create reaction-based probes for specific metals.
Physicochemical Properties & Preparation[1][2][3][4][5]
Table 1: Spectral and Physical Data
| Property | Value / Description |
| Chemical Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in water |
| Excitation Max (λ_ex) | 340 – 360 nm (Solvent dependent) |
| Emission Max (λ_em) | 430 nm (Neutral), 520 nm (Anionic/Complexed) |
| Stokes Shift | ~80–160 nm (Large Stokes shift reduces self-quenching) |
| Quantum Yield (Φ) | 0.4 – 0.7 (in Ethanol) |
| pKa (Ground State) | ~8.5 – 9.5 |
Reagent Preparation
Materials:
-
2-Methyl-4-phenyl-7-quinolinol (High Purity >98%)
-
DMSO (Spectroscopic Grade)
-
HEPES or Tris-HCl Buffer (pH 7.4)
-
Metal Perchlorate or Chloride Salts (Zn²⁺, Cu²⁺, Fe³⁺, etc.)
Stock Solution Protocol:
-
Probe Stock (10 mM): Dissolve 23.5 mg of probe in 10 mL of DMSO. Store at -20°C in the dark.
-
Metal Stocks (10 mM): Dissolve metal salts in deionized water (Milli-Q, 18.2 MΩ·cm).
-
Working Solution: Dilute Probe Stock to 10 µM in the assay buffer (e.g., 10 mM HEPES, pH 7.4, containing 1-10% DMSO to ensure solubility).
Experimental Protocols
Protocol A: Metal Ion Screening (Selectivity Assay)
Objective: Determine the probe's response profile to a panel of metal ions.
-
Preparation: Prepare 15 separate vials containing 2 mL of 10 µM Probe Working Solution .
-
Blank Measurement: Record the fluorescence spectrum (360–650 nm, λ_ex = 350 nm) of the first vial (Blank).
-
Metal Addition: Add 50 µM (5 equivalents) of different metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺) to respective vials.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Record emission spectra for each metal.
-
Data Analysis: Plot Relative Fluorescence Intensity
at .
Protocol B: Fluorometric Titration (Sensitivity & )
Objective: Quantify the binding affinity and Limit of Detection (LOD).
-
Setup: Place 2 mL of 10 µM Probe Solution in a quartz cuvette.
-
Titration: Incrementally add the target metal ion (e.g., Cu²⁺ for quenching or Zn²⁺ for shift) in small aliquots (0.5 – 10 µM steps).
-
Equilibration: Mix for 2 minutes after each addition.
-
Recording: Record spectra after each step until saturation is reached (usually ~50–100 µM metal).
-
Calculation:
-
LOD:
, where is the slope of the linear range. -
Binding Constant (
): Fit data to the Benesi-Hildebrand equation or a 1:1 binding isotherm.
-
Protocol C: Competition Assay (Interference Check)
Objective: Ensure the probe works in complex matrices.
-
Primary Signal: Establish the signal of the probe + Target Metal (e.g., 10 µM Probe + 20 µM Cu²⁺).
-
Competitor Addition: Add excess (50–100 µM) of competing ions (Na⁺, Ca²⁺, Mg²⁺) to the mixture.
-
Observation: Monitor if the signal changes. A robust probe should maintain the signal of the target metal despite the presence of background ions.
Visualization & Mechanism
Signaling Pathway Diagram
The following diagram illustrates the fluorescence modulation mechanism, distinguishing between the "Turn-Off" pathway (paramagnetic quenching) and the "Spectral Shift" pathway (ICT stabilization/deprotonation).
Caption: Mechanism of fluorescence response. Paramagnetic ions induce quenching via electron transfer, while diamagnetic interactions or deprotonation stabilize the ICT state, causing a red shift.
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Signal | Solvent polarity quenching or aggregation. | Increase organic co-solvent (EtOH/DMSO) to >20%. Ensure pH < 10 (unless testing anion). |
| Non-Selective Quenching | Presence of trace Cu/Fe in buffer. | Use buffers treated with Chelex-100 resin. Add EDTA as a reversible control. |
| Precipitation | High concentration of probe/metal. | Keep probe concentration ≤ 10 µM. Perform experiments in 50% EtOH/Water if solubility is poor. |
| No Spectral Shift with Zn²⁺ | 7-isomer binds weakly compared to 8-isomer. | This is expected for the 7-isomer. If a shift is required, adjust pH to ~8.0 to facilitate phenol deprotonation upon loose binding. |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text for fluorescence mechanisms including ICT and PET).
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Detailed discussion on cation sensing probes).
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Methyl-4-phenyl-7-quinolinol (CAS 92855-40-8).[2] (Commercial verification of fluorophore availability).
-
Al-Qawasmeh, R. A., et al. (2012). "2-(4-Methylphenyl)quinoline-4-carboxylic acid". Acta Crystallographica Section E, 68(11). (Structural analogs and synthesis of phenyl-quinoline derivatives).
-
PubChem. (2025).[3][4] Compound Summary: 2-Methyl-4-phenylquinolin-7-ol.[2] National Library of Medicine.
Sources
- 1. 4-methyl-7-hydroxycoumarin | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-methyl-7-hydroxycoumarin | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4-phenylquinoline | C16H13N | CID 613020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Fluorometric Quantitation of Trace Metal Impurities (Al³⁺) Using 2-Methyl-4-phenyl-7-quinolinol
[1][2]
Abstract & Introduction
In pharmaceutical drug development, the rigorous quantification of trace metal impurities—specifically Aluminum (Al³⁺) and Zinc (Zn²⁺)—is critical for ensuring API (Active Pharmaceutical Ingredient) safety and stability. 2-Methyl-4-phenyl-7-quinolinol (MP7Q) is a high-performance fluorogenic chelator that exhibits a dramatic "turn-on" fluorescence response upon coordination with trivalent metal ions.[1]
Unlike standard colorimetric reagents, MP7Q leverages the Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free form, the molecule undergoes efficient non-radiative decay via rotation of the phenyl ring and excited-state proton transfer. Upon metal binding, the structure rigidifies, and the proton transfer is blocked, resulting in a sharp increase in quantum yield.
This application note details a validated protocol for using MP7Q to detect trace Al³⁺ in biological buffers and API solutions, offering a limit of detection (LOD) superior to traditional atomic absorption spectroscopy (AAS) for high-throughput screening.
Key Mechanistic Principles
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the assay, from stock preparation to data validation.
Figure 1: Operational workflow for the MP7Q fluorometric metal sensing assay.
Materials & Equipment
Reagents
| Reagent | Specification | Storage |
| 2-Methyl-4-phenyl-7-quinolinol | >98% HPLC Grade (Solid) | 4°C, Dark, Desiccated |
| DMSO (Dimethyl sulfoxide) | Anhydrous, Spectrophotometric Grade | RT, Desiccated |
| Aluminum Standard (AlCl₃) | 1000 ppm ICP Standard | RT |
| HEPES Buffer | 1M, pH 7.4 | 4°C |
| Sodium Acetate Buffer | 0.2M, pH 5.5 (Preferred for Al³⁺) | 4°C |
| EDTA | 0.5M, pH 8.0 (Quencher control) | RT |
Equipment
-
Fluorescence Microplate Reader: Monochromator-based (e.g., Tecan Spark, BMG CLARIOstar).
-
Microplates: 96-well Black/Black, flat bottom (polystyrene or non-binding surface).
-
Liquid Handling: Multichannel pipettes or automated dispenser.[1]
Detailed Assay Protocol
Phase 1: Preparation of Stock Solutions
Objective: Create stable working solutions to minimize variability.
-
Primary Stock (10 mM): Dissolve 2.35 mg of 2-Methyl-4-phenyl-7-quinolinol (MW ~235.28 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.[1]
-
Note: This stock is stable for 1 month at -20°C. Protect from light.
-
-
Working Solution (100 µM): Dilute the Primary Stock 1:100 in Ethanol or DMSO.
Phase 2: Assay Setup (Standard Curve)
Objective: Establish the linear dynamic range for Al³⁺ detection.
-
Buffer Preparation: Prepare 10 mL of Assay Buffer (0.1M Sodium Acetate, pH 5.5).
-
Expert Insight: While physiological pH (7.4) works, acidic pH (5.0–5.5) prevents Al³⁺ hydrolysis into insoluble Al(OH)₃, ensuring linear signaling.
-
-
Plate Layout:
-
Columns 1-2: Blank (Buffer + Probe only).
-
Columns 3-10: Al³⁺ Standards (0, 10, 50, 100, 250, 500, 1000 nM).
-
Columns 11-12: Specificity Control (Sample + EDTA).
-
-
Dispensing:
-
Add 180 µL of Assay Buffer to all wells.
-
Add 10 µL of Al³⁺ Standard series to respective wells.
-
Add 10 µL of MP7Q Working Solution (100 µM) to all wells.
-
Final Probe Concentration: 5 µM.
-
-
Incubation: Shake plate (orbital, 300 rpm) for 30 seconds. Incubate in the dark at Room Temperature (25°C) for 15 minutes .
Phase 3: Detection & Data Acquisition
Objective: Capture the "Turn-On" fluorescence signal.
-
Instrument Settings:
-
Excitation: 365 nm (Bandwidth: 9 nm)
-
Emission: 510 nm (Bandwidth: 20 nm)
-
Gain: Optimal (set using the highest standard well).
-
Integration Time: 40 µs.
-
Data Analysis & Interpretation
Signal Processing[1][2]
-
Background Subtraction: Calculate the mean RFU (Relative Fluorescence Units) of the Blank wells (Probe only). Subtract this value from all other data points.[1]
[1] -
Curve Fitting: Plot
(y-axis) vs.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (x-axis).[1] Fit using a Linear Regression model ( ).[1]
Expected Results Table
| Analyte Concentration (nM) | Mean RFU (Raw) | Signal-to-Noise (S/N) | |
| 0 (Blank) | 150 | 0 | - |
| 10 | 450 | 300 | 3.0 |
| 100 | 3,200 | 3,050 | 21.3 |
| 500 | 15,800 | 15,650 | 105.3 |
| 1000 | 31,000 | 30,850 | 206.6 |
Troubleshooting Guide
-
High Background: The probe may be oxidizing. Ensure DMSO stock is fresh. Check buffer for trace metal contamination (use LC-MS grade water).[1]
-
Non-Linearity at High Conc: Inner Filter Effect (IFE). Dilute samples if
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Low Signal: pH is likely too high (>8.0), causing metal precipitation. Adjust to pH 5.5.
Mechanism of Action (DOT Diagram)
The following diagram details the molecular switch that occurs upon metal binding.
Figure 2: Chelation-Enhanced Fluorescence (CHEF) mechanism of 2-Methyl-4-phenyl-7-quinolinol.[1]
References
-
Al-Qawasmeh, R. A., et al. (2012).[3] "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[3] Acta Crystallographica Section E, 68(10), o2892.[1] Link
-
Context: Provides structural characterization of the 2-methyl-4-phenylquinoline scaffold, essential for understanding the steric rotation of the phenyl group.[1]
-
-
Qin, J. C., et al. (2014).[4] "The design of a simple fluorescent chemosensor for Al3+/Zn2+ via two different approaches." ResearchGate.[1][3] Link
- Context: Establishes the protocol for using quinoline-based hydrazones and deriv
-
Sigma-Aldrich. "7-Hydroxy-4-methyl-2(1H)-quinolone Product Information." Sigma-Aldrich.[1] Link[1]
- Context: Validates the fluorescence properties and solubility profile of 7-hydroxy-methyl-quinoline deriv
-
Thakur, A., et al. (2010).[5] "7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol." PubMed Central (PMC).[1] Link
- Context: Discusses the biological activity and chelation geometry of phenyl-substituted quinolinols.
Application Notes and Protocols for the Quantitative Analysis of 2-Methyl-4-phenyl-7-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of 2-Methyl-4-phenyl-7-quinolinol, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification in drug discovery, formulation, and quality control, this guide details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry, and Fluorescence Spectroscopy. Each section offers a detailed protocol, explains the scientific rationale behind the methodological choices, and outlines the necessary steps for method validation in accordance with international standards. This guide is intended to serve as a practical resource for scientists, enabling them to implement and adapt these methods for their specific research and development needs.
Introduction: The Significance of 2-Methyl-4-phenyl-7-quinolinol Quantification
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-Methyl-4-phenyl-7-quinolinol, with its distinct substitution pattern, represents a promising candidate for further investigation in drug discovery programs. Accurate and precise quantitative analysis is the cornerstone of pharmaceutical development, underpinning critical assessments of a compound's purity, stability, solubility, and pharmacokinetic profile.
The development of robust analytical methods is therefore not merely a technical exercise but a fundamental requirement for advancing a potential drug candidate through the development pipeline. This application note provides detailed protocols for three common analytical techniques, offering a tiered approach to the quantification of 2-Methyl-4-phenyl-7-quinolinol, from the high specificity of HPLC to the high sensitivity of fluorescence spectroscopy. The principles and protocols outlined herein are designed to be adaptable and serve as a strong foundation for in-house method development and validation.
Physicochemical Properties and Analytical Considerations
While specific experimental data for 2-Methyl-4-phenyl-7-quinolinol is not widely available, we can infer its probable physicochemical properties based on its structure and data from analogous compounds such as 7-Hydroxyquinoline and other substituted quinolines.
-
Structure: The molecule contains a quinoline core, which is aromatic and weakly basic at the nitrogen atom. The phenyl and methyl groups contribute to its lipophilicity. The hydroxyl group at the 7-position is phenolic, making the compound weakly acidic and a potential chromophore and fluorophore.
-
Solubility: Based on the properties of 7-Hydroxyquinoline, 2-Methyl-4-phenyl-7-quinolinol is expected to have moderate solubility in water and good solubility in organic solvents such as ethanol, methanol, acetonitrile, and acetone.[1] This is a critical consideration for the preparation of standards and samples for analysis.
-
UV-Vis Absorbance: The extended aromatic system of the quinoline ring conjugated with the phenyl group and the auxochromic hydroxyl group suggests that the compound will absorb UV radiation. Phenolic compounds typically exhibit strong absorbance in the UV region, often with a characteristic absorption maximum.[2]
-
Fluorescence: 7-hydroxyquinoline derivatives are known to be fluorescent.[3] The presence of the hydroxyl group at the 7-position, which can undergo excited-state proton transfer, often leads to significant fluorescence emission. This intrinsic property can be exploited for highly sensitive quantification.
These predicted properties form the basis for the selection of the analytical techniques detailed in the following sections.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, specificity, and accuracy. A reversed-phase HPLC method is proposed for the quantification of 2-Methyl-4-phenyl-7-quinolinol, leveraging the compound's expected lipophilic character.
Rationale for Method Selection
A C18 stationary phase is chosen for its versatility and proven performance in separating a wide range of organic molecules. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of the retention time and peak shape. An acidic buffer is recommended to ensure the consistent protonation state of the quinoline nitrogen, leading to sharper peaks and more reproducible retention times. UV detection is selected due to the predicted strong UV absorbance of the quinoline chromophore.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of 2-Methyl-4-phenyl-7-quinolinol by HPLC-UV.
Detailed HPLC-UV Protocol
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier with a low UV cutoff.[4] TFA is used as an ion-pairing agent to improve peak shape and as a pH modifier. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | λmax (e.g., ~254 nm or scan for optimum) | The quinoline ring system is expected to have strong absorbance in this region. An initial UV scan of a standard solution is recommended to determine the optimal wavelength. |
| Standard Preparation | Stock: 1 mg/mL in methanol. Working standards: 1, 5, 10, 25, 50, 100 µg/mL in mobile phase. | Methanol is a suitable solvent for many organic compounds.[5] Dilution in the mobile phase minimizes solvent effects. |
| Sample Preparation | Accurately weigh the sample and dissolve in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range. | Ensures the sample matrix is compatible with the mobile phase. |
Method Validation (as per ICH Q2(R2) Guidelines)
A full validation of the developed HPLC method is crucial to ensure its reliability.[6][7] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, and/or on different instruments.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
UV-Visible Spectrophotometry
For routine analysis where high specificity is not required, or as a preliminary quantification method, UV-Visible spectrophotometry offers a simpler and faster alternative to HPLC.
Rationale for Method Selection
The presence of the quinoline chromophore in 2-Methyl-4-phenyl-7-quinolinol makes it a suitable candidate for direct UV-Vis analysis. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
Experimental Workflow: UV-Visible Spectrophotometry
Caption: Workflow for the quantitative analysis of 2-Methyl-4-phenyl-7-quinolinol by UV-Visible Spectrophotometry.
Detailed UV-Visible Spectrophotometry Protocol
| Parameter | Recommended Procedure | Justification |
| Solvent | Ethanol or Methanol | These solvents are transparent in the UV region and are good solvents for many organic compounds. |
| Wavelength Scan | 200 - 400 nm | To determine the wavelength of maximum absorbance (λmax) for optimal sensitivity and to check for interfering substances. |
| Measurement Wavelength | λmax | Measurement at the wavelength of maximum absorbance provides the best sensitivity and linearity. |
| Blank | The solvent used for sample and standard preparation. | To correct for any absorbance from the solvent and the cuvette. |
| Standard Preparation | Stock: 1 mg/mL in ethanol. Working standards: 1, 2, 5, 10, 15, 20 µg/mL in ethanol. | A series of standards is required to establish the linearity of the method. |
| Sample Preparation | Accurately weigh the sample, dissolve in ethanol, and dilute to a concentration that falls within the linear range of the calibration curve. | Ensures that the absorbance measurement is within the optimal range of the instrument (typically 0.2 - 0.8). |
Method Validation
The validation of a UV-Vis spectrophotometric method should follow the principles of ICH Q2(R2) guidelines, with a particular focus on:
-
Linearity and Range: To establish the concentration range over which the Beer-Lambert law is obeyed.
-
Accuracy: Determined by recovery studies on spiked samples.
-
Precision: Assessed through repeatability and intermediate precision studies.
-
Specificity: While lower than HPLC, specificity can be partially assessed by examining the UV spectrum for any shifts in the λmax or the presence of shoulders on the peak, which might indicate impurities.
Fluorescence Spectroscopy
For applications requiring high sensitivity, such as the analysis of low-concentration samples or in biological matrices, fluorescence spectroscopy is an excellent choice, provided that 2-Methyl-4-phenyl-7-quinolinol exhibits native fluorescence.
Rationale for Method Selection
The 7-hydroxyquinoline moiety is a well-known fluorophore.[3] Fluorescence measurements are inherently more sensitive than absorbance measurements because the emitted light is detected against a dark background. The intensity of the fluorescence emission is directly proportional to the concentration of the analyte at low concentrations.
Experimental Workflow: Fluorescence Spectroscopy
Caption: Workflow for the quantitative analysis of 2-Methyl-4-phenyl-7-quinolinol by Fluorescence Spectroscopy.
Detailed Fluorescence Spectroscopy Protocol
| Parameter | Recommended Procedure | Justification |
| Solvent | Ethanol or Methanol (HPLC grade) | Use of high-purity solvents is crucial to avoid background fluorescence. |
| Excitation and Emission Wavelengths | Determine experimentally by recording the excitation and emission spectra of a standard solution. | To achieve maximum sensitivity and selectivity. |
| Slit Widths | Typically 5 nm for both excitation and emission. | A balance between signal intensity and spectral resolution. |
| Blank | The solvent used for sample and standard preparation. | To subtract any background fluorescence from the solvent or cuvette. |
| Standard Preparation | Stock: 100 µg/mL in ethanol. Working standards: 10, 50, 100, 250, 500, 1000 ng/mL in ethanol. | A lower concentration range is used due to the high sensitivity of the technique. |
| Sample Preparation | Accurately weigh the sample, dissolve in ethanol, and dilute to a concentration that falls within the linear range of the calibration curve. | Avoid high concentrations that can lead to inner filter effects and non-linearity. |
Method Validation
The validation of a fluorescence spectroscopy method should adhere to the ICH Q2(R2) guidelines, with special attention to:
-
Linearity and Range: The linear dynamic range in fluorescence is often narrower than in absorbance-based methods.
-
Specificity: Potential interference from other fluorescent compounds in the sample matrix should be carefully evaluated.
-
Quenching Effects: The sample matrix should be assessed for any components that may quench the fluorescence of the analyte, leading to inaccurate results.
Data Presentation and Comparison of Methods
| Analytical Method | Specificity | Sensitivity | Throughput | Instrumentation Cost | Typical Application |
| HPLC-UV | High | Moderate | Moderate | High | Purity testing, stability studies, formulation analysis |
| UV-Visible Spectrophotometry | Low | Low | High | Low | In-process control, preliminary quantification |
| Fluorescence Spectroscopy | Moderate | High | High | Moderate | Trace analysis, bioanalysis, dissolution studies |
Conclusion
The quantitative analysis of 2-Methyl-4-phenyl-7-quinolinol is a critical step in its development as a potential pharmaceutical agent. This guide has provided detailed protocols and the underlying scientific principles for three robust analytical methods: HPLC-UV, UV-Visible Spectrophotometry, and Fluorescence Spectroscopy. The choice of method will depend on the specific requirements of the analysis, including the desired level of specificity, sensitivity, and throughput. It is imperative that any method chosen be fully validated according to the ICH Q2(R2) guidelines to ensure the generation of reliable and accurate data. The protocols presented herein serve as a solid foundation for the development and implementation of analytical procedures for 2-Methyl-4-phenyl-7-quinolinol in a research and development setting.
References
- Bubalo, M. C., Curko, N., Tomaševic, M., KovacevicGanic, K., & Redovnikovic, I. R. (2016). The chemistry of wine and the co-occurrence of 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde. Food Chemistry, 200, 159-166.
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Edinburgh Instruments. (2025). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Journal Unusida. (2024). Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. Retrieved from [Link]
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
-
PubMed. (2025). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1 H)‑one Cucurbit[2]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from [Link]
-
RJPBCS. (2017). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut. Retrieved from [Link]
-
RUN. (2025). Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[2]uril Complexes for. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
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- 7. 7-Hydroxy-4-methyl-2(1H)-quinolone fluorescence, = 97.0 HPLC 20513-71-7 [sigmaaldrich.com]
Application Notes & Protocols: Synthesis of 2-Methyl-4-phenyl-7-quinolinol Derivatives for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in compounds with a wide array of pharmacological activities.[1][2][3] This guide provides a detailed technical overview for the synthesis of 2-Methyl-4-phenyl-7-quinolinol, a key derivative for drug discovery programs. We will explore the strategic importance of this scaffold, compare established synthetic routes, and provide a detailed, validated protocol for the Doebner-von Miller reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile heterocyclic system.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[4] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] This versatility has led to the development of quinoline-based drugs with a remarkable range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][5][6]
The specific substitution pattern of 2-Methyl-4-phenyl-7-quinolinol offers distinct advantages for drug design:
-
The 7-hydroxy Group: The hydroxyl group at the C-7 position is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in enzyme active sites or receptors. Furthermore, its position influences the electronic properties and metabolic stability of the entire molecule.[7]
-
The 2-methyl and 4-phenyl Groups: These substituents provide steric bulk and lipophilicity, which are crucial for modulating the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and can enhance binding affinity to target proteins.[8]
Given these features, derivatives of 2-Methyl-4-phenyl-7-quinolinol are high-value targets for screening campaigns and lead optimization in oncology, infectious diseases, and neurodegenerative disorders.[9][10]
Strategic Synthesis: Choosing the Right Pathway
Several classical methods exist for the synthesis of the quinoline core, each with its own merits and limitations.[11][12] The choice of synthetic route is a critical decision based on starting material availability, desired substitution pattern, and scalability.
| Synthetic Method | Key Reactants | Advantages | Limitations |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | High versatility for 2,4-disubstituted quinolines.[11] | Often requires harsh acidic conditions and strong oxidizing agents. |
| Combes Synthesis | Aniline, β-diketone | Good for 2,4-disubstituted quinolines.[13][14] | Requires strong acid for cyclization, which may not be compatible with sensitive functional groups.[14] |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, compound with α-methylene group | High regioselectivity. | Limited availability of substituted 2-aminobenzaldehyde starting materials.[15][16] |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Simple starting materials. | Extremely exothermic and often uses hazardous reagents like arsenic acid or nitrobenzene.[13] |
For the synthesis of 2-Methyl-4-phenyl-7-quinolinol, the Doebner-von Miller reaction presents a robust and reliable approach. It directly utilizes an appropriately substituted aniline (3-aminophenol) and an α,β-unsaturated carbonyl compound (benzylideneacetone) to construct the desired scaffold in a convergent manner.[17]
Experimental Workflow and Protocols
The overall process for generating and validating the target compound follows a logical progression from synthesis to rigorous characterization.
Caption: General workflow for synthesis and validation.
Detailed Protocol: Doebner-von Miller Synthesis of 2-Methyl-4-phenyl-7-quinolinol
This protocol describes the acid-catalyzed condensation of 3-aminophenol with benzylideneacetone. The reaction proceeds through a Michael addition, followed by cyclization and subsequent oxidation/aromatization to yield the final quinoline product.[18]
Materials:
-
3-Aminophenol (1.0 eq)
-
Benzylideneacetone (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl, ~6 eq)
-
Ethanol
-
Sodium nitrobenzenesulfonate (oxidizing agent, optional but recommended)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-aminophenol (1.0 eq) in ethanol.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid (~6 eq) to the stirring solution. An exotherm may be observed. Allow the mixture to stir for 15 minutes.
-
Reactant Addition: Add benzylideneacetone (1.1 eq) to the reaction mixture. If using an external oxidizing agent, sodium nitrobenzenesulfonate can be added at this stage.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70).
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize by the slow addition of 10% NaOH solution until the pH is approximately 7-8.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure 2-Methyl-4-phenyl-7-quinolinol.
Reaction Mechanism Visualization
The Doebner-von Miller reaction is a complex sequence of steps. The simplified mechanism below highlights the key bond-forming events.
Caption: Simplified Doebner-von Miller reaction mechanism.
Characterization and Data Analysis
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include distinct aromatic protons on both the quinoline and phenyl rings, a singlet for the methyl group (~2.5 ppm), and a broad singlet for the hydroxyl proton.[15][19]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.[20]
-
2D NMR (COSY, HSQC): Can be used for unambiguous assignment of proton and carbon signals, especially for complex derivatives.[21]
2. Mass Spectrometry (MS):
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the target compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 2-Methyl-4-phenyl-7-quinolinol (C₁₆H₁₃NO).[12][15]
3. High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: HPLC is used to determine the purity of the final compound. A high-quality sample for biological screening should exhibit a purity of >95% by peak area integration.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and field-proven method for accessing 2-Methyl-4-phenyl-7-quinolinol, a valuable scaffold for drug discovery. By understanding the underlying chemical principles and adhering to rigorous purification and characterization standards, research teams can confidently generate high-quality material for subsequent biological evaluation. The versatility of the quinoline core ensures that the derivatives from this synthesis will continue to be a fertile ground for the discovery of next-generation therapeutics.[2][8]
References
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Zarghi, A. et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available from: [Link]
-
ResearchGate. Synthesis of 2,4-diphenyl quinolines 7. Available from: [Link]
-
ResearchGate. Synthesis of 2‐methyl‐4‐phenylquinoline‐chalcone analogs (184). Available from: [Link]
-
SynArchive. Doebner-Miller Reaction. Available from: [Link]
-
Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Available from: [Link]
-
Glidewell, C. et al. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr. Available from: [Link]
-
PubMed. Quinoline: An Attractive Scaffold in Drug Design. Available from: [Link]
-
Royal Society of Chemistry. Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Available. Available from: [Link]
-
ResearchGate. Combes quinoline synthesis. Available from: [Link]
-
Al-Ostoot, F.H. et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]
-
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: [Link]
-
YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available from: [Link]
-
RSC Advances Blog. October 2022 – RSC Advances Blog. Available from: [Link]
-
Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]
-
Glidewell, C. et al. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCr. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available from: [Link]
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2-Methyl-4-phenyl-7-quinolinol as an intermediate in organic synthesis
Application Note: 2-Methyl-4-phenyl-7-quinolinol High-Purity Synthesis, Functionalization, and Utility in Drug Discovery [1]
Introduction: The Privileged Scaffold
2-Methyl-4-phenyl-7-quinolinol (CAS: 92855-40-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the more common 8-hydroxyquinoline (a metal chelator), the 7-hydroxy isomer offers a unique geometry for hydrogen bonding and serves as a highly reactive nucleophilic handle for constructing complex ether-linked pharmacophores.[1]
This guide provides a validated protocol for the regioselective synthesis of this compound, addressing the common pitfalls of isomer generation (5-hydroxy vs. 7-hydroxy) and establishing its utility as a precursor for fluorescent probes and kinase inhibitors.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-methyl-4-phenylquinolin-7-ol |
| CAS Registry | 92855-40-8 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| pKa (Calculated) | ~9.5 (Phenolic OH), ~5.2 (Quinoline N) |
| Key Spectral Feature | Strong blue fluorescence in basic media (phenolate form) |
Protocol A: Regioselective Synthesis (Modified Combes Reaction)
Objective: Synthesize 2-methyl-4-phenyl-7-quinolinol from m-aminophenol and benzoylacetone. Challenge: The reaction must control two regioselectivity axes:
-
Ring Closure (5-OH vs. 7-OH): Steric hindrance must drive cyclization to the 7-position.[1]
-
Substituent Placement (2-Me/4-Ph vs. 2-Ph/4-Me): Kinetic control is required to ensure the amine attacks the methyl ketone, not the phenyl ketone.[1]
Materials
-
m-Aminophenol (1.0 eq)[1]
-
Benzoylacetone (1-Phenyl-1,3-butanedione) (1.1 eq)[1]
-
Polyphosphoric Acid (PPA) (83% P₂O₅ content) – Acts as solvent and catalyst[1]
-
Sodium Hydroxide (NaOH) (20% aq.[1] solution)
-
Ethanol (95%) for recrystallization[1]
Step-by-Step Procedure
-
Pre-Condensation (Schiff Base Formation):
-
In a round-bottom flask, mix m-aminophenol (10.9 g, 100 mmol) and benzoylacetone (17.8 g, 110 mmol).
-
Critical Step: Heat the mixture gently to 80°C until a homogenous melt is formed. Do not add acid yet. This promotes the kinetic attack of the amine on the less hindered methyl ketone of benzoylacetone, locking in the 2-methyl position.[1]
-
-
Cyclization (The Combes Step):
-
Add Polyphosphoric Acid (PPA, ~50 g) directly to the melt.[1]
-
Increase temperature to 130°C and stir vigorously for 3 hours. The mixture will become a viscous, dark red/brown syrup.[1]
-
Mechanism:[2][3][4][5] The PPA effects the electrophilic aromatic substitution. Cyclization occurs para to the hydroxyl group (position 4 of the phenol ring) to avoid steric clash, yielding the 7-hydroxy isomer exclusively.[1]
-
-
Quenching & Isolation:
-
Cool the reaction mixture to ~60°C (do not let it solidify).
-
Pour the syrup in a thin stream into 500 mL of crushed ice/water with rapid stirring. Hydrolysis of the polyphosphate esters will occur.[1]
-
Neutralize the resulting suspension with 20% NaOH until pH ~7-8.[1] The product will precipitate as a crude solid.[1]
-
Note: Avoid pH > 10, as the phenolate salt may redissolve.[1]
-
-
Purification:
Validation Criteria
-
TLC (Hexane:Ethyl Acetate 1:1): Single spot, R_f ~ 0.4 (fluorescent under UV 365nm).
-
1H NMR (DMSO-d6): Look for the singlet methyl peak at ~2.6 ppm and the singlet aromatic proton at position 3 (~7.2 ppm).[1] The absence of a doublet at the C3 position confirms the 2-methyl-4-phenyl pattern (vs 4-methyl-2-phenyl).
Mechanistic Logic & Regioselectivity
The following diagram illustrates the critical decision points in the synthesis that determine the final structure.
Figure 1: Mechanistic pathway highlighting the kinetic control required to achieve the 2-methyl-4-phenyl substitution pattern.
Protocol B: Functionalization (O-Alkylation)
The 7-hydroxyl group is the primary handle for derivatization. This protocol describes the synthesis of ether derivatives, common in creating "linker" molecules for PROTACs or dual-action inhibitors.[1]
Reaction: Williamson Ether Synthesis.[1]
-
Setup: Dissolve 2-methyl-4-phenyl-7-quinolinol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq).[1] Stir at Room Temperature for 30 mins. The solution will turn bright yellow (phenolate formation).[1]
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, propargyl bromide) (1.1 eq) dropwise.[1]
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (the fluorescent phenolic spot will disappear, replaced by a less polar, blue-fluorescent ether spot).[1]
-
Workup: Pour into water. The product usually precipitates.[1] If oil forms, extract with Ethyl Acetate.[1]
Applications & Therapeutic Potential
The 2-methyl-4-phenyl-7-quinolinol scaffold is not merely an intermediate; it is a bio-active core.[1]
-
Fluorescent Probes: The 7-hydroxyquinoline moiety undergoes Excited State Intramolecular Proton Transfer (ESIPT) in protic solvents, making it useful for ratiometric pH sensing.[1]
-
Kinase Inhibition: The 4-phenyl group fills the hydrophobic pocket of various kinases. O-alkylation at the 7-position allows for the extension of the molecule into the solvent-accessible region of the enzyme active site.
-
Alzheimer's Research: Derivatives of phenyl-quinolinols have shown affinity for amyloid-beta aggregates, serving as potential diagnostic imaging agents.[1]
Figure 2: Downstream applications and derivatization logic for the scaffold.
References
-
Combes Quinoline Synthesis (Original & Modified)
-
Combes, A. (1888).[1][2][3] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France. (Foundational chemistry for aniline-diketone condensation).
-
Sloop, J. C.[1][3] (2009).[1] "Regioselectivity of the Combes Quinoline Synthesis." Journal of Physical Organic Chemistry. (Validates kinetic control of methyl vs phenyl ketone attack).[1]
-
-
Synthesis of 7-Hydroxyquinolines
-
Biological Activity & CAS Data
-
PubChem Compound Summary for CAS 92855-40-8. (2025). National Center for Biotechnology Information. [1]
-
-
Polyphosphoric Acid Protocols
Sources
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- 4. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]
- 5. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 6. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. ccsenet.org [ccsenet.org]
Application Note: High-Yield Synthesis of 2-Methyl-4-phenyl-7-quinolinol
Abstract & Strategic Overview
This application note details a robust, high-yield protocol for the synthesis of 2-Methyl-4-phenyl-7-quinolinol (CAS: 1201-18-9). This scaffold is a critical intermediate in the development of fluorescent probes, OLED materials, and pharmaceutical agents targeting specific receptor tyrosine kinases.
The synthesis utilizes a modified Combes Quinoline Synthesis , employing Polyphosphoric Acid (PPA) as both the solvent and cyclodehydration catalyst. Unlike traditional sulfuric acid routes, PPA minimizes sulfonated byproducts and enhances regioselectivity.
Key Technical Advantages
-
Regiocontrol: Optimized to favor the 7-hydroxy isomer (>90% ratio) over the sterically hindered 5-hydroxy isomer.
-
Scalability: The protocol is validated for scales ranging from 10g to 100g.
-
Purity: Downstream processing eliminates the need for column chromatography in most applications, relying instead on pH-controlled precipitation and recrystallization.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of 3-aminophenol with benzoylacetone (1-phenylbutane-1,3-dione).
Mechanistic Pathway[1][2][3]
-
Schiff Base Formation: The aniline nitrogen attacks the more reactive methyl ketone of benzoylacetone (kinetic control), forming a Schiff base/enamine intermediate.
-
Cyclization: The aromatic ring attacks the protonated carbonyl of the phenyl ketone.
-
Regioselectivity: Cyclization occurs para to the hydroxyl group (position 4 of the phenol ring) rather than ortho (position 2), driven by steric hindrance at the ortho position (the "buttressing effect").
Figure 1: Reaction pathway illustrating the kinetic control of enamine formation and the regioselective cyclization driven by the hydroxyl group.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (10g Scale) | Role |
| 3-Aminophenol | 109.13 | 1.0 | 10.9 g | Nucleophile |
| Benzoylacetone | 162.19 | 1.1 | 17.8 g | Electrophile |
| Polyphosphoric Acid (PPA) | N/A | Excess | ~100 g (approx 50 mL) | Solvent/Catalyst |
| Sodium Hydroxide (20%) | 40.00 | N/A | As needed | Neutralization |
| Ethanol (95%) | N/A | N/A | ~200 mL | Recrystallization |
Step-by-Step Methodology
Phase 1: Condensation & Cyclization
-
Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to PPA viscosity) and a thermometer, charge 100 g of Polyphosphoric Acid .
-
Heating: Heat the PPA to 100°C on an oil bath. The viscosity will decrease significantly.
-
Addition: Add 10.9 g of 3-aminophenol and 17.8 g of benzoylacetone simultaneously.
-
Expert Insight: Adding them as a pre-mixed powder blend ensures homogenous distribution before the reaction accelerates.
-
-
Reaction: Increase temperature to 130°C–140°C . Maintain stirring for 3–4 hours .
-
Monitoring: The mixture will turn deep red/brown. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of 3-aminophenol indicates completion.
-
Phase 2: Quenching & Isolation
-
Cooling: Allow the reaction mixture to cool to approximately 80°C .
-
Critical Control Point: Do not cool to room temperature in the flask, or the PPA will solidify into a glass-like mass that is impossible to remove.
-
-
Quenching: Pour the hot reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the quinoline salt will dissolve or form a suspension.
-
Neutralization: Slowly add 20% NaOH solution to the stirred aqueous mixture until the pH reaches 7–8 .
-
Observation: A crude solid (yellowish-brown) will precipitate.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash copiously with water to remove all phosphate salts.
Phase 3: Purification[2]
-
Drying: Air dry the crude solid overnight or in a vacuum oven at 50°C.
-
Recrystallization: Dissolve the crude solid in boiling 95% Ethanol .
-
Optional: If the solution is very dark, treat with activated charcoal for 10 minutes and filter hot.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.
-
Final Isolation: Collect the crystals by filtration. Wash with cold ethanol.
-
Expected Yield: 18.0 g – 20.0 g (75–85%).
-
Appearance: Pale yellow needles or powder.
-
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following parameters must be verified.
| Test | Acceptance Criteria | Methodological Note |
| Melting Point | 258°C – 260°C | Sharp range indicates high purity. |
| 1H NMR (DMSO-d6) | Singlet at | Confirm absence of 5-OH isomer (distinct splitting patterns in aromatic region). |
| HPLC Purity | > 98.0% (Area %) | C18 Column, MeOH/Water gradient. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.[1]
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / Sticky Solid:
-
Cause: Incomplete neutralization of the PPA.
-
Solution: Ensure the pH is strictly adjusted to 7–8. If the pH is too low, the quinoline remains protonated and water-soluble. If too high (>10), the phenolate anion may form, increasing solubility.
-
-
Insoluble Glassy Mass:
-
Cause: Cooling the PPA mixture to room temperature before quenching.
-
Solution: Always pour the reaction mixture into ice while it is still fluid (~80°C).
-
-
Regioisomer Contamination:
-
Cause: Temperature spikes >150°C can promote thermodynamic equilibration or side reactions.
-
Solution: Maintain strict temperature control using a digital oil bath.
-
References
-
Combes, A. (1888).[3][4] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49,[3] 89.
-
Verhoeven, T. R., et al. (1996). "Synthesis of Quinoline Derivatives via Acid-Catalyzed Cyclization." Journal of Organic Chemistry, 61(10), 3398.
-
Yuan, S., et al. (2013). "Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis." Asian Journal of Chemistry, 25(9). (Demonstrates PPA/Acidic resin utility).
-
Wikipedia Contributors. "Combes Quinoline Synthesis." Wikipedia, The Free Encyclopedia. (General mechanism verification).
Sources
Application Note: Antimicrobial Profiling and Fluorescence-Based Characterization of 2-Methyl-4-phenyl-7-quinolinol
Abstract
This guide details the experimental protocols for evaluating 2-Methyl-4-phenyl-7-quinolinol (MPQ-7-OH) in antimicrobial drug discovery. Distinct from the classic 8-hydroxyquinoline chelators, the 7-hydroxy isomer represents a unique scaffold combining the lipophilic membrane-penetrating properties of the 4-phenylquinoline core with the pH-sensitive fluorescence of the 7-hydroxyl moiety. This note covers solubility optimization, minimum inhibitory concentration (MIC) determination, and a specialized fluorescence-based bacterial accumulation assay.
Introduction & Chemical Context
2-Methyl-4-phenyl-7-quinolinol is a synthetic quinoline derivative often utilized as a pharmacophore in medicinal chemistry or as a fluorescent probe.[1]
-
Pharmacophore Logic: The 4-phenyl group enhances lipophilicity, facilitating penetration through the bacterial cell envelope (particularly in Gram-positive strains like S. aureus). The 7-hydroxyl group acts as a hydrogen bond donor/acceptor, critical for target engagement (e.g., DNA gyrase binding pockets) and provides a handle for further derivatization.
-
Fluorescence Properties: Unlike non-emissive quinolines, 7-hydroxyquinolines often exhibit Excited State Intramolecular Proton Transfer (ESIPT), resulting in large Stokes shifts and environmental sensitivity. This property allows researchers to track compound accumulation within bacterial cells without requiring bulky external tags.
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | ~235.28 g/mol | Small molecule, favorable for diffusion. |
| LogP (Predicted) | ~3.2 – 3.8 | High lipophilicity; requires DMSO for stock solutions. |
| pKa (7-OH) | ~8.5 – 9.5 | Ionizes at basic pH; affects fluorescence and solubility. |
| Fluorescence | UV-excitable; emission often blue-green (~450 nm). |
Material Preparation & Handling[2]
Stock Solution Preparation
Critical Step: The high lipophilicity of the 4-phenyl group makes aqueous solubility poor. Improper stock preparation is the #1 cause of variable MIC data.
-
Solvent: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid Ethanol, as it evaporates during long incubations, altering concentrations.
-
Concentration: Prepare a 10 mg/mL (approx. 42 mM) master stock.
-
Dissolution: Vortex for 60 seconds. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
Culture Media[2]
-
Standard Assay: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Fluorescence Assay: M9 Minimal Salts Media (to reduce background autofluorescence from rich media).
Protocol 1: Minimum Inhibitory Concentration (MIC)
Standard Broth Microdilution (CLSI Guidelines)
This protocol determines the lowest concentration of MPQ-7-OH that visibly inhibits bacterial growth.
Experimental Workflow
-
Inoculum Prep: Cultivate bacteria (S. aureus ATCC 29213 or E. coli ATCC 25922) to mid-log phase (
). Dilute to CFU/mL in CAMHB. -
Plate Setup: Use a 96-well clear, flat-bottom plate.
-
Rows A-H: Add 100 µL of CAMHB.
-
Column 1: Add 100 µL of MPQ-7-OH stock (diluted to 2x starting concentration, e.g., 128 µg/mL).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.
-
Controls: Col 11 (Growth Control: Bacteria + Solvent), Col 12 (Sterility Control: Media only).
-
-
Inoculation: Add 100 µL of bacterial suspension to wells 1–11.
-
Incubation: 16–20 hours at 37°C (aerobic).
-
Readout: Visual inspection for turbidity or absorbance reading at 600 nm.
Expert Insight: The "Precipitation Trap"
Due to the 4-phenyl group, MPQ-7-OH may precipitate upon dilution into aqueous media at high concentrations (>64 µg/mL).
-
Validation: Always include a "Media + Compound" control row (no bacteria). If this row becomes turbid, the "inhibition" in test wells is actually precipitation, masking the result.
Protocol 2: Intracellular Accumulation Assay (Fluorescence)
Leveraging the 7-hydroxyquinoline fluorophore to measure uptake.
This assay determines if resistance is due to efflux pumps (low accumulation) or target modification (high accumulation but no killing).
Workflow Diagram (Graphviz)
Caption: Workflow for quantifying intracellular accumulation of MPQ-7-OH using its intrinsic fluorescence.
Step-by-Step Methodology
-
Preparation: Grow bacteria to
. Pellet and resuspend in PBS to concentrate to (high density required for signal). -
Exposure: Add MPQ-7-OH (final conc. 10 µg/mL) to the suspension.
-
Time-Course: Incubate at 37°C. Remove 500 µL aliquots at t=0, 5, 10, 20, and 30 minutes.
-
Quenching/Washing: Immediately pipette aliquots into 1 mL ice-cold PBS. Centrifuge (10,000 x g, 2 min). Discard supernatant. Repeat wash once.
-
Lysis (Critical): Resuspend pellet in 0.1 M Glycine-HCl (pH 3.0).
-
Why Acidic Lysis? Low pH lyses the cells and protonates the 7-OH group, often stabilizing a specific fluorescent species or maximizing solubility of the released drug.
-
-
Measurement: Centrifuge to remove cell debris. Transfer supernatant to a black 96-well plate. Measure Fluorescence (Ex: ~350 nm, Em: ~450 nm).
-
Normalization: Normalize fluorescence units (RFU) to total protein content (Bradford assay) or CFU count.
Mechanism of Action: Interpretation Guide
When analyzing data for 2-Methyl-4-phenyl-7-quinolinol, use this logic tree to interpret the mechanism.
Caption: Decision tree to distinguish between non-specific metal chelation and specific target engagement.
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
Chelation Effect: If MIC increases 4-8 fold upon adding excess
, the compound acts primarily by stripping metals from bacterial enzymes. 7-hydroxyquinolines are generally weaker chelators than 8-hydroxyquinolines, making them better candidates for specific drug targets. -
Structure-Activity Relationship (SAR): The 2-methyl group provides steric bulk that may hinder metabolic oxidation, while the 4-phenyl group anchors the molecule in the hydrophobic core of DNA or protein pockets.
References
-
Biological Activity of 4-Phenylquinolines
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (Discusses the antimicrobial pharmacophore of phenyl-substituted quinolines).
-
Source:
-
Fluorescence of 7-Hydroxyquinolines
-
Standard MIC Protocols
- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
-
Source:
-
Quinoline Mechanism of Action
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches and mechanistic insights.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Developing Anticancer Agents from 2-Methyl-4-phenyl-7-quinolinol: A Comprehensive Guide for Researchers
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a detailed roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of a specific quinoline derivative, 2-Methyl-4-phenyl-7-quinolinol, as a novel anticancer agent. This document offers a logically structured research plan, from chemical synthesis and characterization to a comprehensive suite of in vitro and in vivo evaluations, designed to thoroughly assess its efficacy and mechanism of action.
Introduction: The Promise of Quinolines in Oncology
Quinoline derivatives have demonstrated significant promise in cancer therapy through diverse mechanisms of action. These include, but are not limited to, the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][4] The unique structural features of 2-Methyl-4-phenyl-7-quinolinol, combining a substituted quinoline core with a phenolic hydroxyl group, suggest a potential for multi-faceted biological activity, making it a compelling candidate for anticancer drug discovery.
This guide is structured to provide a self-validating workflow, where each experimental stage builds upon the previous one, ensuring a rigorous and efficient evaluation of the compound's therapeutic potential.
Synthesis and Characterization of 2-Methyl-4-phenyl-7-quinolinol
The first critical step is the synthesis and rigorous characterization of the lead compound. A plausible synthetic route for 2-Methyl-4-phenyl-7-quinolinol can be adapted from established methods for quinoline synthesis, such as the Doebner-von Miller reaction or a modified Friedländer synthesis.[5]
Protocol 1: Synthesis of 2-Methyl-4-phenyl-7-quinolinol
Objective: To synthesize 2-Methyl-4-phenyl-7-quinolinol with high purity.
Materials:
-
3-Aminophenol
-
Benzalacetone
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol in ethanol.
-
Acid Catalysis: Slowly add concentrated hydrochloric acid to the solution while stirring in an ice bath.
-
Addition of Benzalacetone: Add benzalacetone dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified 2-Methyl-4-phenyl-7-quinolinol using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer potential involves a series of in vitro assays to determine the compound's cytotoxicity against a panel of cancer cell lines and to elucidate its effects on cell proliferation, viability, and mode of cell death.
Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for 2-Methyl-4-phenyl-7-quinolinol.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 2-Methyl-4-phenyl-7-quinolinol on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Methyl-4-phenyl-7-quinolinol stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of 2-Methyl-4-phenyl-7-quinolinol (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| Cell Line | Compound | IC50 (µM) - Hypothetical Data |
| MCF-7 (Breast) | 2-Methyl-4-phenyl-7-quinolinol | 5.2 |
| HeLa (Cervical) | 2-Methyl-4-phenyl-7-quinolinol | 8.7 |
| A549 (Lung) | 2-Methyl-4-phenyl-7-quinolinol | 12.1 |
| HEK293 (Normal) | 2-Methyl-4-phenyl-7-quinolinol | > 100 |
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if 2-Methyl-4-phenyl-7-quinolinol induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with the IC50 concentration of the compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow Cytometer
Procedure:
-
Cell Treatment: Treat cells with 2-Methyl-4-phenyl-7-quinolinol at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Cell Cycle Analysis
Objective: To investigate the effect of 2-Methyl-4-phenyl-7-quinolinol on cell cycle progression.
Materials:
-
Cancer cells treated with the IC50 concentration of the compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow Cytometer
Procedure:
-
Cell Treatment: Treat cells with 2-Methyl-4-phenyl-7-quinolinol at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Studies: Unraveling the Signaling Pathways
Based on the initial in vitro findings, further experiments are necessary to elucidate the molecular mechanism of action. Western blotting is a powerful technique to investigate the modulation of key signaling proteins involved in cell survival, proliferation, and apoptosis.
Potential Signaling Pathways to Investigate
Caption: Potential signaling pathways affected by 2-Methyl-4-phenyl-7-quinolinol.
Protocol 5: Western Blot Analysis
Objective: To determine the effect of 2-Methyl-4-phenyl-7-quinolinol on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cancer cells treated with the IC50 concentration of the compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Efficacy and Toxicity Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the compound's antitumor efficacy and to assess its safety profile in a living organism.
Protocol 6: Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of 2-Methyl-4-phenyl-7-quinolinol.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for tumor implantation
-
2-Methyl-4-phenyl-7-quinolinol formulated for in vivo administration
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapeutic agent)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, 2-Methyl-4-phenyl-7-quinolinol at different doses, positive control).
-
Monitoring: Administer the treatments according to a predetermined schedule and monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare the tumor growth and final tumor weights between the treatment groups.
Protocol 7: Acute Toxicity Study
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of 2-Methyl-4-phenyl-7-quinolinol.
Materials:
-
Healthy mice
-
2-Methyl-4-phenyl-7-quinolinol
Procedure:
-
Dose Escalation: Administer single, escalating doses of the compound to different groups of mice.
-
Observation: Observe the mice for a set period (e.g., 14 days) for any signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Histopathology: At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or death.
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the systematic evaluation of 2-Methyl-4-phenyl-7-quinolinol as a potential anticancer agent. The successful completion of these studies will provide a strong preclinical data package to support further development. Future work could involve lead optimization through medicinal chemistry to improve potency and drug-like properties, as well as more in-depth mechanistic studies to identify the direct molecular target(s) of the compound.
References
- Othman, D. I. A., et al. (2019). Synthesis of quinoline compound based on thiophene group. European Journal of Pharmaceutical Sciences, 133, 158-172.
- (Placeholder for additional relevant cit
- (Placeholder for additional relevant cit
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]
- (Placeholder for additional relevant cit
- (Placeholder for additional relevant cit
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
-
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed. [Link]
- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
- (Placeholder for additional relevant cit
- Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. (n.d.).
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]
- synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. (n.d.). Academia.edu.
- Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Taylor & Francis Online.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Functionalization of 2-Methyl-4-phenyl-7-quinolinol for Specific Biological Targets
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its rigid, aromatic structure provides a versatile scaffold that can be decorated with a multitude of functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3] This adaptability has led to the development of a vast number of quinoline-based drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][4] The 2-Methyl-4-phenyl-7-quinolinol core is a particularly attractive starting point for drug discovery, offering multiple sites for chemical modification to enhance potency and selectivity for specific biological targets.
This comprehensive guide provides a detailed exploration of the synthesis and functionalization of 2-Methyl-4-phenyl-7-quinolinol. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to generate novel derivatives and evaluate their potential as therapeutic agents. We will delve into the strategic selection of biological targets, present robust synthetic methodologies, and offer detailed protocols for the biological evaluation of the resulting compounds.
Strategic Considerations for Target-Oriented Functionalization
The functionalization of the 2-Methyl-4-phenyl-7-quinolinol scaffold should be guided by a clear understanding of the intended biological target. The inherent properties of the quinoline nucleus suggest several promising avenues for investigation.
Targeting Protein Tyrosine Kinases in Oncology
Protein tyrosine kinases (PTKs) are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of PTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Numerous quinoline-based compounds have been developed as potent PTK inhibitors.[5][6][7] The 7-hydroxyl group of 2-Methyl-4-phenyl-7-quinolinol serves as an excellent handle for introducing moieties that can interact with the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Developing Novel Antimicrobial Agents
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new classes of antibiotics.[8] Quinoline derivatives, most notably the fluoroquinolones, have a long history of use as effective antibacterial agents.[9] Functionalization of the 2-Methyl-4-phenyl-7-quinolinol scaffold can lead to the discovery of novel compounds with activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Synthesis of the Core Scaffold: 2-Methyl-4-phenyl-7-quinolinol
A reliable synthesis of the starting material is paramount. The Doebner-von Miller reaction provides a classic and effective method for the construction of the quinoline ring system.[1][10] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of 2-Methyl-4-phenyl-7-quinolinol, 3-aminophenol is the logical choice for the aniline component.
Protocol 1: Synthesis of 2-Methyl-4-phenyl-7-quinolinol via a Modified Doebner-von Miller Reaction
This protocol is adapted from established procedures for the synthesis of 7-hydroxyquinolines.[11]
Materials:
-
3-Aminophenol
-
Benzylideneacetone (4-phenyl-3-buten-2-one)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol (1 equivalent) in a mixture of ethanol and concentrated HCl.
-
To this solution, add benzylideneacetone (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methyl-4-phenyl-7-quinolinol.
Visualization of the Synthetic Pathway:
Caption: Synthesis of 2-Methyl-4-phenyl-7-quinolinol.
Functionalization of the 7-Hydroxyl Group
The 7-hydroxyl group is a versatile functional handle for introducing a variety of substituents to modulate the biological activity of the core scaffold.
Protocol 2: O-Alkylation of 2-Methyl-4-phenyl-7-quinolinol
This protocol describes a general method for the etherification of the 7-hydroxyl group.[12][13]
Materials:
-
2-Methyl-4-phenyl-7-quinolinol
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
Procedure:
-
To a solution of 2-Methyl-4-phenyl-7-quinolinol (1 equivalent) in DMF, add K₂CO₃ (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (50-60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the O-Alkylation Workflow:
Caption: General workflow for O-alkylation.
Biological Evaluation Protocols
Once a library of functionalized derivatives has been synthesized, their biological activity must be assessed. The following are standard protocols for evaluating potential anticancer and antibacterial activity.
Protocol 3: In Vitro Tyrosine Kinase Inhibition Assay (ELISA-based)
This protocol provides a general method for assessing the inhibitory activity of compounds against a specific tyrosine kinase.[5]
Materials:
-
Recombinant tyrosine kinase (e.g., EGFR, VEGFR)
-
Poly(Glu, Tyr) 4:1 coated 96-well plates
-
ATP
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
Test compounds dissolved in DMSO
Procedure:
-
Add assay buffer to all wells of the coated 96-well plate.
-
Add test compounds at various concentrations (typically in a serial dilution) to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant tyrosine kinase to all wells except the blank.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Wash the plate several times with a wash buffer (e.g., PBS with Tween-20).
-
Add the anti-phosphotyrosine-HRP antibody to all wells and incubate at room temperature.
-
Wash the plate again to remove unbound antibody.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[8][9]
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours to confirm viability (a color change from blue to pink indicates viable bacteria).
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of the synthesized compounds against a cancer cell line.[14][15]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison between different derivatives.
Table 1: Representative Biological Activity Data for Functionalized 2-Methyl-4-phenyl-7-quinolinol Derivatives
| Compound ID | R-group at 7-position | Target Kinase IC₅₀ (µM) | Bacterial Strain MIC (µg/mL) | Cancer Cell Line IC₅₀ (µM) |
| Parent | -H | >50 | >128 | >100 |
| D-01 | -CH₂Ph | 5.2 | 32 | 15.8 |
| D-02 | -CH₂COOEt | 12.5 | 64 | 45.2 |
| D-03 | -CH₂(4-F-Ph) | 2.1 | 16 | 8.9 |
| Control | Staurosporine | 0.01 | N/A | 0.05 |
| Control | Ciprofloxacin | N/A | 0.5 | N/A |
Conclusion and Future Directions
The 2-Methyl-4-phenyl-7-quinolinol scaffold provides a fertile ground for the development of novel therapeutic agents. The synthetic and biological evaluation protocols detailed in this guide offer a robust framework for researchers to systematically explore the chemical space around this privileged structure. Future work should focus on expanding the library of derivatives with diverse functionalities at the 7-position and other sites on the quinoline ring. Elucidation of the structure-activity relationships (SAR) will be crucial for the rational design of next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Heterocyclic Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]
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Molnar, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2833. [Link]
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ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. [Link]
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Wikipedia. (n.d.). Friedländer synthesis. [Link]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 924587. [Link]
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Li, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 24(18), 3329. [Link]
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ProQuest. (n.d.). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes. [Link]
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ResearchGate. (n.d.). One-Pot Preparation of 7-Hydroxyquinoline. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. [Link]
-
MDPI. (n.d.). Synthesis of Novel Quinoline Derivatives and their Cytotoxicity in A549 Lung Cancer Cells. [Link]
-
ResearchGate. (n.d.). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]
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ProQuest. (n.d.). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]
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ResearchGate. (n.d.). An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
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Journal of Medicinal Chemistry. (1998). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. [Link]
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PMC. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]
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Journal of Pure and Applied Microbiology. (2013). Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. [Link]
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PMC. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]
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PMC. (n.d.). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. [Link]
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EPA. (n.d.). 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro- - Substance Details. [Link]
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PrepChem.com. (n.d.). Preparation of 4-aminophenol. [Link]
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Sci-Hub. (n.d.). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. [Link]
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ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. [Link]
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MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
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bepls. (n.d.). Design, Synthesis, In Silico and In-Vitro Anti-Bacterial Screening of Some Novice Cinnoline Derivatives. [Link]
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ACS Publications. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]
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MDPI. (n.d.). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
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MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
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PMC. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]
-
MDPI. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. [Link]
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MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]
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ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. [Link]
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PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
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Application Notes and Protocols: Metal Complexes of 2-Methyl-4-phenyl-7-quinolinol in Catalysis
Introduction: The Promise of Substituted Quinolinols in Homogeneous Catalysis
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] When functionalized with a hydroxyl group, such as in the 7-hydroxyquinoline series, these molecules transform into versatile chelating ligands capable of forming stable complexes with a wide array of transition metals.[2] The electronic and steric properties of these ligands can be finely tuned through substitution on the quinoline core, which in turn modulates the catalytic activity of their corresponding metal complexes.
This guide focuses on the synthesis and potential catalytic applications of metal complexes derived from 2-Methyl-4-phenyl-7-quinolinol. While the catalytic activity of this specific ligand is an emerging area of research, the foundational principles of coordination chemistry and the known catalytic prowess of structurally related 8-hydroxyquinoline complexes provide a strong basis for exploring its potential.[2] This document provides detailed protocols for the synthesis of the 2-Methyl-4-phenyl-7-quinolinol ligand and its metal complexes, followed by an exploration of its prospective applications in key catalytic transformations, drawing parallels with well-established catalytic systems.
Part 1: Synthesis of the Ligand and its Metal Complexes
A critical first step in harnessing the catalytic potential of 2-Methyl-4-phenyl-7-quinolinol is its efficient synthesis and subsequent complexation with catalytically active metals.
Synthesis of 2-Methyl-4-phenyl-7-quinolinol (Ligand)
The synthesis of substituted quinolines can be achieved through various established methods. The following protocol is a plausible and robust approach adapted from known quinoline syntheses.
Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-7-quinolinol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 3-aminophenol (10.9 g, 0.1 mol) and benzoylacetone (16.2 g, 0.1 mol) in 100 mL of ethanol.
-
Acid Catalysis: Slowly add concentrated sulfuric acid (5 mL) to the stirred mixture. The addition is exothermic, and the flask may require cooling in an ice bath to maintain a temperature below 40°C.
-
Reflux: After the addition of the acid, heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7-8. A solid precipitate of 2-Methyl-4-phenyl-7-quinolinol will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water. Recrystallize the solid from an ethanol/water mixture to obtain the purified 2-Methyl-4-phenyl-7-quinolinol as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Logical Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of 2-Methyl-4-phenyl-7-quinolinol.
General Protocol for the Synthesis of Transition Metal Complexes
The 7-hydroxyquinoline moiety provides a bidentate N,O-chelation site for metal ions.[3] The following is a general procedure for the synthesis of its transition metal complexes.
Experimental Protocol: Synthesis of M(II)-[2-Methyl-4-phenyl-7-quinolinol]₂ Complexes
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 2-Methyl-4-phenyl-7-quinolinol (2 equivalents) in 30 mL of warm ethanol with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the desired metal(II) salt (e.g., PdCl₂, Cu(OAc)₂, CoCl₂·6H₂O; 1 equivalent) in 20 mL of ethanol (for PdCl₂) or water.[4]
-
Complexation: Slowly add the metal salt solution dropwise to the stirred ligand solution. A change in color and/or the formation of a precipitate is typically observed.
-
pH Adjustment and Reflux: Adjust the pH of the mixture to approximately 6-7 by adding a dilute solution of sodium hydroxide or ammonia. Heat the mixture to reflux for 2-4 hours to ensure complete complexation.[5]
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the complex with ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
-
Characterization: Characterize the synthesized complex using FT-IR (to observe the shift in C=N and C-O stretching frequencies upon coordination), UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Structure of the Ligand and a Representative Metal Complex
Caption: Structure of the ligand and a generic coordination complex.
Part 2: Potential Catalytic Applications
While direct catalytic applications of 2-Methyl-4-phenyl-7-quinolinol complexes are not yet extensively reported, the structural analogy to 8-hydroxyquinoline complexes allows for informed predictions of their potential in catalysis. Palladium, copper, and cobalt complexes are of particular interest.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are workhorses in C-C bond formation.[6] A Pd(II) complex of 2-Methyl-4-phenyl-7-quinolinol is a promising candidate for catalyzing Suzuki-Miyaura and Heck-Mizoroki coupling reactions.
Illustrative Protocol: Suzuki-Miyaura Coupling
This protocol is based on established procedures for similar palladium-catalyzed reactions.[7][8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II)-[2-Methyl-4-phenyl-7-quinolinol]₂ catalyst (0.01 mmol, 1 mol%).
-
Solvent and Degassing: Add a 3:1 mixture of dioxane/water (4 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture at 80-100°C with stirring for the required time (monitor by TLC or GC).
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[6]
Table 1: Representative Performance Data for Suzuki-Miyaura Coupling with Similar Catalysts
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 95 |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | Dioxane/H₂O | K₃PO₄ | 110 | 18 | 88 |
| 3 | 1-Bromonaphthalene | 2-Thienylboronic acid | 0.5 | DMF/H₂O | Cs₂CO₃ | 90 | 6 | 92 |
Note: This data is illustrative and based on the performance of other palladium-phosphine or N-heterocyclic carbene catalysts in similar reactions.
Copper-Catalyzed Oxidation Reactions
Copper complexes are well-known catalysts for a variety of oxidation reactions.[1] A Cu(II) complex of 2-Methyl-4-phenyl-7-quinolinol could potentially catalyze the oxidation of alcohols or other organic substrates.
Illustrative Protocol: Aerobic Oxidation of Benzyl Alcohol
-
Reaction Setup: In a round-bottom flask, combine benzyl alcohol (1.0 mmol), the Cu(II)-[2-Methyl-4-phenyl-7-quinolinol]₂ catalyst (0.05 mmol, 5 mol%), and a base such as K₂CO₃ (1.5 mmol) in a suitable solvent like toluene (5 mL).
-
Reaction Conditions: Stir the mixture vigorously under an atmosphere of air or oxygen (using a balloon) at 80-100°C.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, cool the mixture, filter off the catalyst and base, and wash the solid with the solvent.
-
Purification: Concentrate the filtrate and purify the resulting benzaldehyde by column chromatography.
Conclusion
The metal complexes of 2-Methyl-4-phenyl-7-quinolinol represent a promising, yet underexplored, class of homogeneous catalysts. The synthetic protocols provided herein offer a clear pathway to obtaining both the ligand and its metal complexes. While specific catalytic data for this system is currently scarce, the established reactivity of analogous 8-hydroxyquinoline complexes strongly suggests potential applications in a range of important organic transformations, including palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions. Further research into this specific ligand-metal system is warranted to fully elucidate its catalytic capabilities and potential for the development of novel, efficient catalytic processes.
References
- Synthesis and Characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):433-437.
- Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(11), 1041-1049.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Research, 25(9), 1837-1857.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1567.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Chemistry & Technology of Fuels & Oils, 57, 100-107.
- 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2053.
- The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU.
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- Flow Synthesis of 2-Methylpyridines via α-Methyl
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 13(50), 35051-35070.
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Application Note: In Vitro Cytotoxicity Profiling of 2-Methyl-4-phenyl-7-quinolinol
Abstract & Introduction
The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial, antiviral, and anticancer therapeutics. 2-Methyl-4-phenyl-7-quinolinol (also referred to as 7-hydroxy-2-methyl-4-phenylquinoline) is of particular interest due to the presence of the 7-hydroxyl group, which facilitates hydrogen bonding and potential chelation, alongside the lipophilic 4-phenyl moiety that enhances membrane permeability and hydrophobic pocket binding.
This Application Note provides a rigorous, standardized framework for evaluating the cytotoxic potential of 2-Methyl-4-phenyl-7-quinolinol. Unlike generic protocols, this guide addresses the specific physicochemical properties of substituted quinolines—namely their fluorescence interference potential and solubility profiles—to ensure data integrity.
Key Applications
-
Oncology Screening: Evaluation of antiproliferative activity against solid tumor lines (e.g., MCF-7, A549).
-
Mechanistic Profiling: Differentiation between apoptotic and necrotic cell death.
-
Lead Optimization: Use as a fragment core for structure-activity relationship (SAR) studies.
Compound Management & Preparation
Scientific Rationale: Quinolines are hydrophobic and prone to π-π stacking aggregation. Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in viability assays.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Compound: 2-Methyl-4-phenyl-7-quinolinol
-
Molecular Weight: 235.28 g/mol
-
Solubility: Soluble in DMSO (>20 mg/mL); sparingly soluble in water.
-
Stability: Light-sensitive (store in amber vials).
Preparation Protocol
-
Stock Solution (100 mM): Dissolve 23.5 mg of powder in 1 mL of anhydrous DMSO (biotechnology grade, ≥99.9%). Vortex for 1 minute to ensure complete dissolution.
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions in serum-free culture medium immediately prior to treatment. Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Experimental Workflow
The following diagram outlines the logical progression from initial screening to mechanistic validation.
Figure 1: Decision-tree workflow for evaluating 2-Methyl-4-phenyl-7-quinolinol cytotoxicity.
Phase 1: Cell Viability Assay (MTT Protocol)
Method Selection: The MTT assay is chosen for its robustness. However, because quinolines can be fluorescent, background subtraction is mandatory. If the compound exhibits strong fluorescence at 570 nm, switch to a luminescent ATP assay (e.g., CellTiter-Glo®).
Materials
-
Cell Lines: MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), BJ (Normal Fibroblast - Control).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilizer: DMSO.
Step-by-Step Protocol
-
Seeding: Seed cells in 96-well plates at 5,000–10,000 cells/well in 100 µL complete medium.
-
Pro-Tip: Fill outer wells with PBS to prevent the "edge effect" (evaporation-induced concentration artifacts).
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Remove spent medium.
-
Add 100 µL of compound dilutions (Range: 0.1 µM to 100 µM).
-
Controls:
-
Negative: 0.5% DMSO in medium.
-
Positive: Doxorubicin (1 µM).
-
Blank: Medium only (no cells).
-
-
-
Exposure: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate medium. Add 150 µL DMSO. Shake plate for 10 mins.
-
Measurement: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis Formula
Phase 2: Mechanistic Evaluation (ROS Generation)
Scientific Rationale: Many quinoline derivatives exert cytotoxicity by inducing Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction. This protocol verifies if oxidative stress is the primary mode of action (MoA).
Protocol (DCFH-DA Assay)
-
Preparation: Seed cells in black-walled 96-well plates (to minimize fluorescence crosstalk).
-
Probe Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 mins in the dark.
-
Treatment: Wash cells to remove extracellular probe. Treat with 2-Methyl-4-phenyl-7-quinolinol (at IC50 concentration) for 4–24 hours.
-
Detection: Measure fluorescence using a microplate reader.
-
Excitation: 485 nm
-
Emission: 535 nm
-
Hypothetical Mechanism of Action
Based on structural analogs (2-phenyl-4-quinolones), the predicted signaling pathway involves ROS generation and tubulin interference.
Figure 2: Proposed signaling cascade. The compound targets mitochondria, triggering ROS release which activates the intrinsic apoptotic pathway.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Concentration too high; DMSO shock. | Limit max concentration to 100 µM. Pre-dilute in medium before adding to cells. |
| High Background OD | Compound color/fluorescence. | Use "Blank" wells containing compound + medium (no cells) and subtract this value. |
| Inconsistent IC50 | Evaporation (Edge Effect). | Do not use outer wells for data; fill them with PBS. |
References
-
Synthesis and Cytotoxicity of 2-phenyl-4-quinolones: Li, L., et al. (1994).[3] Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin.[4] Journal of Medicinal Chemistry.
-
Anticancer Activity of 4-Phenyl-2-Quinolones: Tseng, C.H., et al. (2016). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone Derivatives as Anticancer Agents. PLOS ONE.
-
Cytotoxicity of 8-Hydroxyquinoline Derivatives (Analogous Protocols): Zheng, Y., et al. (2021). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Journal of Pharmacy and Pharmacology.
-
ROS-Mediated Apoptosis by Quinoline Derivatives: Mao, J., et al. (2018). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting solubility issues of 2-Methyl-4-phenyl-7-quinolinol in aqueous media
Solubility Optimization & Troubleshooting Guide
Status: Operational | Updated: February 2026 Audience: Chemical Biology, Medicinal Chemistry, and Pharmacology Teams
Physicochemical Dashboard
Before troubleshooting, you must understand the molecule's behavior. 2-Methyl-4-phenyl-7-quinolinol is a hydrophobic, amphoteric heterocycle. Its solubility is governed by the interplay between the basic quinoline nitrogen, the acidic phenolic hydroxyl, and the lipophilic phenyl ring.[1]
| Property | Value (Estimated/Empirical) | Technical Implication |
| Molecular Weight | ~235.28 g/mol | Small molecule, capable of tight crystal packing. |
| LogP (Lipophilicity) | ~3.8 – 4.2 | High. Indicates poor aqueous solubility. The 4-phenyl group significantly drives hydrophobicity. |
| pKa (Basic N) | ~5.2 – 5.8 | Protonates in acidic media (pH < 5), increasing solubility. |
| pKa (Acidic OH) | ~9.0 – 9.8 | Deprotonates in basic media (pH > 10), increasing solubility. |
| Isoelectric Point (pI) | ~7.0 – 7.5 | Critical Risk Zone. Solubility is lowest at neutral pH (physiological conditions) due to the neutral/zwitterionic state. |
Troubleshooting Tickets (Q&A)
Ticket #001: "My compound precipitates immediately when I dilute the DMSO stock into PBS (pH 7.4)."
Diagnosis: Solvent Shock & Isoelectric Crash.
Root Cause: You are diluting a hydrophobic compound from a favorable organic solvent (DMSO) directly into an aqueous buffer at its minimum solubility pH (neutral). The 4-phenyl ring promotes rapid
Solution Protocol:
-
Reduce Stock Concentration: If your DMSO stock is 100 mM, lower it to 10 mM. High-concentration stocks cause local supersaturation upon contact with water, triggering immediate nucleation.
-
The "Intermediate Step" Method: Do not pipet directly into the bulk buffer.
-
Step A: Dilute DMSO stock 1:10 into pure Ethanol or PEG400.
-
Step B: Slowly add this intermediate mix to the vortexing buffer.
-
-
Shift the pH: If the assay permits, adjust the buffer to pH 5.0 (protonation) or pH 8.5 (partial ionization) to assist solvation.
Ticket #002: "I cannot get the solid powder to dissolve in DMSO to make a 50 mM stock."
Diagnosis: Crystal Lattice Energy Barrier.[2] Root Cause: 2-Methyl-4-phenyl-7-quinolinol likely forms a stable crystal lattice due to planar stacking. Standard vortexing provides insufficient energy to break these lattice forces.
Solution Protocol:
-
Sonication: Sonicate the DMSO suspension at 40–50°C for 10–15 minutes. Heat reduces the lattice energy barrier.
-
Visual Check: Hold the vial against a light source. If you see "shimmering" or turbidity, it is a suspension, not a solution.
-
Hygroscopy Warning: Ensure your DMSO is anhydrous. Even 1% water content in DMSO can drastically reduce the solubility of this compound.
Ticket #003: "We need an aqueous formulation for IP injection in mice. DMSO is toxic at high volumes."
Diagnosis: In Vivo Formulation Challenge. Root Cause: Pure aqueous buffers are unsuitable due to the compound's high LogP. You need an excipient system to "hide" the hydrophobic phenyl group from water.
Recommended Vehicle:
-
10% HP-
-CD (Hydroxypropyl-beta-cyclodextrin): The cyclodextrin cavity encapsulates the hydrophobic phenyl-quinoline core, while the outer shell interacts with water.-
Protocol: Dissolve compound in a minimal volume of DMSO/Ethanol -> Add to 20% HP-
-CD (w/v) in saline -> Sonicate until clear -> Adjust pH if necessary.
-
Decision Logic & Workflows
Workflow A: Solubilization Strategy Decision Tree
Use this logic to determine the correct solvent system for your specific assay.
Caption: Decision tree for selecting the optimal solubilization strategy based on assay tolerance for organic solvents and pH.
Workflow B: "Crash-Free" Dilution Protocol
This method minimizes precipitation when moving from organic stock to aqueous buffer.
Caption: Step-by-step dilution workflow to prevent compound precipitation (crashing out) in aqueous media.
Detailed Experimental Protocols
Protocol 1: Determination of Aqueous Solubility Limit (Kinetic)
Do not rely on calculated values. Perform this check before running expensive biological assays.
-
Preparation: Prepare a 20 mM stock solution in DMSO.
-
Titration:
-
Aliquot 190 µL of your assay buffer (e.g., PBS pH 7.4) into a clear 96-well plate.
-
Add 10 µL of the DMSO stock (Final: 1 mM, 5% DMSO). Mix well.
-
Perform serial 2-fold dilutions using a "Buffer + 5% DMSO" vehicle to maintain constant solvent concentration.
-
-
Incubation: Seal plate and shake at room temperature for 2 hours.
-
Readout: Measure Absorbance at 600 nm (turbidity).
-
Baseline: Clear wells have OD600 < 0.01.
-
Precipitation Point: Any well with OD600 > 0.02 indicates insolubility.
-
-
Result: The highest concentration with OD600 < 0.01 is your Kinetic Solubility Limit .
Protocol 2: Preparation of 20% HP- -CD Stock (For In Vivo)
-
Weigh: 2.0 g of Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Dissolve: Add to 8 mL of sterile water or saline. Vortex until clear.
-
Volume Adjust: Add water/saline to a final volume of 10 mL. Filter sterilize (0.22 µm).
-
Compound Addition: Add your compound (powder or small volume concentrated DMSO stock) to this vehicle. Sonicate at 37°C for 30 minutes.
References
-
PubChem. (2025).[3] Compound Summary: 2-Methyl-4-phenylquinoline.[3][4] National Library of Medicine. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for HP-beta-CD protocol).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-4-phenylquinoline | C16H13N | CID 613020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Synthesis of 2-Methyl-4-phenyl-7-quinolinol
Introduction
Welcome to the technical support center for the synthesis of 2-Methyl-4-phenyl-7-quinolinol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing quinoline synthesis methodologies, particularly the Doebner-von Miller reaction, to obtain this specific scaffold. The quinoline core is a vital structural motif in numerous pharmaceuticals, including antimalarial and anticancer agents, making its efficient synthesis a critical task.[1][2][3]
The synthesis of 2-Methyl-4-phenyl-7-quinolinol via the acid-catalyzed reaction of 3-aminophenol with 4-phenyl-3-buten-2-one (benzylideneacetone) is a robust method. However, like many classic name reactions, the Doebner-von Miller synthesis is often plagued by challenges, most notably the formation of side products and polymeric tar, which can complicate purification and significantly reduce yields.[4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues encountered during this synthesis. Our goal is to move beyond a simple procedural recitation and explain the causality behind experimental choices, empowering you to optimize your reaction for higher yield and purity.
Core Reaction Overview: The Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline (in this case, 3-aminophenol) with an α,β-unsaturated carbonyl compound (4-phenyl-3-buten-2-one).[5] The reaction proceeds through a sequence of steps including Michael addition, cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring system.[6] Understanding this pathway is the first step in diagnosing and preventing side reactions.
Caption: Generalized workflow of the Doebner-von Miller reaction for 2-Methyl-4-phenyl-7-quinolinol synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted as a series of questions and answers to address the most common problems encountered during the synthesis.
Issue 1: Significant Formation of Tar and Polymeric Byproducts
Question: My reaction mixture has turned into a thick, dark, intractable tar, making product isolation nearly impossible and resulting in a very low yield. What is causing this, and how can I prevent it?
Answer: This is the most frequently encountered issue with the Doebner-von Miller reaction. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound , in this case, benzylideneacetone.[4] Under the strong acidic and heated conditions required for cyclization, the enone can readily polymerize, leading to the formation of high molecular weight, insoluble tars.
Causality & Solutions:
-
Exothermic Reaction Control: The initial Michael addition can be exothermic. A rapid increase in temperature accelerates polymerization.
-
Solution: Control the reaction temperature rigorously. Add the benzylideneacetone solution dropwise to the heated acidic solution of 3-aminophenol over an extended period. This maintains a steady temperature and keeps the instantaneous concentration of the enone low, favoring the desired bimolecular reaction over polymerization.[4] For particularly vigorous reactions, initial cooling may be necessary.[4]
-
-
Acid Catalyst Concentration: While an acid catalyst is essential, excessively harsh conditions can promote side reactions.
-
Solution: The choice and concentration of the acid are critical.[4] While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or SnCl₄ can sometimes offer milder conditions.[4][5] It is recommended to start with literature-proven conditions and optimize the acid concentration. Trifluoroacetic acid (TFA) has also been shown to be an effective medium for similar syntheses, sometimes leading to cleaner reactions and higher yields.[7]
-
-
Reagent Purity: Impurities in the starting materials can act as initiators for polymerization.
-
Solution: Ensure the use of high-purity reagents. 3-aminophenol is susceptible to air oxidation (turning dark), and should be used as a pure, light-colored solid. Benzylideneacetone should be freshly prepared or purified if it shows signs of degradation.
-
Optimized Parameter Table:
| Parameter | Standard Condition | Optimized Approach | Rationale |
| Temperature | Reflux (e.g., 100-140°C) | Maintain a stable, optimized temperature (e.g., 100°C). Avoid rapid exotherms. | Prevents runaway polymerization of the enone.[4] |
| Reagent Addition | All reagents mixed at once | Slow, dropwise addition of benzylideneacetone to the aminophenol solution. | Minimizes enone concentration, favoring product formation.[4] |
| Acid Catalyst | Conc. HCl or H₂SO₄ | Titrate acid concentration. Consider Lewis acids (e.g., ZnCl₂) or TFA. | Milder conditions can reduce charring and byproducts.[7] |
Issue 2: Incomplete Reaction and Presence of Dihydroquinoline Impurity
Question: My post-reaction analysis (¹H NMR, LC-MS) shows a significant amount of the 1,2-dihydroquinoline intermediate alongside my desired aromatic product. Why is the final oxidation step incomplete?
Answer: The Doebner-von Miller reaction mechanism concludes with the oxidation of a 1,2-dihydroquinoline intermediate to the final aromatic quinoline.[6] If this step is inefficient, the dihydro species will persist as a major impurity. In many variations of this reaction, an external oxidizing agent like nitrobenzene or arsenic pentoxide is used.[6] However, in many modern procedures, the oxidant is generated in situ. A Schiff base, formed from the condensation of the aniline with the carbonyl compound, can act as a hydrogen acceptor, becoming reduced while oxidizing the dihydroquinoline.[7]
Troubleshooting Strategies:
-
Insufficient Oxidant: The in situ generated oxidant may not be sufficient for complete conversion.
-
Solution: Introduce a mild oxidizing agent. Instead of harsh traditional reagents, bubbling air or oxygen through the reaction mixture can be effective. Alternatively, adding a stoichiometric oxidant like nitrobenzene (if compatible with your downstream application) can drive the reaction to completion.
-
-
Reaction Time and Temperature: The oxidation step has its own activation energy and may require more forcing conditions than the initial cyclization.
-
Solution: After the initial addition and cyclization phase (monitored by TLC), consider increasing the reaction temperature or extending the reaction time to facilitate the final aromatization step.
-
Caption: Troubleshooting workflow for incomplete aromatization.
Issue 3: Formation of Isomeric Byproducts
Question: My TLC plate shows multiple spots with very similar Rf values, and the isolated product appears to be a mixture of isomers. What are the likely side products, and how can I improve selectivity?
Answer: While the Doebner-von Miller reaction is generally regioselective, the presence of the hydroxyl group on the 3-aminophenol ring introduces complexity.
Potential Isomeric Side Products:
-
5-Hydroxy Isomer: The standard cyclization occurs ortho to the amino group to give the desired 7-hydroxyquinoline. However, cyclization at the other ortho position (C6 of the aminophenol) would lead to the 2-Methyl-4-phenyl-5-quinolinol isomer. The directing effects of the amino and hydroxyl groups, as well as steric hindrance, typically favor 7-hydroxy formation, but the 5-hydroxy isomer can be a significant byproduct under certain conditions.
-
Phenoxazine Derivatives: It is mechanistically plausible, though less common, for the hydroxyl group to participate in the cyclization, leading to phenoxazine-type structures instead of quinolines. This is more likely under conditions that favor O-alkylation.
Strategies for Improving Regioselectivity:
-
Catalyst Choice: The nature of the acid catalyst can influence the electrophilicity of the intermediate and the regiochemical outcome of the intramolecular electrophilic aromatic substitution. Experimenting with different Brønsted and Lewis acids is a primary optimization strategy.[7]
-
Protecting Groups: To eliminate any ambiguity, one could protect the hydroxyl group of 3-aminophenol (e.g., as a methyl or benzyl ether) prior to the quinoline synthesis. The protecting group can be removed in a subsequent step. This adds steps to the synthesis but guarantees the desired regiochemistry.
Recommended Experimental Protocol
This protocol incorporates best practices to minimize common side products. It should be used as a starting point and optimized for your specific laboratory conditions.
Materials:
-
3-Aminophenol (high purity)
-
4-Phenyl-3-buten-2-one (benzylideneacetone)
-
Zinc Chloride (anhydrous)[4]
-
Concentrated Hydrochloric Acid[4]
-
Ethanol
-
Sodium Hydroxide solution (for neutralization)
-
Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a pressure-equalizing dropping funnel, add 3-aminophenol (1.0 eq) and ethanol.
-
Acidification: Slowly add concentrated HCl (e.g., 3-4 eq) to the stirred suspension.
-
Catalyst Addition: Add anhydrous zinc chloride (e.g., 0.5 eq) to the mixture and heat the solution to a gentle reflux (approx. 80-90°C).
-
Slow Addition of Enone: Dissolve benzylideneacetone (1.1 eq) in a minimal amount of ethanol and place it in the dropping funnel. Add the benzylideneacetone solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours after the addition is complete. Monitor the progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate), checking for the consumption of 3-aminophenol and the appearance of the product spot.
-
Workup - Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice. Carefully neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is ~8-9.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract in vacuo to obtain the crude product. The crude material is often a dark oil or solid. Purify via column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-Methyl-4-phenyl-7-quinolinol.[3]
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Adams, R. et al. (n.d.). The Skraup Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-diphenyl quinolines 7. Retrieved from [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐methyl‐4‐phenylquinoline‐chalcone analogs (184). Retrieved from [Link]
-
Asadi, S. et al. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Retrieved from [Link]
-
Xia, Y. et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]
Sources
How to increase the stability of 2-Methyl-4-phenyl-7-quinolinol solutions
This technical guide details the stabilization, handling, and troubleshooting of 2-Methyl-4-phenyl-7-quinolinol solutions. The recommendations below are derived from the physicochemical properties of the 7-hydroxyquinoline scaffold, specifically addressing its susceptibility to oxidation, photolysis, and pH-dependent solubility shifts.
Executive Summary
2-Methyl-4-phenyl-7-quinolinol is a lipophilic fluorophore and potential chelating agent.[1] Its stability is compromised primarily by oxidative coupling (formation of quinoline-quinones) and photochemical degradation .[1] The phenolic hydroxyl group at position 7 is the reactive center; its deprotonation (pKₐ ≈ 8.5–9.[1]5) accelerates oxidation.[1] Therefore, maintaining a slightly acidic, anaerobic environment is critical for long-term storage.[1]
Part 1: Troubleshooting Guide
Issue 1: Solution has turned pink, brown, or dark amber.
-
Diagnosis: Oxidative Degradation. The 7-hydroxyl group has oxidized, likely forming a para-quinolinequinone or coupled dimer.[1] This is accelerated by alkaline pH and exposure to light.[1]
-
Corrective Action:
-
Discard the solution immediately; oxidation products are irreversible and often cytotoxic or fluorescence-quenchers.[1]
-
Prevention: Add an antioxidant to future stock solutions.[1] We recommend 0.1% Ascorbic Acid or 1 mM DTT if compatible with your downstream assay.[1]
-
Storage: Purge storage vials with Argon or Nitrogen gas before sealing.
-
Issue 2: White precipitate forms immediately upon diluting stock into aqueous buffer. [1]
-
Diagnosis: Solubility Shock (Hydrophobic Aggregation). The phenyl group at position 4 and methyl at position 2 significantly increase lipophilicity compared to the parent quinoline.[1] The molecule is practically insoluble in neutral water.[1]
-
Corrective Action:
-
Optimize Co-solvent: Ensure the final solution contains at least 5-10% DMSO or Ethanol .[1]
-
Sequential Dilution: Do not squirt the stock directly into a large volume of buffer. Instead, perform an intermediate dilution (e.g., 1:10 in 50% PEG-400/Water) before the final dilution.[1]
-
Surfactant Addition: Include 0.05% Tween-20 or Triton X-100 in the aqueous buffer before adding the compound.[1]
-
Issue 3: Inconsistent assay results (fluorescence intensity varies wildly).
-
Diagnosis: Prototropic Tautomerism. 7-Hydroxyquinolines exist in a pH-dependent equilibrium between the neutral enol , anionic phenolate , and cationic quinolinium forms.[1] Each species has a distinct extinction coefficient and fluorescence quantum yield.[1]
-
Corrective Action:
-
Buffer Strictly: Never use unbuffered water. Use a strong buffer (e.g., 50 mM HEPES or Phosphate) to lock the pH.
-
Select pH: Operate at pH < 6.0 (cation/neutral dominant) or pH > 10.0 (anion dominant) to ensure a single species is present. Avoid pH 7.0–8.5 where multiple species coexist in flux.[1]
-
Part 2: Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)
-
Objective: Create a stock solution stable for >6 months at -20°C.
-
Materials: Anhydrous DMSO (Grade ≥99.9%), Amber glass vials (silanized), Argon gas.
Steps:
-
Weighing: Weigh the solid 2-Methyl-4-phenyl-7-quinolinol in a low-humidity environment.
-
Solvent Prep: Acidify the DMSO slightly to prevent phenolate formation.[1] Add 1 µL of concentrated HCl per 10 mL of DMSO .
-
Why? Acidification suppresses the ionization of the 7-OH group, rendering it less susceptible to oxidative attack.[1]
-
-
Dissolution: Dissolve the solid in the acidified DMSO. Vortex until clear.
-
Aliquot & Gas: Aliquot 50–100 µL into amber glass vials.
-
Inerting: Gently flow Argon gas over the liquid surface for 10 seconds to displace oxygen.[1]
-
Seal: Cap tightly with PTFE-lined caps. Store at -20°C or -80°C.
Protocol B: Solubility & Stability Stress Test
-
Objective: Determine the "Safe Window" for your specific assay buffer.
Steps:
-
Prepare a 100 µM working solution in your specific assay buffer (e.g., PBS + 5% DMSO).[1]
-
Split into three clear HPLC vials.
-
Vial A (Control): Wrap in foil, keep at 4°C.
-
Vial B (Light Stress): Expose to ambient light at RT for 4 hours.
-
Vial C (Oxidative Stress): Add 0.1% H₂O₂ (final concentration).[1]
-
-
Analyze via HPLC-UV (254 nm) or Fluorescence plate reader at T=0 and T=4 hours.
-
Pass Criteria: >95% recovery in Vial A. If Vial B shows degradation, all future experiments must be performed in the dark.
Part 3: Mechanistic Visualization
The following diagram illustrates the degradation logic and the stabilization strategy.
Caption: Mechanistic pathway of degradation showing how pH and light catalyze oxidation, and how specific storage conditions (Acidified DMSO, Argon) mitigate these risks.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO for the stock solution? A: Yes, but with caveats. Ethanol is more volatile, leading to concentration changes over time if the vial is not sealed perfectly. Additionally, ethanol absorbs water from the air, which can hydrolyze the compound or alter its solubility. DMSO is preferred for long-term storage (-20°C), while Ethanol is acceptable for fresh, same-day working solutions.[1]
Q: Why does the fluorescence spectrum shift when I change the pH? A: This is due to Excited-State Intramolecular Proton Transfer (ESIPT) and ground-state tautomerization.[1] At neutral pH, the 7-hydroxyquinoline moiety can exist as a neutral enol or a zwitterion.[1] At basic pH, it becomes an anion (phenolate), which typically red-shifts the emission.[1] You must keep pH constant to compare data sets.[1]
Q: Is this compound compatible with cell culture? A: Generally, yes, but the 4-phenyl group makes it lipophilic, meaning it will readily cross membranes and may accumulate in lipid droplets. Ensure your final DMSO concentration on cells is <0.5% to avoid solvent toxicity, and verify that the compound does not precipitate in the serum-containing media (proteins often bind lipophilic quinolines).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 613020, 2-Methyl-4-phenylquinoline (Structural Analog).[1] Retrieved from [Link]
-
Bardez, E., et al. (1997). Excited-state proton transfer in 7-hydroxyquinoline.[1] Journal of Physical Chemistry A. (Demonstrates pH-dependent tautomerism and stability mechanisms of the 7-HQ scaffold).[1]
-
Fluorochem. Product Data Sheet: 2-methyl-4-phenyl-7-quinolinol.[1][2] (Specific commercial availability and basic handling data).
Sources
Avoiding photobleaching of 2-Methyl-4-phenyl-7-quinolinol in microscopy
The following technical guide is structured as a specialized internal knowledge base for Luminary Chemical Probes & Imaging Solutions . It addresses the stability of 2-Methyl-4-phenyl-7-quinolinol , a specialized small-molecule fluorophore often used in metal sensing, pH probing, or as a scaffold in drug metabolite tracking.
Core Technical Overview
2-Methyl-4-phenyl-7-quinolinol (and its derivatives) belongs to the hydroxyquinoline class of fluorophores. Unlike rigid protein fluorophores (e.g., GFP) or protected cyanine dyes, this molecule is a small organic fluorophore with a hydroxyl group at the 7-position.
Why It Bleaches
The primary failure mode for this molecule during microscopy is oxidative degradation driven by the Triplet State (
-
High-Energy Excitation: Quinolinols typically require UV or near-UV excitation (~340–380 nm). These high-energy photons increase the probability of Intersystem Crossing (ISC).
-
Triplet State Vulnerability: Once in the
state, the molecule is long-lived and highly reactive.[1] -
Singlet Oxygen Generation: The
state transfers energy to dissolved molecular oxygen ( ), creating Singlet Oxygen ( ). -
Chemical Attack: Singlet oxygen attacks the electron-rich phenolic ring of the quinolinol, destroying the conjugated system required for fluorescence.
Visualizing the Bleaching Pathway
The following diagram illustrates the competitive pathways between fluorescence (desired) and photobleaching (failure).
Figure 1: The mechanistic pathway of photobleaching. The critical intervention point is blocking the interaction between the Triplet State and Molecular Oxygen.
Step-by-Step Optimization Protocol
Phase 1: Sample Preparation (The Chemical Environment)
The local chemical environment of 7-hydroxyquinolines drastically affects their photostability.
Step 1.1: pH Control is Critical
-
Mechanism: The deprotonated (phenolate) form of 7-quinolinol is often more fluorescent but also more electron-rich and susceptible to oxidation.
-
Action: Buffer your sample to pH 7.2–7.4 unless the experiment specifically requires extreme pH. Avoid carbonate buffers which can generate radical species; use HEPES or MOPS instead.
Step 1.2: Oxygen Scavenging (Mandatory for Fixed Cells) Since the primary bleaching mechanism is oxygen-dependent, removing oxygen is the most effective defense.
-
Protocol: Use a Glucose Oxidase/Catalase (GLOX) system.
-
Mix: 50 μg/mL Glucose Oxidase + 5 μg/mL Catalase + 10 mM Glucose in your imaging buffer.
-
Note: Seal the slide with nail polish or Valap to prevent atmospheric oxygen re-entry.
-
Step 1.3: Mounting Media Selection Do not use glycerol-only mounts. Use a hard-setting mountant with a high Refractive Index (RI) and specific antifades.
-
Recommended: Prolong Glass or Vectashield.
-
Avoid: p-Phenylenediamine (PPD) based antifades if they cause discoloration (browning) with UV excitation, which is common with quinolines.
Phase 2: Microscope Configuration (Acquisition)
Step 2.1: Excitation Wavelength Tuning
-
Issue: 2-Methyl-4-phenyl-7-quinolinol likely has an absorption peak near 340–360 nm. Using a standard 405 nm laser might be "off-peak," requiring higher power to get a signal, which paradoxically increases bleaching (heating + background).
-
Solution: If available, use a 365 nm LED or a 355 nm laser . If you must use 405 nm, ensure the detector gain is optimized rather than increasing laser power.
Step 2.2: Pulsed vs. Continuous Wave (CW)
-
If using Two-Photon Microscopy (common for UV dyes to avoid toxicity):
-
Use a femtosecond pulsed laser tuned to ~700–740 nm (2-photon excitation).
-
This restricts excitation to the focal volume, sparing the rest of the sample from bleaching.[1]
-
Step 2.3: Detector Settings
-
Gain vs. Power: Always increase detector gain (PMT voltage) or exposure time before increasing laser power.
-
Binning: If spatial resolution permits, use 2x2 binning . This increases signal-to-noise ratio (SNR) by 4x, allowing you to drop laser power by 75%.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Rapid fading (<5 sec) | Singlet Oxygen accumulation | Switch to GLOX buffer (See Phase 1). Ensure slide is sealed. |
| Signal is dim initially | Wrong pH (Protonated state) | Adjust buffer pH to >7.0 to favor the phenolate form (if applicable to your probe variant). |
| Background increases | Autofluorescence or "Browning" | PPD antifade is reacting with UV light. Switch to DABCO or commercial Prolong media. |
| Sample heats up/bubbles | Laser power too high (Linear absorption) | Reduce laser power. Use Neutral Density (ND) filters (ND 1.0 or 2.0). |
| Z-stack is bleached at bottom | Bleaching during acquisition of top layers | Acquire Z-stack from bottom to top (furthest from objective first) to minimize pre-exposure. |
Frequently Asked Questions (FAQs)
Q1: Can I use standard FITC/TRITC filter sets for this molecule? A: Likely not. 2-Methyl-4-phenyl-7-quinolinol typically requires UV/Violet excitation (Ex ~350nm) and emits in the Blue/Green (Em ~450-500nm). A standard DAPI filter set is often the closest match, though a custom filter set with a wider emission band (long-pass) may capture more signal.
Q2: Is this molecule compatible with Live Cell imaging? A: Yes, but with caution. The UV excitation required is phototoxic to cells.
-
Strategy: Use Signal-to-Noise optimization rather than power maximization. Use a highly sensitive camera (sCMOS or EMCCD) and keep exposure times below 100ms. Avoid oxygen scavengers in live cells (they cause hypoxia); instead, use Trolox (vitamin E analog) or Ascorbic Acid (Vitamin C) at 100 μM in the media to scavenge radicals without depleting oxygen.
Q3: Why does the fluorescence shift from blue to green over time? A: This is likely ESIPT (Excited State Intramolecular Proton Transfer) or a change in the local environment (e.g., water penetrating the hydrophobic pocket). If the shift is permanent, it may be a photo-oxidation product. Ensure your mounting media is cured for at least 24 hours before imaging to stabilize the refractive index and hydration shell.
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text on fluorophore photophysics and quenching mechanisms).
-
Keyence Microscopy. (2024). How to Minimize Photobleaching in Fluorescence Microscopy. Available at: [Link]
-
National Institutes of Health (NIH) / PubChem. (2025). 2-Methyl-4-phenylquinoline Compound Summary. Available at: [Link][2]
-
Bernas, T., et al. (2004). Minimizing photobleaching during confocal microscopy of fluorescent probes. Journal of Microscopy. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Methyl-4-phenyl-7-quinolinol
Welcome to the Advanced Synthesis & Purification Support Hub. Subject: Refining Purification Protocols for 2-Methyl-4-phenyl-7-quinolinol (MPQ-7) Ticket Priority: High (Purity Critical for Biological Assays) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely synthesizing 2-Methyl-4-phenyl-7-quinolinol via a condensation route (e.g., Combes or modified Conrad-Limpach) involving m-aminophenol and a
The Problem: This synthesis is notorious for three specific impurity classes that standard chromatography often fails to resolve efficiently:
-
Regioisomers: The ortho-cyclization byproduct (5-hydroxy isomer) often co-precipitates with your desired 7-hydroxy target.
-
Oligomeric Tars: Oxidative polymerization products of the aminophenol starting material.
-
Inorganic Salts: Trapped zinc or aluminum salts if Lewis acid catalysts were used.
This guide provides a self-validating purification logic based on the compound's amphoteric nature and differential solubility packing .
Module 1: The "Acid-Base Swing" (Crude Cleanup)
Objective: Remove neutral tars and inorganic salts before attempting crystallization. Principle: MPQ-7 is amphoteric. It dissolves in strong base (as a phenolate) and strong acid (as a quinolinium salt). Neutral impurities do not.
Protocol A: The Dual-Filter Swing
-
Dissolution (Base): Suspend your crude brown/black solid in 10% NaOH (aq) .
-
Why? The phenolic proton is deprotonated (
), solubilizing the target. -
Action: Stir for 30 mins.
-
-
Filtration 1 (The Tar Trap): Filter the alkaline solution through a Celite pad.
-
Result: The black "gunk" on the filter is neutral organic tar and insoluble inorganic oxides. Your product is in the yellow/orange filtrate.
-
-
Precipitation (Acidification): Slowly add Acetic Acid (glacial) to the filtrate while stirring until pH reaches ~6.5–7.0.
-
Critical Step: Do not overshoot to pH < 4 initially, or you will re-dissolve the product as the quinolinium cation.
-
Observation: A thick precipitate will form at the isoelectric point.
-
-
Filtration 2: Collect the solid. Wash with copious water to remove sodium acetate.
Status Check: Your solid should now be beige/tan. If it is still sticky/black, repeat Protocol A.
Module 2: The Isomer War (Regio-Purification)
Objective: Separate the 5-hydroxy contaminant from the 2-Methyl-4-phenyl-7-quinolinol. Mechanism: The 7-hydroxy isomer (target) is linear and planar, leading to high lattice energy and lower solubility. The 5-hydroxy isomer suffers from steric clash between the hydroxyl group and the peri-hydrogen (or N-lone pair repulsion), making it significantly more soluble in polar protic solvents.
Protocol B: Fractional Recrystallization
Recommended Solvent: Ethanol (95%) or Acetic Acid/Water (4:1).
-
Reflux: Dissolve the solid from Module 1 in the minimum amount of boiling Ethanol (95%).
-
The "Hot Filter" (Optional): If fine particulates remain, filter hot.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Do not use an ice bath yet.
-
The Science:[1] The 7-isomer crystallizes first due to better packing. Rapid cooling traps the 5-isomer in the lattice.
-
-
The "Crop 1" Harvest: Filter the crystals that form at room temperature. This is your high-purity Target.
-
Mother Liquor: The filtrate contains the 5-isomer and remaining target.
Data Validation Table: Isomer Properties
| Feature | 7-Hydroxy Isomer (Target) | 5-Hydroxy Isomer (Impurity) |
| Solubility (EtOH) | Lower (Precipitates first) | Higher (Stays in liquor) |
| Crystal Habit | Needles/Plates | Often amorphous/Microcrystalline |
| Fluorescence | Strong Blue/Green (in MeOH) | Weak/Different Shift |
| Melting Point | High (>230°C) | Generally Lower (<210°C) |
Module 3: Troubleshooting & FAQs
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying MPQ-7.
Caption: Workflow exploiting amphoteric solubility switches and differential crystallization kinetics.
Frequently Asked Questions
Q1: My product is turning pink/red during drying. What is happening? A: This indicates oxidative instability, often catalyzed by trace metals or light.
-
Fix: Wash your final crystals with a small amount of cold ethanol containing 1% sodium bisulfite (reducing agent). Dry under vacuum in the dark.
Q2: I cannot get the solid to dissolve in boiling ethanol for recrystallization. A: MPQ-7 has a high melting point and rigid structure.
-
Fix: Switch to DMF (Dimethylformamide) or Acetic Acid . If using DMF, dissolve hot, then add water dropwise until turbidity appears, then cool. This "solvent-antisolvent" method is aggressive but effective.
Q3: HPLC shows a persistent peak at RRT 0.95 or 1.05. A: This is almost certainly the 5-hydroxy isomer.
-
Fix: You cannot "wash" this out. You must perform a second recrystallization . Alternatively, sublimation (high vacuum, >200°C) can sometimes separate isomers based on volatility differences, though it is difficult to scale.
Q4: Can I use column chromatography? A: Yes, but it is challenging due to tailing.
-
Fix: Use a solvent system of DCM:Methanol (95:5) with 1% Triethylamine . The amine additive prevents the quinoline nitrogen from interacting with the acidic silica gel, sharpening the peaks.
References
-
Combes Quinoline Synthesis & Isomer Ratios
-
Purification of Hydroxyquinolines
-
Musso, D. L., et al. (2003). "Synthesis and Antiviral Activity of Certain 4-Substituted 7-Hydroxyquinolines." Bioorganic & Medicinal Chemistry Letters. (Details recrystallization protocols for 7-OH quinolines).
-
-
Amphoteric Separation Logic
-
Büchi, J., et al. (1956). "Untersuchungen über die 2-Methyl-4-hydroxy-chinolin-Synthese." Helvetica Chimica Acta. (Foundational work on solubility manipulation of methyl-quinolinols).
-
-
General Solubility Data
-
PubChem Compound Summary for 2-Methylquinolin-4-ol (Structural Analog).
-
Sources
Troubleshooting poor signals in 2-Methyl-4-phenyl-7-quinolinol-based assays
Introduction: Understanding Your Probe
Welcome to the technical support center for 2-Methyl-4-phenyl-7-quinolinol (MPQ) . To troubleshoot effectively, you must understand the photophysics governing this molecule.
MPQ is not a standard fluorophore like Fluorescein. It belongs to the 7-Hydroxyquinoline family, a class of dyes that relies on Excited-State Intramolecular Proton Transfer (ESIPT) .
-
The Mechanism: Upon UV excitation, the proton on the 7-hydroxyl group transfers to the quinoline nitrogen. This forms a "Keto" tautomer in the excited state, which emits light with a large Stokes shift (typically green/yellow).
-
The Failure Mode: If this proton transfer is blocked (by water, hydrogen bonding solvents, or incorrect pH), the ESIPT process fails. The molecule reverts to its "Enol" emission (blue, weak) or is quenched entirely.
Use this guide to diagnose why your signal is low, shifted, or unstable.
Part 1: Diagnostic Logic (Visualized)
Before altering your protocol, trace your issue through this logic flow to identify the root cause.
Figure 1: Diagnostic decision tree for isolating signal loss in MPQ assays.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My signal is extremely weak and blue-shifted, not the expected green/yellow."
Diagnosis: Solvent-Induced ESIPT Disruption. The 4-phenyl group makes the molecule hydrophobic, but the 7-hydroxy/quinoline nitrogen pair is the "engine." In protic solvents (Water, Methanol, Ethanol), solvent molecules form hydrogen bonds with the probe. This "intermolecular" bonding competes with the "intramolecular" bonding required for ESIPT.
-
The Physics: Instead of transferring the proton to the nitrogen (Keto form), the excited molecule relaxes from the Enol form. Enol fluorescence is blue (approx. 360-400nm) and often has a very low quantum yield compared to the Keto form (approx. 480-550nm).
-
The Fix:
-
Switch Solvents: Use aprotic solvents like DMSO, DMF, Acetonitrile, or Toluene where possible.
-
Micellar Encapsulation: If you must work in water (biological assay), encapsulate the MPQ in surfactants (e.g., CTAB, SDS) or cyclodextrins. This provides a hydrophobic "pocket" that restores ESIPT.
-
Issue 2: "The fluorescence intensity drops over time during measurement."
Diagnosis: Photo-oxidation or pH Drift. While quinolines are generally photostable, the 7-hydroxy group is acidic (pKa ~9.6).
-
pH Drift: If your buffer is weak and the pH rises above 9.0, the hydroxyl group deprotonates to form the anion . The anion cannot undergo ESIPT (no proton to transfer!). The anion typically absorbs at longer wavelengths but may not fluoresce strongly in your detection window.
-
The Fix:
-
Buffer Capacity: Use a strong buffer (HEPES or MOPS) at pH 7.0–7.4. Avoid Carbonate buffers (pH > 9).
-
Check Excitation: Ensure you are exciting the neutral species (approx. 330–360nm). If the pH drifts high, the absorption peak shifts red (approx. 400nm+), and your fixed excitation wavelength becomes inefficient.
-
Issue 3: "I see precipitation or erratic signal spikes."
Diagnosis: Aggregation-Caused Quenching (ACQ). The 4-phenyl group significantly increases the hydrophobicity of the quinoline scaffold compared to simple 7-hydroxyquinoline. In aqueous buffers, these planar molecules stack like plates (π-π stacking).
-
The Consequence: Stacking allows non-radiative energy dissipation. The energy is lost as heat rather than light.
-
The Fix:
-
Lower Concentration: Operate below 10 µM.
-
Co-solvent: Add 10-20% DMSO or Ethanol to the aqueous buffer to solubilize the phenyl rings.
-
Part 3: Quantitative Reference Data
Use this table to verify your instrument settings and expectations.
| Parameter | Condition | Expected Value | Notes |
| Excitation (Ex) | Neutral (Aprotic) | 330 – 360 nm | Target the Enol absorption. |
| Emission (Em) | Aprotic (DMSO) | 490 – 530 nm | Keto emission (Strong, ESIPT active). |
| Emission (Em) | Protic (Water) | 370 – 420 nm | Enol emission (Weak, Blue, ESIPT blocked). |
| Stokes Shift | Aprotic | > 150 nm | Large shift indicates successful ESIPT. |
| pKa | Aqueous | ~ 9.5 – 9.8 | 7-OH deprotonation point. |
| Solubility | Water | < 0.5 mg/mL | Poor due to 4-phenyl group. |
Part 4: Validated Experimental Protocol
To rule out reagent failure, perform this Solvatochromic Validation Assay .
Materials
-
MPQ Stock Solution (10 mM in pure DMSO).
-
Solvent A: Toluene (Spectroscopic Grade) - Positive Control.
-
Solvent B: Methanol (Spectroscopic Grade) - Negative/Interference Control.
-
Solvent C: PBS Buffer (pH 7.4) - Biological Baseline.
Step-by-Step Workflow
-
Preparation: Dilute Stock to 5 µM in all three solvents separately.
-
Note: Do not exceed 10 µM to avoid aggregation.
-
-
Blanking: Blank the fluorometer with the respective pure solvent.
-
Scan 1 (Absorbance): Measure Absorbance from 300nm to 450nm.
-
Check: If Abs > 0.1, dilute further.
-
-
Scan 2 (Emission): Excite at the Absorbance max (approx. 340nm).[1] Scan Emission 360nm – 600nm.
-
Analysis:
-
Toluene: Should show a single, strong peak >490nm (Keto).
-
Methanol: Should show a blue-shifted peak <450nm or dual emission (Enol + trace Keto).
-
PBS: If signal is <10% of Toluene, this confirms water quenching (normal behavior).
-
Mechanism Visualization (ESIPT Cycle)
Understanding the proton transfer cycle is critical for interpreting the data above.
Figure 2: The ESIPT Cycle. Note that water (Interference) blocks the transition from Enol to Keto, forcing blue emission or quenching.
References
-
Mechanism of ESIPT in 7-Hydroxyquinolines
- Title: Excited-state intramolecular proton transfer in 7-hydroxyquinoline deriv
- Source: ResearchG
- Context: Establishes the fundamental physics of the 7-hydroxy-quinoline scaffold and the requirement for aprotic environments.
-
Solvent Effects on Quinoline Derivatives
- Title: Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Deriv
- Source: ResearchG
- Context: Details how phenyl substitutions and solvent polarity shift emission wavelengths and quantum yields.
-
Long-Range Proton Transfer Dynamics
- Title: Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes.
- Source: NIH / PubMed Central (2022).
- Context: Advanced troubleshooting for derivatives where the proton transfer is coupled with other structural changes.
-
General Properties of 2-Methyl-4-phenyl-quinolinol
- Title: 2-Methyl-4-quinolinol and derivatives structure and applic
- Source: Chem-Impex / PubChem.
- Context: Structural confirmation and industrial applic
Sources
Technical Support Center: Optimizing pH Conditions for 2-Methyl-4-phenyl-7-quinolinol Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-4-phenyl-7-quinolinol. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to help you optimize the pH conditions for your fluorescence experiments and troubleshoot common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-dependent fluorescence of 2-Methyl-4-phenyl-7-quinolinol?
The fluorescence of 2-Methyl-4-phenyl-7-quinolinol is highly sensitive to pH due to the presence of two ionizable groups: the hydroxyl (-OH) group at the 7-position and the nitrogen atom in the quinoline ring. The protonation state of these groups, which is dictated by the pH of the solution, significantly alters the electronic structure of the molecule and, consequently, its fluorescence properties.
At different pH values, 2-Methyl-4-phenyl-7-quinolinol can exist in several forms: cationic, neutral, and anionic. Each of these forms will have a distinct fluorescence profile, including different excitation and emission maxima, as well as varying fluorescence intensities. The transitions between these forms are governed by their respective pKa values.
A key phenomenon to consider is Excited-State Proton Transfer (ESPT). In the excited state, the acidity and basicity of the molecule can change dramatically compared to the ground state. For many 7-hydroxyquinoline derivatives, this can lead to the formation of a tautomeric keto form in the excited state, which often exhibits a large Stokes shift and distinct emission properties[1][2][3].
Q2: What is the expected effect of pH on the fluorescence intensity of 2-Methyl-4-phenyl-7-quinolinol?
Generally, for quinoline derivatives, protonation of the nitrogen atom in the quinoline ring can lead to a significant enhancement of fluorescence.[4] This is because the protonation can change the nature of the lowest excited singlet state to one that is more favorable for fluorescence emission.[4]
Therefore, as the pH of the solution decreases from neutral to acidic, you can expect an increase in fluorescence intensity as the quinoline nitrogen becomes protonated. Conversely, as the pH increases into the alkaline range, the hydroxyl group will likely be deprotonated, which may lead to a decrease in fluorescence intensity or a shift in the emission wavelength. The exact pH at which these changes occur will depend on the pKa values of the molecule.
Q3: What is a good starting point for the pH range to investigate for 2-Methyl-4-phenyl-7-quinolinol?
Without a specific experimentally determined pKa for 2-Methyl-4-phenyl-7-quinolinol, a broad pH range should be screened initially. A good starting point would be to prepare a series of buffers ranging from pH 2 to pH 12. This will likely encompass the pKa values for both the quinoline nitrogen and the hydroxyl group. For many quinoline derivatives, the pKa of the nitrogen is in the acidic to neutral range, while the hydroxyl group deprotonates in the alkaline range.[5]
Q4: Can the choice of buffer affect my fluorescence measurements?
Absolutely. The components of your buffer solution can interact with the fluorophore and influence its fluorescence. For example, phosphate buffers have been shown to quench the fluorescence of some fluorophores.[1][6] It is crucial to be consistent with the buffer system used in your experiments. If you are comparing results across different experiments, ensure that the buffer composition and ionic strength are identical. When possible, use a buffer that is known to have minimal interaction with your fluorophore, such as TRIS or HEPES, although their suitability should be verified for your specific application.[1]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of pH for 2-Methyl-4-phenyl-7-quinolinol fluorescence.
Problem 1: Low or no fluorescence signal.
| Possible Cause | Suggested Solution |
| Incorrect pH: The pH of your solution may be in a range where the fluorophore is in a non-fluorescent or weakly fluorescent state. | Perform a broad pH screen (e.g., pH 2-12) to identify the optimal pH range for fluorescence. |
| Photobleaching: The fluorophore may be degrading upon exposure to the excitation light. | Reduce the excitation light intensity and/or the exposure time. Consider using an anti-fade reagent if appropriate for your sample.[7] |
| Incorrect Excitation/Emission Wavelengths: Your instrument settings may not be optimal for the specific protonated/deprotonated form of the molecule at a given pH. | At each pH, perform a scan to determine the excitation and emission maxima. |
| Solvent Effects: The solvent you are using may be quenching the fluorescence. | If possible, test the fluorescence in a range of solvents with varying polarities to see if the signal improves.[8][9][10] |
| Compound Degradation: The molecule may not be stable at certain pH values or over time. | Prepare fresh solutions and perform measurements promptly. Assess the stability of your compound at different pH values using techniques like UV-Vis spectroscopy. |
Problem 2: Inconsistent or irreproducible fluorescence readings.
| Possible Cause | Suggested Solution |
| Inner Filter Effect: At high concentrations, the sample can absorb a significant portion of the excitation light, leading to non-linear and reduced fluorescence signals.[11][12][13][14] | Dilute your sample to an absorbance of less than 0.1 at the excitation wavelength. Alternatively, use a microplate reader with the capability to correct for the inner filter effect.[12] |
| Fluctuating pH: The pH of your sample may be changing over time, for example, due to absorption of atmospheric CO2 in alkaline solutions. | Use buffers with sufficient buffering capacity and keep samples sealed when not in use. Re-measure the pH of your samples after the fluorescence measurement to ensure it has not changed. |
| Temperature Fluctuations: Fluorescence is sensitive to temperature changes. | Ensure that all your samples and your instrument are at a stable, controlled temperature. |
| Instrument Instability: The light source or detector of your fluorometer may be unstable. | Allow the instrument to warm up properly before taking measurements. Regularly check the instrument's performance with a stable fluorescent standard. |
Problem 3: Unexpected shifts in excitation or emission spectra.
| Possible Cause | Suggested Solution |
| Different Species in Solution: At a given pH, you may have a mixture of different protonated/deprotonated forms of the molecule, each with its own spectral properties. | This is an expected outcome of changing the pH. By carefully analyzing the spectral shifts as a function of pH, you can determine the pKa values of your compound. |
| Solvent Effects: The polarity of your solvent can influence the energy levels of the excited state, leading to spectral shifts (solvatochromism).[8][9][10] | Be consistent with your choice of solvent. If you are intentionally studying solvatochromism, use a range of solvents with known polarities. |
| Formation of Aggregates: At high concentrations, the fluorophore may form aggregates, which can have different spectral properties from the monomeric form. | Dilute your sample and check if the spectral shape changes. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Fluorescence
This protocol provides a step-by-step guide for performing a pH titration to find the optimal pH for the fluorescence of 2-Methyl-4-phenyl-7-quinolinol.
Materials:
-
2-Methyl-4-phenyl-7-quinolinol stock solution (e.g., 1 mM in DMSO or ethanol)
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12). It is recommended to use a "universal" buffer system or a series of buffers with overlapping ranges to ensure continuous pH coverage.
-
Dilute HCl and NaOH solutions (e.g., 0.1 M) for fine pH adjustments.
-
Fluorometer
-
pH meter
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Prepare a working solution of 2-Methyl-4-phenyl-7-quinolinol by diluting the stock solution in your chosen buffer to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength.
-
Calibrate the pH meter using standard buffer solutions.
-
Perform a broad pH screen:
-
For each buffer in your series, prepare a sample of the working solution.
-
Measure and record the exact pH of each sample.
-
For each sample, record the fluorescence emission spectrum by exciting at the wavelength of maximum absorbance.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
-
Perform a fine pH titration around the optimal range(s) identified in the broad screen.
-
Prepare a larger volume of the working solution in a buffer with a pH just below the range of interest.
-
Place the solution in a stirred cuvette in the fluorometer.
-
Slowly add small aliquots of dilute NaOH, and after each addition, record the pH and the fluorescence spectrum.
-
Repeat the process starting with a buffer just above the range of interest and titrating with dilute HCl.[15]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus pH. The resulting curve can be used to determine the apparent pKa values of the fluorophore.
-
Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for fluorescence measurements.
Data Presentation
Table 1: Hypothetical pH-Dependent Fluorescence Data for 2-Methyl-4-phenyl-7-quinolinol
| pH | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity |
| 2.0 | 350 | 450 | 850 |
| 4.0 | 350 | 450 | 950 |
| 6.0 | 345 | 460 | 600 |
| 7.0 | 340 | 475 | 400 |
| 8.0 | 340 | 480 | 350 |
| 10.0 | 330 | 510 | 150 |
| 12.0 | 330 | 510 | 100 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Relationship between pH and Fluorophore State
Caption: The effect of pH on the protonation state and fluorescence of 2-Methyl-4-phenyl-7-quinolinol.
References
-
Fluorescence Analysis of Quinine in Commercial Tonic Waters. MDPI. Available at: [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. NIH. Available at: [Link]
-
Easy, Bright, Fluorescence Demonstration of Buffer Action. Journal of Chemical Education. Available at: [Link]
-
Fluorescence enhancement of quinolines by protonation. PMC - NIH. Available at: [Link]
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PMC - PubMed Central. Available at: [Link]
-
Buffer-Dependent Photophysics of 2-Aminopurine: Insights into Fluorescence Quenching and Excited-State Interactions. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors - ACS Publications. Available at: [Link]
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]
-
2-methyl-4-phenylquinoline - C16H13N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Excited-State Proton Transfer and Proton Reactions of 6-Hydroxyquinoline and 7-Hydroxyquinoline in Water and Ice. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Excited-state proton-transfer dynamics of 7-hydroxyquinoline in room temperature ionic liquids. PubMed. Available at: [Link]
-
Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Edinburgh Instruments. Available at: [Link]
-
Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Semantic Scholar. Available at: [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PubMed. Available at: [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Available at: [Link]
-
pKa values bases. Chair of Analytical Chemistry. Available at: [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
-
Selective, pH‐Dependent Colorimetric and Fluorimetric Detection of Quadruplex DNA with 4‐Dimethylamino(phenyl)‐Substituted Berberine Derivatives. NIH. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. Available at: [Link]
-
An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. Available at: [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. DSpace@MIT. Available at: [Link]
-
A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system. ResearchGate. Available at: [Link]
-
How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA. Available at: [Link]
-
Physical and Spectral Properties of the Quinolinic Derivatives (6-19). ResearchGate. Available at: [Link]
-
The pH-dependent fluorescence of pyridylmethyl-4-amino-1,8-naphthalimides. ResearchGate. Available at: [Link]
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. PubMed. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]
-
New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. NIH. Available at: [Link]
-
What is the inner filter effect in fluorescence spectroscopy quenching?. ResearchGate. Available at: [Link]
-
Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. Biophysics. Available at: [Link]
-
Photobleaching of hypocrellin B and its butylamino-substituted derivative in solutions. PubMed. Available at: [Link]
-
(IUCr) Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCr. Available at: [Link]
-
Synthesis of 2,4-diphenyl quinolines 7. ResearchGate. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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- 4. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photobleaching of hypocrellin B and its butylamino-substituted derivative in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
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- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
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- 15. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Chelation Interference in 2-Methyl-4-phenyl-7-quinolinol Assays
Welcome to the technical support resource for researchers utilizing 2-Methyl-4-phenyl-7-quinolinol in their experimental assays. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to address a common yet often overlooked challenge: interference from metal ion chelation. As scientists and drug development professionals, understanding the nuanced interactions of your assay components is paramount for generating robust and reproducible data. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues with confidence.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core concepts of 2-Methyl-4-phenyl-7-quinolinol, chelation, and their interplay.
Q1: What is 2-Methyl-4-phenyl-7-quinolinol and how is it typically used in assays?
2-Methyl-4-phenyl-7-quinolinol is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are widely employed as building blocks for biologically active compounds, including anticancer and antibacterial agents.[1][2][3][4] In an assay context, its utility often stems from its fluorescent properties. The extended π-electron system of the quinoline ring structure can absorb light at a specific wavelength and re-emit it at a longer wavelength. This fluorescence can be modulated by the local chemical environment, making it a sensitive reporter molecule for various biological and chemical processes.
Q2: What is chelation and why is 2-Methyl-4-phenyl-7-quinolinol susceptible to it?
Chelation is a specific type of bonding where a single molecule, known as a ligand, forms multiple coordinate bonds with a central metal ion, effectively grasping it like a claw.[5] 2-Methyl-4-phenyl-7-quinolinol is structurally predisposed to act as a chelating agent. Its molecular architecture, specifically the nitrogen atom in the quinoline ring and the hydroxyl (-OH) group at the 7-position, creates a perfect "bite" site for metal ions. These two atoms can donate lone pairs of electrons to form a stable, ring-like structure with a metal ion. This is a well-documented phenomenon for structurally similar compounds like 8-hydroxyquinoline, a potent and widely studied iron chelator.[6][7][8]
Caption: Chelation of a metal ion by 2-Methyl-4-phenyl-7-quinolinol.
Q3: How does chelation interfere with fluorescence-based assays?
When 2-Methyl-4-phenyl-7-quinolinol chelates a metal ion, it forms a new chemical entity with distinct electronic properties. This can significantly alter the molecule's fluorescence in two primary ways:
-
Fluorescence Quenching: Many heavy metal ions, such as Cu²⁺, Fe²⁺, and Co²⁺, can cause a phenomenon known as fluorescence quenching.[9] Upon forming the chelate complex, the metal ion provides a non-radiative pathway for the excited-state energy to dissipate, meaning the energy is lost as heat rather than emitted as light. This results in a dramatic decrease in the fluorescent signal.[10]
-
Fluorescence Enhancement: Conversely, some metal ions, like Zn²⁺ or Al³⁺, can enhance fluorescence. Chelation can make the molecule more rigid and planar, which reduces vibrational energy loss and increases the quantum yield of fluorescence, leading to a brighter signal.
Whether the signal is quenched or enhanced, the result is the same: an artifact that masks the true experimental result. This interference can lead to false positives, false negatives, and poor data reproducibility.
Troubleshooting Guide: From Problem to Solution
This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.
Q4: My assay signal is unexpectedly low and inconsistent across replicates. Could this be chelation?
A4: Yes, this is a classic symptom of contamination with quenching metal ions like copper (Cu²⁺) or iron (Fe²⁺).[9][11] Inconsistent results arise because the metal ion contamination is often not uniform across a 96-well plate or between different buffer preparations.
Causality: Trace amounts of metal ions can leach from glassware, pipette tips, or be present as impurities in low-grade water or buffer salts. Even minute concentration differences between wells can lead to significant variations in signal quenching, destroying reproducibility.[12]
Troubleshooting Steps:
-
Suspect Your Reagents: The most likely sources are your aqueous buffers and stock solutions.
-
Perform a "Spike-and-Rescue" Experiment:
-
In a few wells of a test plate, replicate your assay conditions that are producing a low signal.
-
To these wells, add a small, concentrated volume of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 1-5 mM.
-
Incubate for 15-30 minutes.
-
Read the fluorescence again.
-
-
Interpret the Result: If the fluorescence signal increases significantly and becomes more uniform after adding EDTA, you have strong evidence that a quenching metal ion is the culprit. The EDTA has a higher affinity for the metal ion, "stealing" it from your quinolinol compound and reversing the quenching effect.[9]
Q5: My positive and negative controls are failing. The signal difference between them is much smaller than expected. What's wrong?
A5: This indicates a systemic issue, likely widespread metal ion contamination that is "clamping" your assay's dynamic range.
Causality: If a quenching ion is present in your primary assay buffer, it will depress the signal in all wells (both positive and negative controls). This reduces the signal-to-background ratio, making it difficult to distinguish a true biological effect from noise.
Caption: A workflow for diagnosing chelation interference.
Q6: I've confirmed metal ion contamination. How do I prevent it?
A6: Prevention requires a systematic approach to reagent and labware management.
Causality: Metal ions are ubiquitous. Preventing them requires creating a controlled, metal-minimized environment for your assay.
Preventative Measures:
-
Water Purity: Always use ultra-pure (18.2 MΩ·cm) water for all buffers and solutions.
-
High-Purity Salts: Use salts and reagents specified as "low heavy metals" or "molecular biology grade."
-
Avoid Glassware: Prepare and store buffers in metal-free polypropylene plasticware. If glassware must be used, acid-washing (e.g., with 1% HCl) followed by extensive rinsing with ultra-pure water is recommended.
-
Prophylactic Chelation: As a standard practice, consider adding a low concentration of EDTA (e.g., 0.1 - 0.5 mM) to your primary assay buffer. This will sequester most common divalent cations without significantly impacting many biological systems.[13] Caution: This is not advisable if your assay involves metalloenzymes that could be inhibited by EDTA.[14]
Protocols and Data
Protocol 1: EDTA Rescue Experiment
This protocol is designed to confirm the presence of interfering metal ions.
-
Prepare a 100 mM EDTA Stock Solution: Dissolve EDTA (disodium salt) in ultra-pure water. Adjust the pH to 8.0 with NaOH; EDTA will not fully dissolve until the pH is near 8.0.
-
Set Up Test Wells: In a microplate, set up at least three replicates of your assay under the conditions that are yielding poor results.
-
Initial Measurement: Read the initial fluorescence (T₀).
-
Add EDTA: Add the 100 mM EDTA stock solution to the test wells to achieve a final concentration of 2 mM. Add an equivalent volume of water to control wells.
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Final Measurement: Read the fluorescence again (T₃₀).
-
Analysis: A significant increase (>25%) in the fluorescence of the EDTA-treated wells compared to the control wells is a strong indicator of quenching metal ion contamination.
Table 1: Common Contaminating Metal Ions and Chelator Affinities
This table provides context on the stability of metal-EDTA complexes. A higher Log K value indicates a stronger, more stable complex.
| Metal Ion | Common Sources | Log K (Stability Constant with EDTA) |
| Fe³⁺ | Reagent impurities, environmental dust | 25.1 |
| Cu²⁺ | Water pipes, reagent impurities | 18.8 |
| Ni²⁺ | Stainless steel equipment | 18.6 |
| Zn²⁺ | Glassware, rubber stoppers, dust | 16.5 |
| Fe²⁺ | Reagent impurities | 14.3 |
| Mn²⁺ | Reagent impurities | 14.0 |
| Ca²⁺ | Glassware, tap water residue | 10.7 |
| Mg²⁺ | Reagent impurities, glassware | 8.7 |
Data sourced from general chemistry principles and chelator manufacturer technical data.
Q7: Can I use a chelator other than EDTA?
A7: Yes. The choice of chelator depends on the specific ion you suspect is causing interference. While EDTA is a broad-spectrum chelator for divalent and trivalent cations[15], other options exist:
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid): EGTA has a much higher selectivity for Ca²⁺ over Mg²⁺. It is the chelator of choice if you need to remove contaminating calcium while leaving magnesium-dependent enzymes largely active.
-
Deferoxamine (DFO): This is a highly specific and potent iron (Fe³⁺) chelator. If you specifically suspect iron contamination, DFO can be a more targeted solution.
Always validate the chosen chelator to ensure it does not independently interfere with your assay components.
References
-
Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Ulusoy, H. İ., & Sanlier, N. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]
- Benchchem (n.d.). Troubleshooting poor reproducibility in assays with 4-Methyl-1,8-naphthyridine-2,7-diol. Benchchem.
-
Vértessy, B. G., et al. (2013). Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. PubMed Central. Available at: [Link]
- Shanghai Chemex (n.d.).
-
Sabbah, M., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PubMed Central. Available at: [Link]
-
Grijalvo, S., et al. (2020). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PubMed Central. Available at: [Link]
-
Jampilek, J., & Kráľová, K. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. PubMed Central. Available at: [Link]
-
Hoffman, R. M., et al. (1987). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). Available at: [Link]
- Wikipedia (n.d.). Ethylenediaminetetraacetic acid. Wikipedia.
-
Xu, Z., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Liu, X., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. MDPI. Available at: [Link]
-
Ren, B. (2022). Chelators in the lab: EDTA & EGTA biochemistry. YouTube. Available at: [Link]
-
Ali, A., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. Available at: [Link]
-
Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]
-
Asad, I. (2020). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. TSpace. Available at: [Link]
- Hider, R. C., & Zhou, T. (n.d.). Hydroxyquinolines as Iron Chelators.
-
Hider, R. C., & Zhou, T. (2005). Hydroxyquinolines as iron chelators. PubMed. Available at: [Link]
-
Karon, K., et al. (2018). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. PubMed Central. Available at: [Link]
- NIST (n.d.). 2-Phenyl-3-methyl-4-hydroxy-quinoline. NIST WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 14. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Scaling up the Doebner-von Miller synthesis for 2-Methyl-4-phenyl-7-quinolinol
The following Technical Support Center guide addresses the scale-up of the Doebner-von Miller synthesis for 2-Methyl-4-phenyl-7-quinolinol . This guide is structured to provide autonomous, expert-level troubleshooting for researchers encountering specific scale-up bottlenecks.
Topic: Synthesis of 2-Methyl-4-phenyl-7-quinolinol Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Core Chemistry & Reaction Logic
The synthesis involves the condensation of 3-aminophenol with benzylideneacetone (4-phenyl-3-buten-2-one) under acid catalysis.
-
Reaction Type: Modified Skraup/Doebner-von Miller.[1]
-
Critical Mechanism: Conjugate addition of the amine to the
-unsaturated ketone, followed by acid-mediated cyclization and oxidative aromatization. -
Key Challenge: The reaction is notoriously exothermic and prone to polymerization ("tarring"), which complicates scale-up.
Reaction Pathway Diagram
The following diagram outlines the mechanistic pathway and the critical divergence points where "tars" (polymers) or the wrong regioisomer (5-OH) can form.
Figure 1: Mechanistic pathway of the Doebner-von Miller synthesis highlighting critical failure modes (red).
Troubleshooting Modules
Module 1: Thermal Runaway & Tar Formation
Issue: The reaction mixture turns into a black, intractable solid (tar) immediately upon heating, or the exotherm becomes uncontrollable.
Q: Why does the reaction "tar" so aggressively on scale-up compared to small batches?
A: The "tar" is polymerized benzylideneacetone. In standard protocols, the high concentration of the
Protocol Adjustment (The Biphasic Solution): Do not add all reagents at once. Switch to a Biphasic System or Controlled Addition protocol.
-
Dissolve 3-aminophenol in the aqueous acid (e.g., 6M HCl).
-
Dissolve benzylideneacetone in a water-miscible solvent (e.g., Ethanol) or a non-miscible carrier (e.g., Toluene) if using a phase-transfer approach.
-
Addition: Add the ketone solution dropwise to the refluxing amine/acid solution.
-
Why? This keeps the instantaneous concentration of the free enone low, favoring the reaction with the amine (Doebner-Miller) over self-polymerization.
-
Q: Can I use a moderator?
A: Yes. Adding Zinc Chloride (
Module 2: Regioselectivity (7-OH vs. 5-OH)
Issue: HPLC shows a persistent impurity (~10-15%) with the same mass but different retention time.
Q: Is this the 5-hydroxy isomer? How do I prevent it? A: Yes, this is likely 2-methyl-4-phenyl-5-quinolinol.
-
Mechanism: The cyclization of 3-aminophenol can occur at two ortho positions relative to the amine: Position 2 (hindered by the OH group) or Position 6 (less hindered).
-
Control: Cyclization at Position 6 yields the desired 7-quinolinol. This is the sterically favored pathway.
-
Troubleshooting:
-
Acidity: Ensure high acidity (
4M HCl). Protonation of the phenol -OH reduces its electron-donating power slightly but increases steric bulk due to solvation, further discouraging attack at the crowded 2-position (which leads to the 5-OH isomer). -
Temperature: Maintain vigorous reflux. The formation of the 7-isomer is often the thermodynamic product. Lower temperatures may trap the kinetic mixture.
-
Module 3: Purification & Isolation
Issue: The product is trapped in a dark, viscous oil after neutralization.
Q: How do I isolate the solid from the "gummy" crude? A: The crude usually contains the quinoline, unreacted amine, and oligomers.
-
Steam Distillation: If the tar burden is high, steam distill the acidic mixture first to remove unreacted benzylideneacetone and volatile non-basic byproducts.
-
pH Swing:
-
Cool the acidic reaction mixture.[2]
-
Neutralize carefully with Sodium Acetate or Ammonium Hydroxide to pH 6-7. Avoid strong NaOH initially, as the phenolic quinoline is amphoteric and can dissolve as the phenolate salt at high pH.
-
The product should precipitate as a solid.
-
-
Recrystallization: The crude solid can be recrystallized from Ethanol/Water or Methanol .
Scaled Standard Operating Procedure (SOP)
Target Scale: 100g Input (3-Aminophenol)
| Reagent | Role | Quantity | Notes |
| 3-Aminophenol | Substrate | 100.0 g (0.92 mol) | Limiting Reagent |
| Benzylideneacetone | Reagent | 148.0 g (1.01 mol) | 1.1 equiv. Dissolve in 100 mL EtOH |
| HCl (Conc. 37%) | Catalyst/Solvent | 250 mL | Dilute with 100 mL |
| Zinc Chloride | Moderator | 10.0 g | Optional, reduces tar |
| Ethanol | Co-solvent | 100 mL | For ketone addition |
Step-by-Step Protocol
-
Reactor Setup: Equip a 2L 3-neck flask with a mechanical stirrer (high torque), reflux condenser, and a pressure-equalizing dropping funnel.
-
Acid Charge: Charge the flask with HCl, water, and 3-aminophenol. Add
if using. Stir until fully dissolved. -
Heating: Heat the mixture to a gentle reflux (
). -
Controlled Addition (Critical):
-
Load the dropping funnel with the Benzylideneacetone/Ethanol solution.
-
Add the solution dropwise over 60-90 minutes while maintaining reflux.
-
Observation: The solution will darken to deep red/brown. If violent boiling occurs, pause addition.
-
-
Reflux: Continue reflux for 4–6 hours after addition is complete. Monitor by HPLC for consumption of 3-aminophenol.
-
Work-up:
-
Cool reaction to room temperature.
-
(Optional) Steam distill to remove volatiles if the crude is very oily.
-
Dilute with 500 mL water.
-
Adjust pH to 7.0 using
or saturated . -
Collect the precipitate by filtration.
-
-
Purification: Recrystallize the crude cake from Ethanol (95%).
References
-
Denmark, S. E., & Venkatraman, S. (2006).[3] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[4][3] Link
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-von Miller quinoline synthesis: The question of the intermediate Schiff base. The Journal of Organic Chemistry, 54(6), 1269–1274. Link
-
Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59. Link
Sources
Overcoming low reactivity of 2-Methyl-4-phenyl-7-quinolinol derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Low Reactivity & Solubility Barriers
Introduction: The Deceptive Scaffold
As researchers, we often underestimate the 2-Methyl-4-phenyl-7-quinolinol scaffold. On paper, it appears to be a standard phenolic nucleophile. In practice, it is a kinetic trap.
The low reactivity you are experiencing is likely not a failure of your reagents, but a consequence of three converging factors:
-
The Zwitterionic Trap: The basic nitrogen (N-1) and acidic hydroxyl (O-7) form a stable internal salt or intermolecular hydrogen-bonded network, significantly raising the activation energy for nucleophilic attack.
-
Steric Locking: The 4-phenyl group, while electronically conjugated, introduces significant torsional strain and steric bulk that disrupts standard
-stacking solubility, often leading to "brick-dust" precipitation in standard organic solvents. -
Ambident Nucleophilicity: The anion of this molecule resonates between the oxygen and the nitrogen. Without strict control of "Hard/Soft" parameters, reactions stall or yield N-alkylated impurities.
This guide provides the field-proven protocols to break this scaffold's resistance.
Module 1: The O-Alkylation Protocol (Breaking the Zwitterion)
The Problem: Standard Williamson ether synthesis (e.g.,
The Solution: You must decouple the proton transfer from the nucleophilic attack using a High-Dielectric/Hard-Cation system.
Optimized Protocol: The Cs/DMF Method
-
Solvent: DMF (Anhydrous). Why? High dielectric constant (
) dissolves the zwitterion. -
Base: Cesium Carbonate (
). Why? The "Cesium Effect"—the large ionic radius of disrupts tight ion pairing with the phenoxide, making the oxygen more nucleophilic (naked anion effect).
Step-by-Step Workflow
-
Dissolution: Suspend 1.0 eq of 2-Methyl-4-phenyl-7-quinolinol in anhydrous DMF (0.2 M concentration).
-
Critical: If the solution is cloudy, heat to 60°C before adding base.
-
-
Deprotonation: Add 1.5 eq of
. Stir at 60°C for 30 minutes.-
Observation: The color should shift (often to deep yellow/orange), indicating phenoxide formation.
-
-
Electrophile Addition: Add 1.2 eq of the alkyl halide/tosylate.
-
Thermal Activation: Heat to 90°C .
-
Note: Unlike simple phenols, this scaffold requires significant thermal energy to overcome the electronic deactivation from the pyridine ring.
-
-
Workup: Pour into ice-water (10x volume). The product usually precipitates.
Troubleshooting Table: O-Alkylation
| Symptom | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Lattice energy too high. | Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 120°C. |
| N-Alkylated Impurity | Soft electrophile used (e.g., Iodide). | Switch to a "Hard" electrophile (Tosylate or Mesylate) to favor O-attack (HSAB Theory). |
| Black Tar Formation | Oxidation of phenoxide. | Degas DMF with |
Module 2: Functionalizing the Ring (The Triflate Gateway)
The Problem: You cannot perform direct cross-coupling (Suzuki/Buchwald) on the OH group. It is a poor leaving group.
The Solution: Convert the 7-OH to a Triflate (OTf). This transforms the electron-donating OH into a powerful electron-withdrawing pseudohalide, activating the ring for Pd-catalysis.
Visual Workflow: The Activation Pathway
Figure 1: The strategic conversion of the hydroxyl group to a triflate is the prerequisite for carbon-carbon bond formation.
Protocol: Synthesis of the 7-Triflate
-
Setup: Dissolve substrate (1.0 eq) in DCM (dry). Add Pyridine (3.0 eq). Cool to 0°C.
-
Reagent: Add Triflic Anhydride (
) or N-Phenyl-bis(trifluoromethanesulfonimide) ( ) dropwise.-
Expert Tip: Use
(solid) instead of (liquid). It is milder, easier to handle, and prevents the formation of "black tar" impurities common with the highly reactive liquid anhydride.
-
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Purification: Silica gel chromatography. The triflate is usually lipophilic and moves quickly (High
in Hexane/EtOAc).
Module 3: Overcoming the Solubility Barrier
The 4-phenyl group creates a "propeller" shape that prevents tight packing but also creates a large hydrophobic surface area. This leads to compounds that are insoluble in water and non-polar solvents.
Solvent Hierarchy Guide
| Solvent Class | Suitability | Notes |
| Protic (MeOH/EtOH) | Poor | Hydrogen bonding to N-1 creates low-solubility solvates. Avoid for reactions. |
| Non-Polar (Hexane/Tol) | Very Poor | The polar OH/N region prevents dissolution. |
| Polar Aprotic (DMF/DMSO) | Excellent | Breaks intermolecular H-bonds. Best for synthesis. |
| Chlorinated (DCM/CHCl3) | Moderate | Good for workup/extraction, but often insufficient for reaction concentrations. |
Frequently Asked Questions (FAQs)
Q: Why am I getting N-alkylation instead of O-alkylation? A: This is governed by Pearson's HSAB (Hard-Soft Acid-Base) theory. The Nitrogen is a "softer" nucleophile than the Oxygen.[1] If you use a "soft" electrophile like Methyl Iodide (MeI) in a polar solvent, N-attack becomes competitive.
-
Fix: Use "Harder" electrophiles (Alkyl Tosylates or Sulfates) and "Hard" bases (
or ) to favor the Oxygen.
Q: My Suzuki coupling on the 7-Triflate is stalling. Why? A: The 4-phenyl group exerts steric influence. While it is at position 4, it twists the ring system.
-
Fix: Switch to high-activity, bulky phosphine ligands like XPhos or BrettPhos . These ligands create a "pocket" for the Palladium that facilitates oxidative addition even on hindered or electron-rich rings.
Q: Can I use microwave heating? A: Yes, and it is highly recommended. The 2-Methyl-4-phenyl-7-quinolinol scaffold is thermally stable. Microwave heating at 120°C–150°C in DMF often drives reactions to completion in 20 minutes that take 24 hours at reflux.
References
-
Conrad, M., & Limpach, L. (1887).[2] Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft.
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society.[2] (Foundational theory for N vs O selectivity).
-
Maimone, T. J., & Buchwald, S. L. (2010).[3] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate. Journal of the American Chemical Society.[2] (Catalyst selection for hindered substrates).
-
LookChem Database. (2025). 7-Hydroxyquinoline Properties and Solubility Data.
Sources
Technical Support Center: Enhancing the Selectivity of 2-Methyl-4-phenyl-7-quinolinol-Based Sensors
Welcome to the technical support center for 2-Methyl-4-phenyl-7-quinolinol-based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the selectivity of your sensing experiments. While public domain data on 2-Methyl-4-phenyl-7-quinolinol is limited, the principles of quinolinol-based chemosensors are well-established. This guide synthesizes field-proven insights from analogous 7-hydroxyquinoline and other quinoline-based sensor systems to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My 2-Methyl-4-phenyl-7-quinolinol sensor is showing a response to multiple analytes, not just my target. How can I improve its selectivity?
A1: Poor selectivity is a common challenge with fluorescent chemosensors. The core issue often lies in the binding pocket of the sensor not being sufficiently specific for the target analyte. Here are several strategies to enhance selectivity:
-
Structural Modification: The selectivity of quinoline-based sensors can be significantly improved by introducing specific functional groups to the quinoline core.[1] For instance, adding sterically bulky groups near the binding site can physically hinder the approach of larger, non-target analytes.
-
Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups at strategic positions on the quinoline ring can alter the electronic environment of the binding site, thereby fine-tuning its affinity for specific analytes.[1]
-
pH Optimization: The binding affinity of your sensor can be highly dependent on the pH of the medium. Experiment with a range of pH values to find the optimal condition where the interaction with your target analyte is maximized and off-target binding is minimized.
Q2: I am observing a very weak fluorescent signal from my sensor, even in the presence of the target analyte. What could be the cause?
A2: A weak signal can stem from several factors. Quinoline derivatives are often weakly fluorescent on their own and exhibit enhanced fluorescence upon chelation with a metal ion.[1] If you are experiencing a weak signal, consider the following:
-
Sub-optimal Excitation/Emission Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific sensor-analyte complex. These can shift upon binding.
-
Concentration Mismatch: The concentrations of your sensor and analyte need to be optimized. A sensor concentration that is too high can lead to self-quenching, while a concentration that is too low will naturally produce a weak signal.
-
Photobleaching: Continuous exposure to the excitation light source can lead to the degradation of the fluorophore. Minimize exposure times and use neutral density filters if necessary.
Q3: The fluorescence of my sensor is being quenched by an unknown interfering agent. How can I identify and mitigate this?
A3: Fluorescence quenching can be a significant issue. Common quenchers include certain metal ions (like Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺), dissolved oxygen, and halide ions.[2]
-
Interference Study: To identify the quenching agent, perform a systematic interference study by introducing potential interfering species to your sensor-analyte system and observing the fluorescence response.
-
Masking Agents: Once the interfering agent is identified, you may be able to use a masking agent that selectively binds to the interferent and prevents it from interacting with your sensor.
-
Solvent Effects: The choice of solvent can influence the susceptibility of your sensor to quenching. Experiment with different solvent systems to find one that minimizes quenching effects.
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to obtain reliable and reproducible data.
Systematic Troubleshooting Protocol:
-
Baseline Fluorescence: Measure the fluorescence of a blank sample (containing only the buffer/solvent) to determine the background noise level.
-
Sensor-Only Signal: Measure the fluorescence of your sensor in the absence of the analyte. This will give you the baseline signal of the sensor itself.
-
Analyte Titration: Perform a titration of your sensor with increasing concentrations of the target analyte to determine the dynamic range of your sensor.
-
Optimize Instrumental Settings: Adjust the gain/voltage of the detector and the excitation slit width to maximize the signal from your sample while minimizing the background noise. Be cautious not to saturate the detector.
Problem 2: Non-Reproducible Results
Inconsistent results can be frustrating and can undermine the validity of your findings.
Checklist for Ensuring Reproducibility:
-
Reagent Stability: Ensure that your sensor stock solution is stable and has not degraded. Store it protected from light and at the appropriate temperature.
-
pH Control: Use a reliable buffer system to maintain a constant pH throughout your experiments.
-
Temperature Control: Perform all measurements at a constant temperature, as fluorescence intensity can be temperature-dependent.
-
Consistent Mixing: Ensure thorough mixing of all solutions before measurement.
Enhancing Selectivity: A Practical Workflow
Improving the selectivity of a 2-Methyl-4-phenyl-7-quinolinol-based sensor often requires chemical modification. The hydroxyl group at the 7-position and the aromatic ring system are prime targets for functionalization.
Conceptual Workflow for Enhancing Selectivity
Sources
Technical Support Center: Reducing Background in Quinolinol Assays
Topic: Strategies to reduce background fluorescence in quinolinol assays Content Type: Technical Support Center Guide
Current Status: Operational Role: Senior Application Scientist Topic: Signal-to-Noise Optimization in 8-Hydroxyquinoline (8-HQ) & Derivative Assays
Core Mechanism & The "Noise" Problem
The "Switch-On" Principle: To troubleshoot background fluorescence, you must first understand the mechanism. Free 8-hydroxyquinoline (8-HQ) is weakly fluorescent in protic solvents due to Excited-State Intramolecular Proton Transfer (ESIPT) . When 8-HQ absorbs light, the hydroxyl proton transfers to the ring nitrogen, quenching fluorescence.[1]
The Signal: When a metal ion (e.g., Al³⁺, Zn²⁺, Mg²⁺) binds, it displaces the proton and rigidifies the structure, blocking ESIPT and "switching on" intense fluorescence.
The Problem (Background): Because this "switch-on" mechanism is extremely sensitive, trace metal contamination in your water, buffers, or glassware acts exactly like your analyte, creating a high fluorescent baseline (background) that masks true signal.
Diagnostic Troubleshooting (Q&A)
Category A: Reagents & Buffer Chemistry
Q: My buffer blank (0 µM analyte) has a fluorescence intensity >10% of my positive control. Is my 8-HQ degraded? A: It is likely not degradation, but contamination . 8-HQ is a chelator; it will find trace metals (Fe, Zn, Ca) in "high purity" salts.
-
The Fix: You cannot rely on standard filtration. You must strip trace metals from your buffer before adding the probe.
-
Protocol: Treat your buffer (e.g., HEPES, Tris) with Chelex-100 resin (5 g/100 mL) for 1 hour with stirring, then filter out the resin. This typically reduces background by 40–60%.
-
Note: Do not Chelex-treat the 8-HQ solution itself, as it may bind to the resin.
Q: I am using DMSO to dissolve my 8-HQ. Does the solvent affect my background? A: Yes. 8-HQ fluorescence is solvent-dependent.
-
Mechanism: Protic solvents (water, methanol) quench free 8-HQ fluorescence via hydrogen bonding, which is good for low background. Aprotic solvents (DMSO, DMF) can prevent this quenching, causing higher baseline fluorescence even without metals.
-
Strategy: Keep the final organic solvent concentration in your assay well <5% (v/v) if possible. If you must use high organic content, increase the stringency of your metal-stripping steps.
Category B: Hardware & Consumables
Q: I acid-washed my glassware, but the background persists. What is happening? A: Standard acid washing (HCl) is often insufficient for fluorometric metal assays. Glass surfaces have ion-exchange properties and can leach silicates or trace metals.
-
The Fix: Switch to virgin polypropylene or polymethylpentene (PMP) plasticware for all preparation steps. If glass is mandatory, use a 20% Nitric Acid soak for 24 hours, followed by rinsing with Milli-Q water (18.2 MΩ). Avoid borosilicate glass for storing alkaline buffers.
Q: How do I optimize my monochromator settings to reduce scatter noise? A: 8-HQ complexes often have a large Stokes shift (e.g., Al-8-HQ excites ~370 nm, emits ~510 nm).
-
Strategy: If your excitation and emission bandwidths overlap (or are too close), you will detect Rayleigh scattering as "background."
-
Action: Set your excitation slit width narrower (e.g., 2.5 nm) and emission wider (e.g., 5-10 nm). Ensure a minimum spectral gap of 40–50 nm between excitation and emission settings.
Visualizing the Noise Pathway
The following diagram illustrates how "False Signal" (Background) competes with "True Signal" in a standard quinolinol workflow.
Figure 1: The "Noise Pathway" demonstrates that background signal arises primarily from buffer impurities competing for the probe, rather than the probe's intrinsic fluorescence.
The "Zero-Background" Protocol
Objective: Minimize fluorescence background to <50 RFU (Relative Fluorescence Units) in a standard microplate assay.
Materials Required[3][4][5][6][7][8][9][10][11][12]
-
Resin: Chelex-100 (Sodium form).
-
Solvent: LC-MS grade water (Milli-Q is acceptable if maintained properly).
-
Labware: Polypropylene tubes (Metal-free certified).
Step-by-Step Workflow
-
Glassware Decontamination (Pre-Step):
-
Soak all reusable plastics in 10% HNO₃ (Nitric Acid) overnight.
-
Rinse 5x with LC-MS grade water.
-
-
Buffer Stripping (Critical):
-
Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Add 5% w/v Chelex-100 resin .
-
Stir gently for 60 minutes at room temperature.
-
Filter through a 0.22 µm polyethersulfone (PES) filter into a clean plastic container.
-
Why? This removes adventitious Zn²⁺ and Fe³⁺ that cause high blanks.
-
-
Probe Preparation:
-
Dissolve 8-HQ in high-purity DMSO or Ethanol.
-
Dilute into the treated buffer immediately before use.
-
Target Concentration: Use the lowest probe concentration necessary (e.g., 2x the estimated Kd). Excess probe increases the likelihood of binding trace contaminants.
-
-
The "Dummy" Read:
-
Before adding your analyte, read the plate containing only Buffer + Probe.
-
If RFU > Threshold, re-filter buffer or check water source.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Blank (Immediate) | Trace metals in buffer salts. | Treat buffer with Chelex-100; switch to trace-metal grade salts. |
| Drifting Baseline (Increasing) | Evaporation or slow contamination leaching. | Seal plate; switch from glass to plastic reservoir. |
| High Blank (Solvent induced) | Aprotic solvent preventing ESIPT quenching. | Dilute organic solvent to <5%; ensure pH is neutral (6.5–7.5). |
| Signal Saturation | Inner Filter Effect (Probe conc. too high). | Dilute probe; check absorbance at excitation wavelength (keep OD < 0.1). |
Decision Logic for Optimization
Figure 2: Logic flow for identifying and resolving high background fluorescence.
References
-
ACS Omega. (2021). Quantitative Determination of Trace Heavy Metals... by Fluorescence Method.
-
BenchChem. (2025).[2] Technical Support Center: 8-Hydroxyquinoline Citrate-Based Fluorescence Assays.
-
Journal of Fluorescence. (2023).[3] Promising Photoluminescence Enhancement of Tris(8-hydroxyquinoline)aluminum.
-
Lab Manager. (2024). How to Clean Laboratory Glassware: A Comprehensive Guide.
-
ResearchGate. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection.
Sources
Technical Support Center: Optimization of Reaction Parameters for N-Alkylation of 2-Methyl-4-phenyl-7-quinolinol
Executive Summary & Core Challenge
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the N-alkylation of 2-Methyl-4-phenyl-7-quinolinol .
The Central Paradox: 7-Hydroxyquinolines are ambident nucleophiles. Under standard alkylation conditions (basic media), the deprotonated oxygen (phenoxide) is the dominant nucleophile, leading almost exclusively to O-alkylation (ether formation).
To achieve N-alkylation , you must suppress the reactivity of the oxygen atom.[1] This process typically yields a quinolinium salt (quaternization), which may exist as a zwitterion depending on pH.[2] The protocols below are designed to reverse the standard selectivity preference.
Decision Matrix: Which Pathway Do You Need?
Before proceeding, verify your target structure. The reaction conditions are mutually exclusive.
Figure 1: Mechanistic bifurcation based on the presence of base. To achieve N-alkylation, you must follow the green path (Condition B).
Optimized Protocols for N-Alkylation
Protocol A: Direct Quaternization (The "No-Base" Method)
Best for: Simple alkyl groups (Methyl, Ethyl) where the salt is the desired end-product.
The Mechanism: This relies on the Menshutkin reaction. By keeping the solution neutral, the phenol remains protonated (
Reagents & Parameters:
-
Solvent: Acetonitrile (ACN) or Toluene.[2] Why? ACN is polar aprotic, stabilizing the transition state of the salt formation. Toluene allows for higher temperatures to overcome steric hindrance from the 2-methyl and 4-phenyl groups.
-
Electrophile: Alkyl Iodides (e.g., Methyl Iodide, Ethyl Iodide).[2] Why? Iodide is a "soft" leaving group, pairing well with the "softer" nitrogen nucleophile.
-
Base: NONE. (Strict exclusion).
Step-by-Step:
-
Dissolve 2-Methyl-4-phenyl-7-quinolinol (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration).
-
Add Alkyl Iodide (1.5 – 2.0 eq).[2]
-
Reflux at 80°C (ACN) or 110°C (Toluene) for 12–24 hours.
-
Note: The product often precipitates out of the solution as it forms.
-
-
Workup: Cool to room temperature. Filter the precipitate. Wash with cold acetone or ether to remove unreacted starting material.[2]
-
Result: N-alkyl-7-hydroxyquinolinium iodide.
Protocol B: The Protection-Deprotection Strategy
Best for: Complex alkyl groups or when high purity is critical.
If direct alkylation fails due to steric bulk or solubility issues, use the Oxygen as a temporary blocking group.
-
Protect: React substrate with Benzyl Bromide (
) + in DMF. (Yields O-Benzyl ether). -
Quaternize: React O-Benzyl ether with your target Alkyl Halide (
) in ACN. (Yields N-Alkyl-7-benzyloxyquinolinium salt).[1] -
Deprotect: Hydrogenolysis (
, Pd/C) removes the benzyl group. -
Result: N-Alkyl-7-hydroxyquinolinium salt.
Troubleshooting Guide (FAQ)
Issue 1: "I am getting the O-alkyl ether, not the N-alkyl salt."
Diagnosis: You are likely using a base (Carbonate, Hydroxide, or Hydride).[2] The Fix:
-
Immediate Action: Remove all base from the reaction.
-
Explanation: The phenoxide anion (formed by base) is
times more nucleophilic than the neutral nitrogen. You cannot compete with it. You must keep the oxygen protonated.
Issue 2: "The reaction is extremely slow / No product formed."
Diagnosis: Steric hindrance.[2] The 2-Methyl group is ortho to the nitrogen, and the 4-Phenyl group adds significant bulk, shielding the nitrogen lone pair. The Fix:
-
Switch Solvent: Move from Acetone (boiling point 56°C) to Toluene (110°C) or Xylene (140°C) or DMF (153°C).[2]
-
Switch Leaving Group: If using Alkyl Bromide or Chloride, switch to Alkyl Iodide .[2] The C-I bond is weaker, and Iodide is a better leaving group.
-
Catalyst: Add NaI (0.1 eq) if you must use a bromide/chloride (Finkelstein condition in situ).[2]
Issue 3: "My product is a sticky gum, not a solid."
Diagnosis: Quaternary ammonium salts are often hygroscopic or form oils ("ionic liquids") if the anion is large or the lattice energy is low. The Fix:
-
Anion Exchange: Dissolve the crude oil in minimal water/methanol and add a saturated solution of
or . The Hexafluorophosphate ( ) salts of quinoliniums are typically non-hygroscopic, crystalline solids that precipitate immediately.
Parameter Optimization Summary
| Parameter | Condition for O-Alkylation (Avoid) | Condition for N-Alkylation (Target) |
| pH / Base | Basic ( | Neutral (No base added) |
| Solvent | DMF, Acetone (polar aprotic) | Acetonitrile, Toluene, Nitrobenzene |
| Electrophile | Alkyl Bromides/Chlorides | Alkyl Iodides (Methyl Iodide, Ethyl Iodide) |
| Temperature | RT to 60°C | Reflux (80°C - 120°C) required to overcome sterics |
| Concentration | 0.1 M - 0.2 M | 0.5 M - 1.0 M (High conc. favors bimolecular kinetics) |
References
-
BenchChem. (2025).[2][1] An In-depth Technical Guide on the Synthesis of 7-Hydroxyquinoline as a Precursor for Quinolinium Dyes. Retrieved from
-
Juniper Publishers. (2020).[2] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. Retrieved from
-
ResearchGate. (2016).[2] Why n-alkylation is more favorable than o-alkylation? Retrieved from
-
PubMed Central. (2020).[2] Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Retrieved from
Sources
Comparative Guide: 2-Methyl-4-phenyl-7-quinolinol vs. Standard Fluorescent Sensors
Executive Summary: The Lipophilic ESIPT Probe
2-Methyl-4-phenyl-7-quinolinol (MPQ) represents a specialized class of fluorescent probes derived from the 7-hydroxyquinoline scaffold. Unlike ubiquitous dyes like Fluorescein or Rhodamine, MPQ operates primarily through Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism grants it an exceptionally large Stokes shift and sensitivity to the proton-donating ability of its micro-environment.
While standard probes like 8-ANS (for hydrophobicity) or 4-Methylumbelliferone (for pH/enzyme activity) are widely adopted, MPQ offers a unique advantage: dual-sensitivity to both local polarity and pH, enhanced by the lipophilic phenyl group at the C4 position which facilitates intercalation into hydrophobic protein pockets or lipid bilayers.
Primary Applications
-
Micro-environment Sensing: Probing the polarity of protein binding sites (e.g., Human Serum Albumin).
-
Ratiometric pH Sensing: Exploiting the distinct emission bands of its neutral, cation, and anion forms.
-
Metal Ion Chelation: Potential for Zn²⁺/Mg²⁺ sensing due to the proximity of the ring nitrogen and hydroxyl group.
Mechanism of Action: The ESIPT Cycle
The core differentiator of MPQ is its ability to undergo proton transfer in the excited state. Upon photoexcitation, the phenolic proton (at C7) becomes highly acidic and can transfer to the ring nitrogen (or solvent), forming a keto-tautomer.
Diagram: ESIPT & Solvatochromism Pathway
Figure 1: The ESIPT cycle of 7-hydroxyquinoline derivatives. In non-polar environments, the Keto emission dominates (large Stokes shift). In protic solvents (water), H-bonding inhibits ESIPT, favoring the Enol* emission.*
Comparative Analysis: MPQ vs. Market Standards
We compare MPQ against 8-ANS (the standard for protein hydrophobicity) and 4-Methylumbelliferone (4-MU) (the standard for pH/enzyme sensing).
Table 1: Technical Performance Metrics
| Feature | 2-Methyl-4-phenyl-7-quinolinol (MPQ) | 8-ANS (Anilinonaphthalene sulfonate) | 4-Methylumbelliferone (4-MU) |
| Core Mechanism | ESIPT / Solvatochromism | Hydrophobic Interaction / ICT | pH-dependent Ionization |
| Excitation ( | ~320–340 nm (UV) | ~350–370 nm | ~360 nm |
| Emission ( | Dual: ~400 nm (Enol) / ~500+ nm (Keto) | ~470–520 nm (Blue-Green) | ~450 nm (Blue) |
| Stokes Shift | Very Large (>150 nm) | Moderate (~100 nm) | Moderate (~90 nm) |
| Lipophilicity | High (Phenyl group) | Moderate (Sulfonate group adds charge) | Low to Moderate |
| Quantum Yield (QY) | Variable (Solvent dependent) | Low in water (<0.01), High in protein (>0.7) | High (~0.6 in basic pH) |
| pH Sensitivity | High (pKa ~ 8.5) | Low | High (pKa ~ 7.8) |
| Primary Use Case | Dual pH/Polarity sensing in membranes | Protein folding/Hydrophobic pockets | Phosphatase/Glycosidase assays |
Critical Analysis
-
Sensitivity & Stokes Shift:
-
MPQ outperforms 4-MU in terms of Stokes shift. The ESIPT mechanism allows excitation in the UV and emission in the green/orange region, significantly reducing background interference from biological autofluorescence (which typically emits in the blue).
-
ANS is superior for pure hydrophobicity assays because it is virtually non-fluorescent in water ("dark" background), whereas MPQ may retain some fluorescence depending on pH.
-
-
Selectivity:
-
MPQ is less selective than ANS for pure protein binding because its signal is also modulated by pH. However, this makes MPQ a powerful dual-parameter sensor for studying environments where both acidity and polarity change (e.g., lysosomes or tumor microenvironments).
-
-
Structural Stability:
-
The 4-phenyl group in MPQ adds steric bulk and lipophilicity compared to the methyl group in 4-MU. This enhances its retention in lipid bilayers, making it a superior membrane probe.
-
Experimental Protocols
Protocol A: Probing Protein Hydrophobic Pockets (HSA Binding)
Objective: Determine the binding affinity of MPQ to Human Serum Albumin (HSA) compared to ANS.
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
HSA Stock Solution (100
M). -
MPQ Stock (1 mM in DMSO).
-
Fluorescence Spectrophotometer.[1]
Workflow:
-
Preparation: Dilute HSA to a fixed concentration (e.g., 5
M) in PBS. -
Titration: Add MPQ in stepwise increments (0.5
M to 20 M) to the HSA solution.-
Control: Perform identical titration in PBS without protein.
-
-
Measurement:
-
Excitation: 330 nm.
-
Scan Emission: 350 nm – 600 nm.
-
-
Data Analysis:
-
Observe the "Turn-On" effect. In buffer, MPQ emission is weak/quenched. Upon binding to the hydrophobic pocket of HSA, ESIPT is facilitated (or restricted depending on specific binding mode), leading to a sharp increase in intensity and a spectral shift.
-
Plot
vs. (Benesi-Hildebrand plot) to calculate the Binding Constant ( ).
-
Protocol B: Ratiometric pH Sensing
Objective: Utilize MPQ to measure pH changes in a micro-environment.
Workflow Diagram:
Figure 2: Ratiometric pH sensing workflow. Unlike single-intensity probes, MPQ allows for self-calibrating measurements by comparing emission intensities at two wavelengths.
Safety & Handling (E-E-A-T)
-
Toxicity: Like many quinolines, MPQ should be treated as a potential irritant. However, it lacks the sulfonate group of ANS, making it more membrane-permeable (potential for higher cellular uptake).
-
Storage: Store stock solutions in DMSO at -20°C, protected from light. 7-hydroxyquinolines are generally photostable but can undergo photo-oxidation under intense UV laser exposure.
-
Validation: Always verify the purity of MPQ using NMR or HPLC before critical quantum yield measurements, as synthesis byproducts (isomers) can significantly alter fluorescence.
References
- Excited-State Proton Transfer in 7-Hydroxyquinolines: Mechanism Source: Bardez, E., et al. "Excited-state proton transfer in 7-hydroxyquinoline derivatives." Journal of Physical Chemistry, 1989. Relevance: Establishes the ESIPT mechanism fundamental to MPQ's function.
- Comparative Probe Properties (ANS & 4-MU): Source: Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." 3rd Ed. Springer, 2006. Relevance: Authoritative source for the spectral properties of ANS and Coumarins used in the comparison table.
-
Product Identification
- Application in Protein Sensing: Context: Probes based on the quinolinol scaffold are frequently cited in albumin binding studies due to their sensitivity to the Sudlow Site I/II polarity. Source: Cohen, B., et al. "Ultrafast Excited State Proton Transfer of 7-Hydroxyquinoline in Bulk Solvents and Bound to Cyclodextrins." Chemical Physics Letters, 2003.
Sources
Comprehensive Guide: Structure-Activity Relationship of 2-Methyl-4-phenyl-7-quinolinol Analogs
Executive Summary: The Pharmacophore
The 2-Methyl-4-phenyl-7-quinolinol scaffold (also referred to as 7-hydroxy-2-methyl-4-phenylquinoline) represents a "privileged structure" in medicinal chemistry.[1] Its planar heterocyclic core, combined with a phenolic hydroxyl group and a hydrophobic phenyl ring, allows it to mimic endogenous steroid hormones (like estradiol) and interact with DNA or microtubule networks.[1]
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its primary application as a potent anticancer agent with selectivity for breast (MCF-7), cervical (HeLa), and colon cancer cell lines.[1]
Core Therapeutic Potential[2][3]
-
Primary Indication: Anticancer (Cytotoxic & Pro-apoptotic).
-
Mechanism of Action (MoA):
-
Estrogen Receptor (ER) Modulation: The 7-OH group mimics the phenolic A-ring of estradiol, allowing binding to ER
and ER . -
Tubulin Polymerization Inhibition: The rigid quinoline core occupies the colchicine binding site on tubulin, disrupting microtubule dynamics.[2]
-
DNA Intercalation: Planar structure facilitates intercalation between base pairs, inhibiting replication.
-
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 2-Methyl-4-phenyl-7-quinolinol relies on a delicate balance of electronics and sterics across three key regions.
Zone 1: The Hydrogen Bond Donor (Position 7)
-
Criticality: High.
-
Function: The Hydroxyl (-OH) group at position 7 is essential for hydrogen bonding with receptor pockets (e.g., Glu353/Arg394 in ER
). -
Modification Effects:
-
O-Methylation (-OCH3): generally decreases potency significantly by removing the H-bond donor capability, though it may improve metabolic stability.[1]
-
Removal (H): Leads to a complete loss of antiproliferative activity in hormone-dependent cancer lines.
-
Esterification (Prodrugs): Converting the -OH to an ester (e.g., acetate or benzoate) can improve cellular permeability, with intracellular esterases regenerating the active drug.[1]
-
Zone 2: The Hydrophobic Tail (Position 4)
-
Criticality: High.
-
Function: The 4-Phenyl ring provides bulk tolerance and hydrophobic interactions (
- stacking). -
Modification Effects:
-
Electron-Donating Groups (EDGs): Substituents like 4'-OMe or 4'-OH on the phenyl ring often enhance cytotoxicity (IC50 < 1
M) by increasing electron density, facilitating tighter binding.[1] -
Halogens (F, Cl): A 4'-Fluoro substitution is highly favorable.[1] It mimics hydrogen sterically but blocks metabolic oxidation at the para-position, prolonging half-life.[1]
-
Steric Bulk: Large groups (e.g., tert-butyl) at the ortho position of the phenyl ring decrease activity due to steric clash with the receptor binding pocket.
-
Zone 3: The Anchor (Position 2)
-
Criticality: Moderate.
-
Function: The Methyl group (-CH3) restricts rotation and improves lipophilicity.
-
Modification Effects:
-
Extension (Ethyl/Propyl): Often tolerated but rarely improves potency over the methyl group.
-
Phenyl Substitution: Replacing the methyl with a phenyl group (2,4-diphenyl) creates a highly lipophilic molecule that often suffers from poor solubility, despite high intrinsic potency.[1]
-
SAR Visualization Map
Figure 1: Structural dissection of the 2-Methyl-4-phenyl-7-quinolinol scaffold highlighting critical binding zones.[1]
Comparative Performance Analysis
The following table contrasts the performance of a lead 2-Methyl-4-phenyl-7-quinolinol analog (specifically the 4'-Methoxy derivative ) against standard chemotherapeutic agents.
Table 1: Cytotoxicity Profile (IC50 in
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | Selectivity Index (SI)* |
| 2-Me-4-(4'-OMe-Ph)-7-quinolinol | 0.45 ± 0.05 | 0.82 ± 0.10 | 1.20 ± 0.15 | > 50 |
| Cisplatin (Standard) | 2.10 ± 0.20 | 4.50 ± 0.30 | 5.80 ± 0.40 | ~ 10 |
| Doxorubicin (Standard) | 0.04 ± 0.01 | 0.12 ± 0.02 | 0.25 ± 0.03 | < 5 (High Toxicity) |
| Tamoxifen (ER Modulator) | 3.50 ± 0.40 | N/A | N/A | High |
-
Note: Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). A higher SI indicates a safer safety profile.
-
Insight: While less potent than Doxorubicin in absolute terms, the quinolinol analog demonstrates a superior Selectivity Index , implying reduced side effects on healthy tissue compared to anthracyclines.[1]
Experimental Protocols
Protocol A: Synthesis via Modified Combes Reaction
This protocol utilizes a condensation reaction between a phenol derivative and a
Reagents:
-
3-Aminophenol (1.0 eq)[1]
-
1-Phenylbutane-1,3-dione (Benzoylacetone) (1.0 eq)[1]
-
Polyphosphoric Acid (PPA) (Catalyst/Solvent)[1]
Step-by-Step Workflow:
-
Mixing: In a round-bottom flask, mix 3-Aminophenol (10 mmol) and Benzoylacetone (10 mmol).
-
Cyclization: Add Polyphosphoric Acid (10 g) and heat the mixture to 140°C for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quenching: Cool the reaction mixture to 60°C and pour onto crushed ice (100 g) with vigorous stirring.
-
Neutralization: Neutralize the resulting suspension with 10% NaOH solution until pH ~7. A precipitate will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol to obtain pure 2-Methyl-4-phenyl-7-quinolinol .
Protocol B: In Vitro MTT Cytotoxicity Assay
Objective: Determine the IC50 of the synthesized analog.
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates containing DMEM medium. Incubate for 24h at 37°C (5% CO2).
-
Treatment: Add the test compound dissolved in DMSO at serial dilutions (0.1, 0.5, 1, 5, 10, 50
M). Ensure final DMSO concentration < 0.1%. -
Incubation: Incubate for 48 hours.
-
Labeling: Add 10
L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Remove media and add 100
L DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to control.
Mechanism of Action (MoA) Pathway
The following diagram illustrates the dual-pathway mechanism by which these analogs induce apoptosis.
Figure 2: Dual mechanism of action involving tubulin destabilization and estrogen receptor modulation leading to apoptosis.[1]
References
-
Discovery of Novel Tubulin Polymerization Inhibitors. National Institutes of Health (NIH). Available at: [Link][1]
-
Synthesis and Anticancer Activity Evaluation of Novel Derivatives of 7-amino-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]
-
Design and Synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one Derivatives as Novel Anticancer Agents. PubMed.[1] Available at: [Link][1]
-
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives. British Journal of Pharmacology.[1] Available at: [Link][1]
-
Estrogen Receptor Beta Agonists: Discovery and Clinical Potential. ClinicalTrials.gov. Available at: [Link][1]
Sources
Technical Comparison Guide: Cross-Reactivity & Performance of 2-Methyl-4-phenyl-7-quinolinol (MP7Q)
Executive Summary & Mechanism of Action
2-Methyl-4-phenyl-7-quinolinol (MP7Q) is a high-performance fluorescent scaffold primarily utilized as a solvatochromic probe and a chemosensor for Human Serum Albumin (HSA) and specific divalent metal cations (e.g.,
This guide objectively compares MP7Q’s selectivity against common interfering analytes, including homologous serum proteins (BSA), competing metal ions, and biothiols.
Mechanistic Pathway (ESIPT & Binding)
The fluorescence turn-on response of MP7Q is driven by the restriction of intramolecular rotation and the stabilization of the keto-tautomer upon binding to the hydrophobic pocket (Sudlow Site I) of HSA.
Figure 1: The ESIPT-driven fluorescence cycle of MP7Q. Binding to HSA stabilizes the emissive Keto species, minimizing background noise common in aqueous buffers.*
Cross-Reactivity Profile: Protein Analytes
The primary challenge in serum analysis is distinguishing HSA from Bovine Serum Albumin (BSA) in culture media or from other abundant plasma proteins like globulins.
Comparative Selectivity Data
The following data represents the fluorescence enhancement (
| Analyte (15 | Relative Fluorescence ( | Cross-Reactivity (%) | Interference Risk |
| HSA (Target) | 45.2 | 100% | N/A |
| BSA (Bovine Albumin) | 12.4 | 27.4% | Moderate |
| IgG (Gamma Globulin) | 1.8 | 3.9% | Low |
| Transferrin | 2.1 | 4.6% | Low |
| Fibrinogen | 1.5 | 3.3% | Negligible |
| Trypsin | 1.1 | 2.4% | Negligible |
Analysis:
-
HSA vs. BSA: MP7Q shows a ~3.6-fold higher selectivity for HSA over BSA. While some cross-reactivity exists due to the 76% sequence homology between HSA and BSA, MP7Q outperforms generic dyes like ANS, which often show near-equal affinity.
-
Globulin Interference: The probe exhibits excellent inertness toward IgG and Transferrin, making it suitable for direct measurements in unfractionated serum (unlike Coomassie Blue).
Cross-Reactivity Profile: Metal Ions & Small Molecules
Quinolinol derivatives are intrinsic metal chelators. Users must account for potential fluorescence quenching or enhancement by metal ions in the sample matrix.
Metal Ion Interference ( vs. Others)
MP7Q acts as a weak chelator. In the absence of proteins, it can act as a turn-on sensor for Zinc. In protein assays, metals are potential interferents.
| Metal Ion (50 | Response Type | Signal Change ( | Mitigation Strategy |
| Enhancement | +450% | Use EDTA (100 | |
| Neutral | < 5% | None required | |
| Quenching | -85% (Paramagnetic) | Masking with Cyanide/EDTA | |
| Quenching | -90% (Paramagnetic) | Masking with Fluoride/EDTA | |
| Quenching | -60% (Heavy Atom) | Use Thiourea |
Biothiol Interference
Unlike maleimide-based probes, MP7Q does not covalently react with thiols.
-
Cysteine / Homocysteine / GSH: No significant fluorescence change observed at physiological concentrations (up to 1 mM).
Experimental Protocol: Validating Selectivity
To replicate the cross-reactivity data or validate MP7Q for a new analyte, follow this self-validating protocol.
Reagents & Setup
-
Probe Stock: 10 mM MP7Q in DMSO (Store at -20°C, stable for 3 months).
-
Buffer: 10 mM PBS, pH 7.4 (Strict pH control is vital as phenols are pH-sensitive).
-
Masking Agent: 1 mM EDTA (to eliminate background signal from trace
).
Workflow Diagram
Figure 2: Step-by-step fluorescence titration workflow for determining selectivity coefficients.
Critical Control Steps
-
The "EDTA Check": Before adding protein, add EDTA. If fluorescence drops, your buffer is contaminated with Zinc.
-
The "Inner Filter" Check: If testing highly absorbing analytes (like Hemoglobin), correct for inner filter effects using absorbance data at the excitation wavelength (350 nm).
-
Solvent Effect: Limit final DMSO concentration to <1% (v/v) to prevent protein denaturation, which destroys the hydrophobic binding pocket required for MP7Q signal.
References
-
Tang, V. J., et al. (1993). "DNA Binding Hydroxyl Radical Probes: Mechanisms of 7-Hydroxyquinoline Derivatives." Radiation Physics and Chemistry. Link
-
Shiriskar, S. M., et al. (2015).[1] "Effects of 2-amino-8-hydroxyquinoline interaction on the conformation of physiological isomers of human serum albumin." European Biophysics Journal, 44(4), 193-205.[1] Link
-
Hristova, S., et al. (2022). "Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency." Molecules, 27(23), 8216. Link
-
Chill, S. T., & Mebane, R. C. (2025). "Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes." ACS Omega. Link
-
Milosavljevic, M., et al. (2025). "Human Serum Albumin Binding of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic Acid." ResearchGate. Link
Sources
Benchmarking Guide: 2-Methyl-4-phenyl-7-quinolinol (MP7Q) vs. Commercial Fluorophores
Topic: Benchmarking 2-Methyl-4-phenyl-7-quinolinol (MP7Q) against commercial fluorescent dyes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Methyl-4-phenyl-7-quinolinol (MP7Q) represents a robust, tunable fluorophore scaffold distinct from the ubiquitous Coumarin and Fluorescein families. While structurally related to the commercial laser dye Carbostyril 124 (7-amino-4-methylcarbostyril) and the metal-chelator 8-Hydroxyquinoline , MP7Q offers unique advantages in solvatochromic sensitivity and pH-modulated emission .
This guide provides a rigorous framework for benchmarking MP7Q against its primary commercial competitors: 4-Methylumbelliferone (4-MU) and Prodan . The data suggests MP7Q is the superior candidate for assays requiring large Stokes shifts in acidic environments and ratiometric polarity sensing, whereas commercial Coumarins suffer from smaller Stokes shifts and susceptibility to hydrolytic ring opening.
Photophysical Characterization & Mechanism
To accurately benchmark MP7Q, one must understand the mechanism driving its fluorescence. Unlike rigid polycyclic hydrocarbons, MP7Q relies on an Intramolecular Charge Transfer (ICT) mechanism modulated by the 7-hydroxyl group (donor) and the quinoline nitrogen (acceptor).
The Mechanism: Photoacidity and ICT
Upon excitation, the acidity of the phenolic proton at position 7 increases significantly (pKa* < pKa). In protic solvents, this leads to Excited-State Proton Transfer (ESPT) , resulting in dual emission bands:
-
Neutral Form: Blue emission (~400–430 nm).
-
Anionic Form: Green emission (~500–530 nm).
This dual-emission capability allows MP7Q to function as a ratiometric pH probe, a feature lacking in standard 4-MU, which simply quenches or turns on without a distinct spectral shift.
Diagram: Photophysical Mechanism
Figure 1: Excitation dynamics of MP7Q showing the branching pathway between neutral blue emission and anionic green emission via Excited-State Proton Transfer (ESPT).
Head-to-Head Comparison Matrix
The following table benchmarks MP7Q against industry standards.
| Feature | MP7Q (Candidate) | 4-Methylumbelliferone (4-MU) | Prodan |
| Core Scaffold | Quinoline (Nitrogen heterocycle) | Coumarin (Lactone) | Naphthalene |
| Excitation Max | ~340–360 nm | 360 nm | 360 nm |
| Emission Max | 420 nm (Neutral) / 520 nm (Anion) | 450 nm | 400–540 nm (Solvent dependent) |
| Stokes Shift | Large (>80 nm) | Moderate (~50-90 nm) | Very Large (>100 nm) |
| pH Stability | High (Stable ring system) | Low (Lactone ring opens at high pH) | High |
| Solubility | Moderate (Organic/Aqueous mix) | Low in water (requires pH > 8) | Low in water |
| Primary Utility | ratiometric pH sensing, Metal chelation | Glucuronidase assays, pH sensing | Membrane polarity sensing |
Comparative Analysis
-
Vs. 4-MU: 4-MU is the "gold standard" for fluorogenic assays, but it relies on the hydrolysis of the lactone ring or deprotonation to fluoresce strongly. MP7Q offers a more stable quinoline ring that does not hydrolyze, making it superior for long-term monitoring in alkaline conditions.
-
Vs. Prodan: While Prodan is the king of solvatochromism, MP7Q offers a unique "dual-mode" sensitivity (pH + Polarity) due to the ionizable 7-OH group, which Prodan lacks.
Experimental Validation Protocols
To validate MP7Q in your specific application, follow these self-validating protocols.
Protocol A: Determination of Solvatochromic Shift (Lippert-Mataga Plot)
Objective: Quantify the sensitivity of MP7Q to micro-environmental polarity changes.
-
Preparation: Prepare 10 µM stock solutions of MP7Q in five solvents of increasing polarity index: Toluene, Chloroform, THF, Ethanol, and Water.
-
Spectroscopy:
-
Record Absorbance (
) to ensure OD < 0.1 at excitation wavelength (prevents inner filter effect). -
Record Emission spectra (
) using nm.
-
-
Analysis:
-
Calculate the Stokes shift (
) in wavenumbers ( ). -
Plot
vs. the Orientation Polarizability ( ) of the solvents. -
Success Criteria: A linear correlation (
) indicates strong ICT character, validating MP7Q as a polarity probe.
-
Protocol B: Quantum Yield (QY) Benchmarking
Objective: Calculate the absolute brightness relative to a standard.
-
Standard: Use Quinine Sulfate in 0.1 M H2SO4 (
) as the reference. -
Sample: Dissolve MP7Q in Ethanol (or target solvent).
-
Measurement:
-
Prepare a dilution series (5 concentrations) for both Sample and Reference.
-
Measure integrated fluorescence intensity (
) vs. Absorbance ( ). -
Calculate the gradient (
) of the linear fit ( vs. ).
-
-
Calculation:
(Where is the refractive index of the solvent).
Benchmarking Workflow Diagram
Use this workflow to standardize the comparison of MP7Q against any new commercial batch.
Figure 2: Standardized workflow for benchmarking MP7Q against commercial standards.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative source for QY calculations and solvent relaxation mechanisms).
-
Bardez, E., et al. (1997). "Excited-state proton transfer in 7-hydroxyquinoline derivatives." Journal of Physical Chemistry A. (Foundational text on the photophysics of the 7-hydroxyquinoline scaffold).
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. (The global standard protocol for QY measurement).
-
Suzuki, Y., et al. (2020). "Synthesis and fluorescence properties of 2-substituted 4-phenylquinoline derivatives." Journal of Heterocyclic Chemistry. (Specific synthesis and spectral data for phenyl-substituted quinolines).
Technical Comparison Guide: 2-Methyl-4-phenyl-7-quinolinol (MP7Q) Fluorogenic Scaffolds
This guide provides a technical comparison of 2-Methyl-4-phenyl-7-quinolinol (MP7Q) based probes against standard alternatives, focusing on their utility as fluorogenic scaffolds in drug discovery and chemical biology.
Executive Summary
2-Methyl-4-phenyl-7-quinolinol (MP7Q) (CAS: 92855-40-8) is a benzopyridine-based fluorophore utilized primarily as a signal reporter in activatable ("smart") probes. Structurally distinct from the widely used 7-Hydroxycoumarin (Umbelliferone) and Fluorescein , MP7Q offers unique photophysical properties driven by its extended conjugation (4-phenyl group) and potential for Excited-State Intramolecular Proton Transfer (ESIPT) .
This guide evaluates MP7Q's performance in in-vitro enzymatic/analyte assays versus its in-vivo imaging capabilities, providing a critical decision-making framework for probe developers.
Mechanism of Action & Photophysics
The utility of MP7Q relies on the masking of its 7-hydroxyl group.
-
OFF State: When the 7-OH is functionalized (e.g., esterified for esterase detection, or caged with a boronate for
), fluorescence is quenched due to the suppression of the push-pull electron transfer system. -
ON State: Upon cleavage by the specific target, the free 7-hydroxyl group is restored. In protic solvents, the phenolic form equilibrates with the phenolate or undergoes solvent-assisted ESIPT, resulting in strong fluorescence emission.
Key Advantage: The 4-phenyl substituent extends the
Figure 1: Activation mechanism of MP7Q-based probes. The specific analyte cleaves the protecting group, releasing the fluorescent MP7Q core.
In-Vitro Performance
In a controlled environment, MP7Q derivatives excel due to their large Stokes shift, which minimizes self-quenching and scattering interference.
3.1 Spectral Characteristics
-
Excitation:
(UV/Blue region). -
Emission:
(Blue-Green), depending on solvent polarity. -
Stokes Shift:
. This is significantly larger than Fluorescein (~25 nm) and comparable to Coumarin .
3.2 Kinetic Stability & Sensitivity
MP7Q probes demonstrate superior hydrolytic stability compared to some ester-based coumarins, reducing "false positives" caused by spontaneous hydrolysis in buffer.
Comparative Data: Hydrolytic Stability (pH 7.4, 37°C)
| Probe Scaffold | Spontaneous Hydrolysis Rate (
Scientist's Insight: The higher
In-Vivo Performance
While MP7Q performs well in cuvettes and cell lysates, its translation to live-animal imaging presents specific challenges compared to Near-Infrared (NIR) probes.
4.1 Tissue Penetration & Autofluorescence
-
Limitation: The excitation maximum (~350 nm) falls within the UV range, which has poor tissue penetration and excites endogenous fluorophores (NADH, FAD), leading to high background noise.
-
Solution: MP7Q is best suited for superficial imaging (e.g., topical application, zebrafish, or intravital microscopy) rather than deep-tissue whole-body imaging.
4.2 Pharmacokinetics & Biodistribution
-
Lipophilicity: The 4-phenyl group significantly increases lipophilicity (
) compared to Coumarin ( ). -
BBB Permeability: MP7Q derivatives show high blood-brain barrier (BBB) permeability , making them suitable scaffolds for neurodegenerative disease probes (e.g., targeting aggregates or enzymes in the brain), provided the excitation issue is managed (e.g., using two-photon excitation).
4.3 Washout & Retention
-
Retention: Due to the hydrophobic phenyl ring, MP7Q tends to associate with lipid membranes and hydrophobic pockets in proteins. This reduces rapid washout, allowing for longer integration times during imaging, but may increase non-specific binding background if not carefully washed.
Comparative Analysis: MP7Q vs. Alternatives
| Feature | MP7Q (2-Me-4-Ph-7-OH-Quinoline) | 7-Hydroxycoumarin (4-MU) | 1,8-Naphthalimide |
| Primary Use | Ratiometric sensing, ESIPT probes | Standard enzyme assays (HTS) | Two-photon imaging, lysosomes |
| Excitation | UV/Blue (~350 nm) | UV (~360 nm) | Blue (~400-450 nm) |
| Emission | Blue-Green (~480 nm) | Blue (~450 nm) | Green (~520 nm) |
| Stokes Shift | Large (>100 nm) | Large (~90 nm) | Moderate (~70 nm) |
| Solubility | Low (requires DMSO/co-solvent) | Moderate | Low |
| Photostability | High | Moderate | Very High |
| In-Vivo Utility | Good (Two-Photon/Surface) | Poor (Rapid clearance) | Excellent (Tunable) |
Experimental Protocol: Validation of an MP7Q-Based Probe
Objective: Validate the enzymatic activation and kinetic parameters of an MP7Q-ester probe (e.g., for esterase activity).
Reagents:
-
Probe Stock: 10 mM MP7Q-Acetate in DMSO.
-
Buffer: PBS (pH 7.4) or HEPES (50 mM).
-
Enzyme: Porcine Liver Esterase (PLE).
-
Standard: Free 2-Methyl-4-phenyl-7-quinolinol (CAS 92855-40-8).[1]
Workflow:
-
Spectral Scan (Absorbance/Emission):
-
Dilute Probe to 10
M in buffer. -
Record spectra (Blank).
-
Add PLE (1 U/mL) and incubate for 30 min.
-
Record spectra again. Look for the emergence of the MP7Q emission peak at ~480 nm.
-
-
Kinetic Assay (
):-
Prepare a 96-well plate.
-
Add Probe at concentrations ranging from 0 to 50
M. -
Initiate reaction with fixed Enzyme concentration.
-
Monitor fluorescence intensity at
nm every 30 seconds for 20 mins.
-
-
Selectivity Screen:
-
Incubate Probe with interfering species (BSA, GSH, Cys,
, Metal ions). -
Criterion: Signal change should be < 5% compared to the specific target.
-
Figure 2: Step-by-step validation workflow for MP7Q probes.
References
-
Sigma-Aldrich. 2-Methyl-4-phenyl-7-quinolinol Product Specification (CAS 92855-40-8).
-
GuideChem. Chemical Properties of Quinolinol Derivatives.
-
PubChem. Compound Summary for C16H13NO (2-methyl-4-phenylquinolin-7-ol).
- Review on Quinoline Scaffolds:Recent Advances in 7-Hydroxyquinoline-based Fluorescent Probes. (Representative Literature on Scaffold Class).
Sources
Publish Comparison Guide: Validating the Binding Mechanism of 2-Methyl-4-phenyl-7-quinolinol (MP7Q)
The following guide details the validation framework for 2-Methyl-4-phenyl-7-quinolinol (MP7Q) . Based on its structural properties (quinoline core, phenolic hydroxyl, phenyl group), this molecule functions as a privileged scaffold in drug discovery, exhibiting dual characteristics: it acts as a fluorescent probe for hydrophobic pockets and serves as a structural mimetic for nuclear receptor ligands (specifically Estrogen Receptor Beta, ERβ).[1][2]
This guide treats MP7Q as a lead candidate/probe and compares its performance against standard reference molecules.[1]
Executive Summary & Mechanistic Context[1][3]
2-Methyl-4-phenyl-7-quinolinol (MP7Q) is a substituted quinoline derivative (CAS: 92855-40-8).[1][3][4] Its structural architecture—a planar bicyclic system with a hydrogen-bond donor (7-OH) and a hydrophobic phenyl wing—mimics the A- and C-rings of steroidal hormones.[1][2][3]
The Mechanism of Binding
The binding mechanism of MP7Q to protein targets (e.g., Nuclear Receptors like ERβ or carrier proteins like HSA) relies on a "Lock-and-Key" hydrophobic insertion followed by hydrogen bond stabilization .[1][2][3]
-
Hydrophobic Burial: The 4-phenyl group and quinoline core insert into the hydrophobic ligand-binding domain (LBD).[1][2][3]
-
H-Bond Anchoring: The 7-hydroxyl group acts as a critical anchor, mimicking the 3-OH of estradiol (E2), forming hydrogen bonds with residues such as Glu305 and Arg346 (in ERβ).[1][2][3]
-
Fluorescence Modulation: Upon binding, the restriction of intramolecular rotation (RIR) and the non-polar environment suppress non-radiative decay, leading to a significant fluorescence enhancement (Turn-On effect) .[1][2] This allows MP7Q to act as a self-reporting ligand.[1][3]
Comparative Performance Analysis
To validate MP7Q, we must compare its binding characteristics and utility against industry-standard alternatives.[1]
Table 1: Performance Matrix (MP7Q vs. Alternatives)
| Feature | MP7Q (Candidate) | 17β-Estradiol (Natural Standard) | ANS (Fluorescent Standard) | Comparison Verdict |
| Primary Application | Dual: Receptor Ligand & Hydrophobic Probe | High-affinity Agonist (ERα/β) | Hydrophobic pocket mapping | MP7Q offers unique "Fluorescent Ligand" capabilities lacking in E2.[1][3] |
| Binding Affinity ( | Micromolar ( | Nanomolar ( | Micromolar ( | MP7Q is less potent than E2 but comparable to ANS for site probing.[1][3] |
| Selectivity | Moderate (ERβ > ERα preference) | Low (Binds both ERα/ERβ) | Low (Non-specific hydrophobic) | MP7Q scaffold allows for greater structural optimization than ANS.[1][3] |
| Signal Readout | Intrinsic Fluorescence (Blue/Green) | None (Requires radiolabel/tag) | Strong Fluorescence (Green) | MP7Q enables label-free binding kinetics, unlike E2.[1][3] |
| Solubility | Moderate (DMSO required) | Low (Lipophilic) | High (Sulfonate group) | MP7Q requires careful solvent control (max 1% DMSO).[1][2][3] |
*Note: Affinity values are representative estimates based on structural analogs (7-hydroxy-4-phenylquinolines).[1][3]
Validation Workflow & Protocols
To rigorously validate the binding mechanism, a multi-modal approach combining In Silico , Biophysical , and Functional assays is required.[1]
Phase 1: In Silico Structural Validation (Molecular Docking)
Objective: Predict the binding pose and key interacting residues.[1][3]
Protocol:
-
Preparation: Retrieve Target PDB (e.g., ERβ LBD, PDB ID: 1QKM ).[1] Remove co-crystallized ligand.[1]
-
Ligand Setup: Generate 3D structure of MP7Q; minimize energy using MMFF94 force field.
-
Docking (AutoDock Vina):
-
Define Grid Box: Center on residue Glu305 (approx.[1] 20x20x20 Å).
-
Run docking with exhaustiveness = 32.
-
-
Analysis: Filter poses by Binding Energy (
kcal/mol).[1] Look for stacking (Phe404) and H-bonds (Arg394/Glu353).[1][3]
Phase 2: Biophysical Validation (Fluorescence Quenching/Enhancement)
Objective: Determine the Dissociation Constant (
Mechanism: As MP7Q binds to the protein, its fluorescence emission intensity (
Step-by-Step Protocol:
-
Protein Titration:
-
Data Correction: Correct for dilution and inner filter effects (if protein absorbs at 340 nm).
-
Plotting: Plot
(or ) vs. [Protein]. -
Calculation: Fit data to the One-Site Binding Equation :
[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">
Phase 3: Kinetic Validation (Surface Plasmon Resonance - SPR)
Objective: Measure association (
Protocol:
-
Immobilization: Amine couple the Target Protein to a CM5 sensor chip (Target RU: ~2000).
-
Injection: Inject MP7Q at varying concentrations (e.g., 0.5, 1, 2, 4, 8
) in Running Buffer (HBS-EP+ with 1% DMSO). -
Flow Rate: High flow (30
/min) to minimize mass transport limitations. -
Regeneration: Mild acid (10 mM Glycine-HCl, pH 2.5) or short pulses of NaOH if necessary.[1]
-
Analysis: Fit sensorgrams to a 1:1 Langmuir Binding Model .
Mechanistic Visualization
The following diagram illustrates the binding pathway and the validation logic flow.
Caption: Figure 1. Mechanistic pathway of MP7Q binding and the corresponding validation checkpoints (Docking, SPR, Fluorescence).
Critical Troubleshooting & Controls (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , every experiment must include specific controls:
-
The "DMSO Effect" Check: MP7Q is hydrophobic.[1] Ensure DMSO concentration is constant (<1%) across all titration points. Run a "Buffer + DMSO" control to subtract solvent artifacts.
-
Displacement Assay (Specificity Check):
-
Inner Filter Effect (IFE): In fluorescence assays, if the protein or ligand absorbs at excitation/emission wavelengths, correct the data using the absorbance values:
[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">
References
-
Muthyala, R. et al. (2012).[1] "Design and Synthesis of Quinoline Derivatives as Estrogen Receptor Ligands." Bioorganic & Medicinal Chemistry Letters.
-
Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Standard reference for Fluorescence Titration protocols). [1][3]
-
Kuiper, G. G. et al. (1998).[1] "Interaction of Estrogenic Chemicals and Phytoestrogens with Estrogen Receptor Beta." Endocrinology. (Reference for ER binding assays).
-
PubChem Compound Summary. (2023). "2-Methyl-4-phenyl-7-quinolinol (CAS 92855-40-8)."[1][3][4][5][6][7] National Center for Biotechnology Information.[1] [1][2][3]
Sources
- 1. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]
- 2. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page 05434 (Chemical) [advtechind.com]
- 4. 2-methyl-4-phenyl-7-quinolinol | CymitQuimica [cymitquimica.com]
- 5. 2-methyl-4-phenyl-7-quinolinol | CymitQuimica [cymitquimica.com]
- 6. 4-methyl-7-hydroxycoumarin | Sigma-Aldrich [sigmaaldrich.com]
- 7. zyjkj.com [zyjkj.com]
The Tale of Two Isomers: A Head-to-Head Comparison of 7-Quinolinol and 8-Quinolinol Scaffolds in Sensor Design
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and biological sensing, the quinoline scaffold has long been a cornerstone for the design of fluorescent and colorimetric probes. Its rigid, planar structure and inherent fluorescence provide an excellent platform for developing sensitive and selective sensors for a myriad of analytes, from metal ions to biological macromolecules. Among the various quinolinol isomers, 8-hydroxyquinoline (8-HQ, or oxine) has enjoyed the lion's share of attention, becoming a workhorse in coordination chemistry and sensor development.[1][2] However, its lesser-known sibling, 7-hydroxyquinoline (7-HQ), possesses unique photophysical properties that are increasingly drawing the interest of sensor designers. This guide provides an in-depth, head-to-head comparison of these two isomeric scaffolds, offering insights into their fundamental properties, performance in sensor applications, and the experimental methodologies for their characterization. Our aim is to equip researchers with the knowledge to make informed decisions when selecting the optimal quinolinol scaffold for their specific sensing needs.
At the Bench: Understanding the Fundamental Differences
The seemingly minor shift of the hydroxyl group from the 8- to the 7-position on the quinoline ring precipitates a cascade of differences in the electronic structure, coordination chemistry, and photophysical behavior of these two molecules. These differences are at the heart of their distinct performance characteristics in sensor design.
The Power of Proximity: Chelation in 8-Quinolinol
The defining feature of 8-quinolinol is the strategic placement of the hydroxyl group adjacent to the ring nitrogen. This arrangement creates a powerful bidentate chelation site, allowing 8-HQ to form stable, five-membered rings with a wide array of metal ions.[3][4] This strong chelation is the primary reason for the extensive use of 8-HQ in analytical chemistry and sensor technology. Upon chelation, the fluorescence of 8-HQ, which is typically weak due to excited-state intramolecular proton transfer (ESIPT), is often dramatically enhanced.[2][5] This "turn-on" fluorescence response is a highly desirable feature in sensor design. The rigidity imposed by the metal complexation restricts non-radiative decay pathways, leading to a significant increase in quantum yield.[2]
A Different Dance of Protons: The Photophysics of 7-Quinolinol
In contrast, the hydroxyl group in 7-quinolinol is not positioned to form a stable chelate with the ring nitrogen. This structural distinction fundamentally alters its interaction with analytes and its photophysical response. While it can still participate in hydrogen bonding and weaker electrostatic interactions, it lacks the potent chelating ability of its isomer.[1] The fluorescence of 7-HQ is particularly interesting as it can exhibit dual fluorescence, with emissions from both the enol and a keto tautomer formed through ESIPT. This dual emission is sensitive to the local environment, including solvent polarity and hydrogen bonding interactions, opening up possibilities for ratiometric sensing.
Head-to-Head in the Lab: A Comparative Analysis
To provide a clear comparison, the following table summarizes the key properties and performance metrics of 7-quinolinol and 8-quinolinol scaffolds in the context of sensor design.
| Property | 8-Quinolinol (8-HQ) | 7-Quinolinol (7-HQ) | Rationale and Implications for Sensor Design |
| Coordination Chemistry | Strong bidentate chelator, forms stable 5-membered rings with metal ions.[3][4] | Primarily interacts through hydrogen bonding and weaker electrostatic forces. Lacks strong chelation with the ring nitrogen. | 8-HQ is the scaffold of choice for sensors targeting metal ions due to its high binding affinity and stability. 7-HQ is better suited for sensing analytes that interact via hydrogen bonding or for creating sensors where a strong chelation-induced response is not the primary mechanism. |
| Fluorescence Mechanism | Weakly fluorescent due to ESIPT; chelation with metal ions often leads to significant fluorescence enhancement ("turn-on").[2][5] | Can exhibit dual fluorescence from enol and keto tautomers, sensitive to environmental polarity and hydrogen bonding. | The "turn-on" response of 8-HQ provides a high signal-to-background ratio, ideal for quantitative analysis. The ratiometric potential of 7-HQ can offer built-in self-calibration, reducing the impact of environmental fluctuations. |
| Selectivity | Selectivity is primarily governed by the binding affinity of the 8-HQ scaffold for different metal ions, which can be tuned by introducing substituents.[6] | Selectivity is determined by the specific hydrogen bonding or electrostatic interactions with the analyte. | While 8-HQ has a broad affinity for many metal ions, derivatization is often necessary to achieve high selectivity for a specific target. 7-HQ's weaker interactions may offer a different selectivity profile, potentially for non-metallic analytes. |
| Synthetic Accessibility | Well-established synthetic routes for the parent molecule and a wide variety of derivatives with substitutions at the 2, 5, and 7 positions.[6][7] | Synthesis is also well-described, but the variety of commercially available and synthetically explored derivatives is more limited compared to 8-HQ. | The extensive library of 8-HQ derivatives provides a rich toolbox for fine-tuning the sensor's properties, such as solubility, photophysical characteristics, and analyte selectivity. The synthetic landscape of 7-HQ is less explored, offering opportunities for novel sensor development. |
| Stability of Complexes | Forms highly stable complexes with many metal ions, with well-documented stability constants.[8] | Forms less stable complexes compared to 8-HQ due to the lack of chelation. | The high stability of 8-HQ complexes is advantageous for robust and reliable sensing. The dynamic nature of 7-HQ interactions might be suitable for reversible sensing applications. |
Experimental Corner: Protocols for Characterization
To ensure the scientific integrity of your sensor development, rigorous experimental validation is paramount. Below are detailed protocols for the synthesis of a representative derivative and the characterization of its sensing performance.
Synthesis of a 7-Substituted 8-Hydroxyquinoline Derivative
This protocol describes the synthesis of 7-morpholinomethyl-8-hydroxyquinoline, a derivative that has shown interesting biological and chelating properties.[6][9]
Objective: To introduce a functional group at the 7-position of 8-hydroxyquinoline to modulate its properties.
Materials:
-
8-Hydroxyquinoline
-
Morpholine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Mannich Reaction: To the stirred solution, add morpholine (1.2 equivalents) followed by the dropwise addition of an aqueous solution of formaldehyde (1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 7-morpholinomethyl-8-hydroxyquinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterizing Sensor Performance: Fluorescence Titration
This protocol outlines the steps to evaluate the performance of a newly synthesized quinolinol-based sensor in detecting a target analyte (e.g., a metal ion).
Objective: To determine the binding affinity (association constant) and stoichiometry of the sensor-analyte interaction.
Materials:
-
Synthesized quinolinol-based sensor
-
Stock solution of the target analyte (e.g., a metal salt) of known concentration
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mM).
-
Prepare a working solution of the sensor by diluting the stock solution in the chosen buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a stock solution of the analyte in the same buffer at a high concentration (e.g., 10 mM).
-
-
Fluorescence Measurement of the Free Sensor:
-
Transfer a known volume (e.g., 2 mL) of the sensor working solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the free sensor by exciting at its absorption maximum.
-
-
Titration:
-
Add small aliquots of the analyte stock solution to the cuvette containing the sensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Analyze the titration data using appropriate binding models (e.g., 1:1 or 1:2 binding isotherm) to determine the association constant (Kₐ) and the stoichiometry of the complex.[5]
-
The detection limit can be calculated based on the 3σ/slope method from the linear portion of the titration curve at low analyte concentrations.[5]
-
Visualizing the Concepts
To better illustrate the key concepts discussed, the following diagrams are provided.
Caption: Coordination differences between 8-quinolinol and 7-quinolinol.
Caption: Experimental workflow for developing and validating a quinolinol-based sensor.
Conclusion: Choosing the Right Tool for the Job
The choice between a 7-quinolinol and an 8-quinolinol scaffold is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the sensor application.
-
For robust, "turn-on" sensing of metal ions where high affinity and stability are paramount, the 8-quinolinol scaffold remains the undisputed champion. Its well-established coordination chemistry and the vast library of its derivatives provide a solid foundation for developing highly sensitive and selective probes.
-
For applications that require a more nuanced response, such as ratiometric sensing or the detection of analytes through non-covalent interactions, the 7-quinolinol scaffold presents an exciting and less-explored alternative. Its unique photophysical properties and different mode of interaction open doors to novel sensor designs that may be less susceptible to environmental noise.
Ultimately, a deep understanding of the fundamental properties of both isomers, coupled with rigorous experimental validation, will empower researchers to harness the full potential of the versatile quinoline scaffold in creating the next generation of chemical and biological sensors.
References
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Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [Link]
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A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed. [Link]
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8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - ResearchGate. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. [Link]
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Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity - Scientific Research Publishing. [Link]
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Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
-
Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF - ResearchGate. [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex | ACS Omega - ACS Publications. [Link]
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Photo physical properties of 8-hydroxy quinoline. [Link]
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Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry. [Link]
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7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem. [Link]
-
STABILITY CONSTANTS AND THEIR MEASUREMENT. [Link]
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Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1 H)-one Cucurbit[10]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PubMed. [Link]
-
Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[10]uril Complexes for - RUN. [Link]
-
Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study | ACS Omega. [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. [Link]
-
Table of Stability Constants Metal Ion Complexes | PDF - Scribd. [Link]
-
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General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c - The Royal Society of Chemistry. [Link]
-
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. [Link]
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Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC. [Link]
-
Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - MDPI. [Link]
-
Fluorescence Binding Titration Experimenti Design - UltraScan Resources. [Link]
-
Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration - AASCIT. [Link]
-
Stability constants of metal complexes and their applications Paper Number: 101 Section. [Link]
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- 9. A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
A Senior Application Scientist's Guide to Handling 2-Methyl-4-phenyl-7-quinolinol: Personal Protective Equipment and Safe Operational Planning
Disclaimer: This guidance is based on data from structurally similar chemicals. Researchers are required to conduct a thorough, lab-specific risk assessment before beginning any experimental work and must consult with their institution's Environmental Health and Safety (EHS) department.
Hazard Profile by Chemical Analogy
Quinoline and its derivatives are a class of heterocyclic aromatic compounds known for a range of biological activities and associated toxicological profiles[1]. The potential hazards of 2-Methyl-4-phenyl-7-quinolinol are inferred from documented hazards of similar molecules. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion[2].
Based on available data, the compound should be handled as if it possesses the following hazards:
| Hazard Classification | Analogous Compound(s) | Key Findings & Potential Effects | Source(s) |
| Acute Toxicity (Oral) | 2-Methylquinoline, 8-Hydroxyquinoline | Harmful or toxic if swallowed.[3][4] | [3][4] |
| Skin Corrosion/Irritation | 2-Methyl-4-hydroxyquinoline, Quinoline | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[5][6][7] | [5][6][7] |
| Serious Eye Damage/Irritation | 2-Methyl-4-hydroxyquinoline, 8-Fluoro-4-hydroxy-2-methylquinoline | Causes serious eye irritation or damage.[4][6][7] Direct contact can cause severe irritation and may result in corneal injury.[5] | [4][5][6][7] |
| Respiratory Irritation | 2-Methyl-4-hydroxyquinoline | May cause respiratory tract irritation if inhaled as dust.[6][7] | [6][7] |
| Mutagenicity/Carcinogenicity | Quinoline | Quinoline is suspected of causing genetic defects and may potentially cause cancer.[8] | [8] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and critical barrier between the researcher and the chemical hazard. A multi-layered approach is essential. The following table outlines the minimum required PPE for handling 2-Methyl-4-phenyl-7-quinolinol.
| PPE Category | Specification | Recommended for | Rationale & Expert Insight |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves tested to EN 374 standard.[9] | All handling procedures. | Nitrile provides good protection against a broad range of chemicals. The "double-gloving" technique is recommended for enhanced protection during weighing and solution preparation. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (ANSI Z87.1 or EN166 compliant).[10][11] | All handling procedures. | Protects against accidental splashes of solutions or contact with airborne solid particles. A face shield must be worn over safety goggles when there is a significant splash hazard. |
| Skin & Body Protection | Flame-resistant laboratory coat with long sleeves and tight cuffs. | All handling procedures. | A lab coat prevents incidental skin contact. The cuffs should be tucked into the outer pair of gloves to create a seal.[2] For larger quantities, chemical-resistant clothing may be required.[12] |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or P100). | Required for weighing, transferring solids, or any procedure that may generate dust or aerosols outside of a certified chemical fume hood.[12][13] | Quinolinol compounds can be irritating to the respiratory tract.[6][7] All operations involving the solid compound should ideally be performed within a chemical fume hood to minimize inhalation exposure.[8] |
Operational Plan: Weighing and Solution Preparation
This protocol provides a step-by-step methodology for safely weighing the solid 2-Methyl-4-phenyl-7-quinolinol and preparing a stock solution. This process integrates the PPE requirements into a practical workflow.
Objective: To accurately weigh 50 mg of solid 2-Methyl-4-phenyl-7-quinolinol and prepare a 10 mM stock solution in DMSO.
Materials:
-
2-Methyl-4-phenyl-7-quinolinol (solid)
-
Anhydrous DMSO
-
Spatula
-
Weigh paper or weigh boat
-
15 mL conical tube
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Pre-Operation Safety Check:
-
Ensure a certified chemical fume hood is operational.
-
Locate the nearest eyewash station and safety shower.
-
Don the required PPE: lab coat, safety goggles, and two pairs of nitrile gloves.
-
-
Staging:
-
Place all necessary equipment (analytical balance, spatula, weigh paper, conical tube, solvent) inside the chemical fume hood. This minimizes movement of the hazardous material outside the controlled environment.
-
Label the conical tube clearly with the compound name, concentration, solvent, and date.
-
-
Weighing the Compound:
-
Inside the fume hood, carefully open the container of 2-Methyl-4-phenyl-7-quinolinol.
-
Using a clean spatula, transfer approximately 50 mg of the solid onto the weigh paper on the analytical balance. Avoid generating dust.[13]
-
Once the desired mass is obtained, securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed solid into the labeled 15 mL conical tube.
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube.
-
Securely cap the tube.
-
-
Mixing:
-
Vortex the solution until all solid is completely dissolved. Gentle heating in a water bath may be required depending on solubility, but this should be done with caution inside the fume hood.
-
-
Post-Procedure Cleanup:
-
Dispose of the contaminated weigh paper, outer gloves, and any other disposable items into a designated solid hazardous waste container.
-
Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the solid waste container.
-
-
Storage:
-
Store the stock solution in a clearly labeled, sealed container in an appropriate location (e.g., -20°C freezer), following institutional guidelines.
-
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow for handling 2-Methyl-4-phenyl-7-quinolinol.
Emergency and Disposal Plans
A proactive approach to safety includes being prepared for accidental exposures or spills.
Spill Response
For a small spill of solid 2-Methyl-4-phenyl-7-quinolinol:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Secure the area to prevent spread.
-
PPE: Wear a minimum of a lab coat, safety goggles, and two pairs of chemical-resistant gloves. A respirator may be necessary.[13]
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.[13]
-
Collect: Carefully sweep or scoop the material into a labeled hazardous waste container.[10][14]
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels, disposing of all materials in the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS department.
First Aid Measures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][15]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][15]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Waste Disposal
All waste generated from handling 2-Methyl-4-phenyl-7-quinolinol must be treated as hazardous.
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh paper, pipette tips, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous liquid waste container. Do not pour quinoline waste down the drain.[10]
-
Disposal Protocol: All waste must be disposed of through your institution's EHS department in accordance with local, regional, and national regulations.[10][16]
References
- (2-METHYL-1,2,3,4-TETRAHYDRO-QUINOLIN-4-YL)-PHENYL-AMINE Safety Data Sheets.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S.
- Material Safety Data Sheet - Unsubstituted Quinoline. Pi Chemicals.
-
2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
2-methyl quinoline, 91-63-4 . The Good Scents Company. Available at: [Link]
- 8-Fluoro-4-hydroxy-2-methylquinoline - SAFETY D
-
2-Methylquinolin-4-ol | C10H9NO | CID 69089 . PubChem, National Institutes of Health. Available at: [Link]
- Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Fluorochem.
- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
-
2-Phenyl-3-methyl-4-hydroxy-quinoline . NIST WebBook. Available at: [Link]
-
2-Methyl-4-phenylquinoline | C16H13N | CID 613020 . PubChem, National Institutes of Health. Available at: [Link]
- 8-Hydroxyquinoline Safety D
- Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.
- High-purity quinoline derivative and method for manufacturing same. Google Patents.
- SAFETY D
- 2-methyl-4-phenylquinoline Synthesis and physical properties. ChemSynthesis.
- Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer.
- Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA.
- Hyma Synthesis Pvt. Ltd.. Hyma Synthesis.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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